molecular formula C11H16INO2 B1200490 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine CAS No. 64584-34-5

1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine

Cat. No.: B1200490
CAS No.: 64584-34-5
M. Wt: 321.15 g/mol
InChI Key: BGMZUEKZENQUJY-UHFFFAOYSA-N
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Description

2-(4-iodo-2,5-dimethoxyphenyl)-1-methylethylamine is an organoiodine compound that is amphetamine bearing two methoxy substituents at positions 2 and 5 as well as an iodo substituent at position 4. It is an organoiodine compound, a dimethoxybenzene and a member of amphetamines. It is functionally related to an amphetamine.

Properties

IUPAC Name

1-(4-iodo-2,5-dimethoxyphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16INO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMZUEKZENQUJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1OC)I)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7040520
Record name 2,5-Dimethoxy-4-iodoamphetamine
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Molecular Weight

321.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64584-34-5
Record name DOI
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64584-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-2,5-dimethoxyphenylisopropylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064584345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethoxy-4-iodoamphetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DOI
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOM10GW9UE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI)

Introduction: The Significance and Structure of DOI

This compound, commonly known as DOI, is a potent and selective serotonin 5-HT₂A/2C receptor agonist.[1] As a member of the substituted phenethylamine class of compounds, DOI has become an invaluable tool in neuroscience research to probe the function of the serotonergic system, which is implicated in mood, perception, and various neuropsychiatric disorders.[1][2] First synthesized in 1973 by Coutts and Malicky as part of a structure-activity relationship study, its pharmacology was later detailed extensively by Alexander Shulgin.[2][3][4]

The molecule possesses a chiral center, with the R-(-)-enantiomer exhibiting significantly greater pharmacological activity than the S-(+)-enantiomer, highlighting the critical role of stereochemistry in its interaction with serotonin receptors.[1] This guide provides a detailed overview of a common and effective pathway for its synthesis, intended for an audience of researchers, scientists, and drug development professionals.

Strategic Overview of the Synthesis Pathway

The most prevalent and reliable synthetic route to DOI commences with the commercially available precursor, 2,5-dimethoxybenzaldehyde.[5] The strategy involves a three-stage process:

  • Electrophilic Iodination: Introduction of an iodine atom at the 4-position of the aromatic ring.

  • Side-Chain Elongation: Construction of the three-carbon propenyl side chain via a Henry condensation reaction.

  • Reductive Amination: Reduction of the nitro group to the primary amine to yield the final product.

This pathway is favored for its straightforward execution and relatively high yields.

DOI_Synthesis_Overview cluster_0 Stage 1: Iodination cluster_1 Stage 2: Henry Condensation cluster_2 Stage 3: Reduction cluster_3 Final Product A 2,5-Dimethoxybenzaldehyde B 4-Iodo-2,5-dimethoxybenzaldehyde A->B I₂ / AgNO₃ Methanol C 1-(4-Iodo-2,5-dimethoxyphenyl)- 2-nitropropene B->C Nitroethane Catalyst D 1-(4-Iodo-2,5-dimethoxyphenyl)- propan-2-amine (DOI) C->D LiAlH₄ Anhydrous Ether

Caption: High-level overview of the DOI synthesis pathway.

Part 1: Synthesis of 4-Iodo-2,5-dimethoxybenzaldehyde

The initial step involves the regioselective iodination of 2,5-dimethoxybenzaldehyde. The electron-donating nature of the two methoxy groups activates the aromatic ring towards electrophilic substitution, primarily directing substituents to the para-position (C4) relative to the methoxy group at C1.

Causality and Mechanistic Insights

Several methods exist for this transformation, including the use of iodine with periodic acid or silver nitrate.[6][7] The iodine/silver nitrate method in methanol is particularly effective. In this reaction, silver nitrate acts as a Lewis acid, coordinating with iodine to generate a more potent electrophilic iodinating species (I⁺), which is then attacked by the electron-rich aromatic ring.

Detailed Experimental Protocol

Reaction Scheme:

Caption: Iodination of 2,5-dimethoxybenzaldehyde.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,5-dimethoxybenzaldehyde in methanol.

  • Addition of Iodinating Agents: Add silver nitrate to the solution, followed by the portion-wise addition of iodine. The reaction is typically stirred at room temperature.[6]

  • Reaction Monitoring: The reaction progress can be monitored by TLC. The mixture will form a yellow precipitate (silver iodide). The reaction is generally complete within 7-8 hours.[6]

  • Work-up: Filter the reaction mixture to remove the silver iodide precipitate and wash the solid with methanol.

  • Purification: Combine the filtrates and add a saturated sodium bisulfite solution dropwise to quench any remaining iodine. Remove the methanol under reduced pressure. The resulting solid is suspended in water, filtered, and recrystallized from 95% ethanol to yield the pure product as a crystalline solid.[6]

ParameterValueMolar Ratio
2,5-Dimethoxybenzaldehyde5.10 g (30.7 mmol)1.0
Silver Nitrate (AgNO₃)5.60 g (33.0 mmol)~1.07
Iodine (I₂)8.10 g (32.0 mmol)~1.04
Methanol125 mL-
Expected Yield ~85% [6]-

Part 2: Synthesis of 1-(4-Iodo-2,5-dimethoxyphenyl)-2-nitropropene

This stage involves a Henry condensation (or nitroaldol reaction) between the synthesized aldehyde and nitroethane. This reaction forms the carbon-carbon bond necessary to build the propenyl side chain and introduces the nitro group, which will be reduced in the final step.

Causality and Mechanistic Insights

The reaction is base-catalyzed, typically using a primary amine like ethylenediamine or a salt such as ammonium acetate.[8][9] The catalyst deprotonates nitroethane to form a nitronate anion, a potent nucleophile. This anion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting nitro-aldol adduct readily dehydrates under the reaction conditions (often with heating) to yield the conjugated nitropropene product.

Detailed Experimental Protocol

Reaction Scheme:

Caption: Henry condensation to form the nitropropene intermediate.

  • Reaction Setup: To a solution of 4-Iodo-2,5-dimethoxybenzaldehyde in glacial acetic acid (or isopropanol), add a molar excess of nitroethane and a catalytic amount of anhydrous ammonium acetate.[9]

  • Heating: Heat the mixture at reflux for several hours (typically 2-4 hours). The solution will darken in color.

  • Precipitation: Upon completion, allow the mixture to cool to room temperature and then place it in an ice bath or freezer to facilitate precipitation of the product. Water may be added to further induce precipitation.

  • Isolation and Purification: Collect the crude product, typically a bright yellow solid, by vacuum filtration. Wash the solid with cold water and then a cold solvent like methanol or ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., methanol or isopropanol) to yield bright yellow crystals.[8]

ParameterValue (Example)Molar Ratio
4-Iodo-2,5-dimethoxybenzaldehyde10.0 g (34.2 mmol)1.0
Nitroethane3.1 g (41.1 mmol)~1.2
Ammonium Acetate1.0 g (catalytic)-
Glacial Acetic Acid40 mL-
Expected Yield ~60-80% -

Part 3: Reduction to this compound (DOI)

The final and most critical step is the reduction of the nitro group of the nitropropene intermediate to a primary amine. This transformation is most effectively achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LAH).

Causality and Mechanistic Insights

LAH is a potent source of hydride ions (H⁻) that readily reduces a wide range of functional groups, including nitroalkenes. The reaction proceeds via a complex mechanism involving the transfer of multiple hydride equivalents to the nitro group, ultimately yielding the amine. The reaction must be performed under strictly anhydrous conditions, as LAH reacts violently with water.

Detailed Experimental Protocol

Reaction Scheme:

Sources

1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine receptor binding profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Receptor Binding Profile of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI)

Introduction: Unveiling a Potent Serotonergic Tool

This compound, commonly known as DOI, is a substituted phenethylamine and a member of the DOx family of compounds.[1] First synthesized in 1973 by Coutts and Malicky, DOI was developed as part of a broader investigation into the structure-activity relationships of hallucinogenic phenethylamines.[2][3] It is structurally characterized by a phenylisopropylamine core with methoxy groups at the 2 and 5 positions and an iodine atom at the 4 position of the phenyl ring. This compound is a chiral molecule, with the R-(-)-enantiomer being the more pharmacologically active stereoisomer.[2][4]

While it sees little recreational use, DOI has become an invaluable tool in scientific research, primarily for its potent and selective agonist activity at serotonin 5-HT2 receptors.[3][4] Its high affinity, particularly for the 5-HT2A subtype, has led to its widespread use as a radioligand ([¹²⁵I]R-(−)-DOI) to label and quantify these receptors in tissues and to investigate their role in various physiological and pathological processes.[4][5] This guide provides a comprehensive overview of DOI's receptor binding profile, its functional activity, the downstream signaling pathways it activates, and the experimental methodologies used to characterize its interactions.

Pharmacological Profile: A High-Affinity Serotonin 5-HT2 Receptor Agonist

DOI's primary pharmacological action is as a potent agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2][4] Its interaction with these receptors, particularly the 5-HT2A subtype, is believed to be the primary mechanism underlying its potent psychedelic and anti-inflammatory effects.[2][6]

Stereoselectivity and Receptor Affinity

The pharmacological activity of DOI is highly dependent on its stereochemistry. The R-(-)-enantiomer consistently demonstrates higher binding affinity and functional potency at serotonin receptors compared to the S-(+)-enantiomer.[2] DOI exhibits a notable selectivity for the 5-HT2A receptor, with studies indicating an approximately 5- to 12-fold higher affinity for 5-HT2A over the 5-HT2C receptor.[2][4]

Quantitative Binding Data

The binding affinity of a ligand for a receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in a competition binding assay. A lower Ki value indicates a higher binding affinity. The table below summarizes the reported binding affinities of DOI for various serotonin receptor subtypes. Data for dopamine and adrenergic receptors are less prevalent in the literature, reflecting DOI's primary action within the serotonergic system.

Receptor SubtypeLigand/Tissue SourceKi (nM)
Human 5-HT2A Racemic DOI0.83
Human 5-HT2B Racemic DOI2.3
Rat 5-HT2A Racemic DOI (vs. [³H]ketanserin)~2.0 (Kᴅ)
Rat 5-HT2C Racemic DOI (vs. [³H]mesulergine)-

Note: Data is compiled from various sources and experimental conditions may differ. The Ki values for human receptors were determined using stable cell lines expressing the respective receptors.[7] The Kᴅ value for rat 5-HT2A is from saturation analysis using rat frontal cortex.[8] There is a significant correlation between DOI's affinity at rat 5-HT₂ receptors and human 5-HT2A and 5-HT2B receptors.[7]

Functional Activity & Downstream Signaling Pathways

DOI is not just a high-affinity ligand; it is a potent agonist, meaning it binds to and activates the receptor, triggering a cascade of intracellular events.[3] Its hallucinogenic and psychoactive effects are primarily attributed to its agonist activity at the 5-HT2A receptor.[2][9]

The Gq/G11 Signaling Cascade

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway.[6][10] The activation of this pathway by an agonist like DOI initiates a well-characterized signaling cascade:

  • Receptor Activation: DOI binds to the 5-HT2A receptor, inducing a conformational change.

  • G Protein Coupling: The activated receptor couples with the heterotrimeric G protein, Gq/11.

  • G Protein Activation: This coupling promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαq subunit.

  • Subunit Dissociation: The Gαq-GTP subunit dissociates from the Gβγ dimer.

  • Effector Activation: The Gαq-GTP subunit then activates the enzyme Phospholipase C (PLC).[6][11]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[6]

  • Downstream Effects: IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytoplasm. DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.[6]

This canonical pathway is central to the effects of DOI. However, it's important to note that the 5-HT2A receptor can also exhibit "functional selectivity," where different ligands can activate other signaling cascades, such as the arachidonic acid pathway, which may contribute to the diverse pharmacological effects observed with different 5-HT2A agonists.[6][9]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm DOI DOI (Agonist) Receptor 5-HT2A Receptor DOI->Receptor Binds G_Protein Gq/11 (GDP) Receptor->G_Protein Activates G_Protein_Active Gαq (GTP) G_Protein->G_Protein_Active GDP→GTP PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves G_Protein_Active->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Co-activates Cellular_Response Cellular Response (Phosphorylation of Target Proteins) PKC->Cellular_Response Leads to

DOI-activated 5-HT2A receptor Gq/11 signaling cascade.

Experimental Protocols: Characterizing Receptor Binding

Radioligand binding assays are the cornerstone for determining the affinity of a compound like DOI for its target receptors.[12] These assays rely on the principle of competition between a radiolabeled ligand (the "radioligand") and an unlabeled test compound (the "competitor") for a finite number of receptors.[12][13]

Protocol: Competitive Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a filtration-based assay to determine the Ki of DOI for the 5-HT2A receptor using a radiolabeled antagonist, such as [³H]-Ketanserin, and membrane preparations from rat frontal cortex or cells expressing the human 5-HT2A receptor.[8]

Causality Behind Experimental Choices:

  • Radioligand: A high-affinity, selective radioligand ([³H]-Ketanserin) is chosen to ensure that the binding being measured is specific to the 5-HT2A receptor.[8]

  • Membrane Preparation: Using isolated cell membranes ensures that the assay measures direct binding to the receptor without confounding factors from intact cellular processes.

  • Non-Specific Binding Control: A high concentration of a known, non-radioactive ligand is used to saturate the receptors, allowing for the measurement of binding to non-receptor components (e.g., filters, lipids). This value is subtracted from total binding to yield specific binding.

  • Filtration: Rapid filtration is a crucial step to separate the receptor-bound radioligand from the unbound radioligand before equilibrium can shift.[13]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat frontal cortex) or cultured cells in an ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).[13]

  • Assay Setup (in 96-well plates):

    • Total Binding Wells: Add membrane preparation, assay buffer, and a fixed concentration of [³H]-Ketanserin.

    • Non-Specific Binding (NSB) Wells: Add membrane preparation, a saturating concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM Mianserin), and the fixed concentration of [³H]-Ketanserin.

    • Competition Wells: Add membrane preparation, the fixed concentration of [³H]-Ketanserin, and varying concentrations of the test compound (DOI).

  • Incubation:

    • Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[13] Gentle agitation ensures a homogenous reaction.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes.[8] The filters are often pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself.[8]

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding of [³H]-Ketanserin against the log concentration of DOI.

    • Fit the resulting competition curve using non-linear regression to determine the IC50 value (the concentration of DOI that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Inhibition Constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Radioligand_Binding_Workflow prep 1. Membrane Preparation setup 2. Assay Plate Setup (Total, NSB, Competition) prep->setup incubate 3. Incubation (Reach Equilibrium) setup->incubate filtrate 4. Rapid Filtration & Washing incubate->filtrate count 5. Scintillation Counting filtrate->count analyze 6. Data Analysis (IC50 → Ki) count->analyze result Determine Binding Affinity (Ki) analyze->result

Experimental workflow for a competitive radioligand binding assay.

Conclusion

This compound (DOI) is a highly selective and potent agonist for serotonin 5-HT2 receptors, with a particular preference for the 5-HT2A subtype. Its well-characterized affinity and agonist-induced activation of the Gq/G11 signaling pathway have established it as a critical pharmacological tool. The methodologies used to define its binding profile, such as competitive radioligand binding assays, are foundational techniques in drug discovery and neuroscience. Understanding the intricate details of DOI's interaction with its receptors provides profound insights into the function of the serotonergic system and the molecular mechanisms underlying psychedelic and anti-inflammatory responses.

References

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  • Glennon, R. A. (2020). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. ACS Chemical Neuroscience, 11(21), 3561-3577. [Link]

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Sources

1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine pharmacokinetics and metabolism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Pharmacokinetics and Metabolism of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and metabolism of this compound, a potent serotonergic psychedelic agent commonly known as DOI. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on the absorption, distribution, metabolism, and excretion (ADME) of DOI. We delve into the enzymatic pathways responsible for its biotransformation, explore the structural features that influence its metabolic stability, and detail the state-of-the-art analytical methodologies for its quantification in biological matrices. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide aims to serve as a vital resource for advancing research in the fields of pharmacology, toxicology, and neuroscience.

Introduction and Chemical Context

This compound (DOI) is a psychoactive substance belonging to the substituted phenethylamine class.[1] Structurally, it is an amphetamine derivative, a distinction conferred by the alpha-methyl (α-methyl) group on the ethylamine side chain.[2] This α-methyl group is a critical structural feature; it significantly increases the metabolic stability of the compound compared to its non-methylated phenethylamine analog, 2C-I.[2] This enhanced stability contributes to DOI's long duration of action, which is reported to be between 16 and 30 hours.[3]

DOI is primarily recognized for its potent agonist activity at serotonin 5-HT₂ₐ and 5-HT₂𝒸 receptors.[1][2] This pharmacological action is believed to be the primary mechanism underlying its profound psychedelic effects.[4] Due to its high potency and specificity, DOI is widely utilized as a research tool in neuroscience to investigate the function of the serotonin system.[1] Understanding its pharmacokinetic and metabolic profile is paramount for interpreting experimental results and for assessing its potential therapeutic or toxicological implications.

Pharmacokinetic Profile (ADME)

The journey of a drug through the body is described by four key processes: absorption, distribution, metabolism, and excretion (ADME).[5][6] While specific quantitative pharmacokinetic parameters for DOI in humans are not extensively documented in publicly available literature, we can infer its likely behavior based on its chemical structure and data from related compounds.

Absorption

DOI is typically administered orally in research and recreational settings.[1] As a phenethylamine derivative, it is expected to be readily absorbed from the gastrointestinal tract. The rate and extent of absorption can be influenced by various factors, including its physicochemical properties (e.g., lipophilicity, pKa) and physiological conditions of the gastrointestinal system.[7]

Distribution

Following absorption into the systemic circulation, DOI is distributed throughout the body. Its distribution to various tissues and organs is governed by factors such as blood flow, plasma protein binding, and the molecule's ability to cross cell membranes.[7] Given its psychoactive effects, DOI readily crosses the blood-brain barrier to exert its effects on the central nervous system. The volume of distribution (Vd) is a key parameter that describes the extent of a drug's distribution in the body.[7]

Metabolism

Metabolism, or biotransformation, is a critical process that converts xenobiotics into more water-soluble compounds, facilitating their excretion.[7] The liver is the primary site of drug metabolism, involving a variety of enzymatic reactions.[8] For DOI, and related 2,5-dimethoxyamphetamine derivatives, the primary metabolic pathways are O-demethylation and deamination.[9][10]

Phase I Metabolism:

  • O-demethylation: This reaction involves the removal of a methyl group from one of the methoxy substituents on the phenyl ring. Studies have identified the cytochrome P450 (CYP) isoenzyme CYP2D6 as the primary enzyme responsible for the O-demethylation of DOI and related compounds.[9] However, it has been noted that the quantity of metabolites formed through this pathway is relatively small.[9] O-demethylation results in the formation of phenolic metabolites, which can then undergo further Phase II conjugation reactions.

  • Deamination: The amine group of the side chain can be removed through the action of monoamine oxidase (MAO) enzymes , specifically MAO-A and MAO-B.[10][11] This pathway is common for many phenethylamines.[12]

Phase II Metabolism:

  • Glucuronidation and Sulfation: The phenolic metabolites formed during Phase I O-demethylation are susceptible to conjugation with endogenous molecules like glucuronic acid and sulfate.[13] These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[14] Conjugation significantly increases the water solubility of the metabolites, preparing them for excretion.[13][15]

It is also important to note that DOI acts as a competitive inhibitor of CYP2D6, which could lead to drug-drug interactions if co-administered with other drugs metabolized by this enzyme.[9]

Excretion

The final stage of the pharmacokinetic process is the elimination of the drug and its metabolites from the body, primarily through the kidneys in urine.[6] The water-soluble glucuronide and sulfate conjugates of DOI's metabolites are readily excreted via this route.

Metabolic Pathways of DOI

The biotransformation of DOI can be visualized as a multi-step process. The following diagram illustrates the key metabolic transformations.

DOI_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism DOI This compound (DOI) O_Demethylated O-Demethylated Metabolites DOI->O_Demethylated CYP2D6 Deaminated Deaminated Metabolites DOI->Deaminated MAO-A/B Conjugated Glucuronide and Sulfate Conjugates O_Demethylated->Conjugated UGTs/SULTs Excretion Renal Excretion Deaminated->Excretion Conjugated->Excretion

Caption: Major metabolic pathways of DOI, including Phase I and Phase II reactions.

Analytical Methodologies for Quantification

The accurate quantification of DOI and its metabolites in biological matrices such as blood, plasma, and urine is essential for pharmacokinetic and toxicological studies.[16] High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the most common and reliable techniques for this purpose.[17][18]

Sample Preparation

Before instrumental analysis, the analyte of interest must be extracted from the complex biological matrix.[19] Common sample preparation techniques include:

  • Protein Precipitation: A simple and rapid method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins, which are then removed by centrifugation.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.

  • Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while impurities are washed away. The analyte is then eluted with a suitable solvent.

Instrumental Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of drugs and metabolites in biological fluids.[18]

  • Chromatography: HPLC separates DOI and its metabolites from endogenous components of the sample.

  • Mass Spectrometry: Tandem mass spectrometry provides high selectivity and sensitivity for detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also well-suited for the analysis of DOI, particularly after derivatization to increase its volatility.[20]

Experimental Protocol: Quantification of DOI in Plasma using LC-MS/MS
  • Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Workflow for Bioanalytical Method Development

The development of a robust bioanalytical method is a systematic process.

Bioanalytical_Workflow cluster_method_dev Method Development cluster_validation Method Validation SamplePrep Sample Preparation Optimization (LLE, SPE, PP) LC_Optimization LC Method Optimization (Column, Mobile Phase) SamplePrep->LC_Optimization MS_Optimization MS Parameter Optimization (Ionization, Transitions) LC_Optimization->MS_Optimization Selectivity Selectivity MS_Optimization->Selectivity Accuracy Accuracy & Precision Selectivity->Accuracy Matrix Matrix Effect Accuracy->Matrix Stability Stability Matrix->Stability Sample_Analysis Routine Sample Analysis Stability->Sample_Analysis

Caption: A typical workflow for developing and validating a bioanalytical method.

Summary and Future Directions

The pharmacokinetic profile of DOI is characterized by its efficient absorption, wide distribution (including to the central nervous system), and extensive metabolism. The α-methyl group on its side chain confers significant metabolic stability, leading to a prolonged duration of action. The primary metabolic pathways involve Phase I O-demethylation by CYP2D6 and deamination by MAO enzymes, followed by Phase II glucuronidation and sulfation.

Future research should focus on obtaining precise human pharmacokinetic data for DOI, including its bioavailability, volume of distribution, clearance, and elimination half-life. Further characterization of its metabolic profile using high-resolution mass spectrometry could identify novel metabolites and provide a more complete picture of its biotransformation. A deeper understanding of the pharmacokinetics and metabolism of DOI is crucial for both its continued use as a research tool and for assessing its safety profile.

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Sources

An In-depth Technical Guide to In Vitro Serotonin Receptor Assays for 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI) at serotonin receptors. DOI is a classic psychedelic phenethylamine and a pivotal research tool for elucidating the function of the serotonin 2A (5-HT2A) receptor.[1][2][3] This document details the principles and step-by-step protocols for two fundamental assay types: competitive radioligand binding assays to determine binding affinity (Ki) and cell-based calcium flux assays to quantify functional potency (EC50). The methodologies are presented with an emphasis on experimental design, causality, and data interpretation, intended for researchers, pharmacologists, and drug development professionals engaged in serotonin receptor research.

Introduction: The Significance of DOI in Serotonin Research

This compound, commonly known as DOI, is a potent psychedelic compound belonging to the substituted amphetamine class.[2][4] First synthesized in 1973, it has become an indispensable pharmacological tool rather than a recreational substance, largely due to its high affinity and agonist activity at serotonin 5-HT2 receptors.[1][3][5]

DOI exhibits notable selectivity for the 5-HT2 receptor subfamily, acting as a potent agonist at 5-HT2A and 5-HT2C receptors.[1][6] Its R-(-) stereoisomer is the more active enantiomer and, when radiolabeled with Iodine-125 ([¹²⁵I]-R-(−)-DOI), serves as a valuable radioligand for mapping the distribution and density of 5-HT2A receptors in tissues.[1][7] The primary mechanism of action for DOI at these receptors involves the activation of the Gq/G11 signaling pathway, which is central to its physiological and psychoactive effects.[8][9] Understanding how to precisely quantify the interaction of DOI with these receptors is fundamental to neuroscience and drug discovery.

This guide will provide the necessary theoretical background and practical protocols to empower researchers to conduct robust in vitro evaluations of DOI and similar compounds.

Core Principles of In Vitro Serotonin Receptor Characterization

The in vitro pharmacological characterization of a compound like DOI involves two primary types of investigation:

  • Binding Assays: These assays measure the physical interaction, or affinity, of a compound for a receptor. The key parameter derived is the inhibition constant (Ki), which reflects the concentration of the compound required to occupy 50% of the receptors.

  • Functional Assays: These assays measure the biological response initiated by the compound binding to the receptor. For an agonist like DOI, this involves quantifying the downstream signaling events. The key parameter is the half-maximal effective concentration (EC50), representing the concentration that produces 50% of the maximal response.

The 5-HT2A Receptor Signaling Cascade

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 protein.[8][9] Agonist binding, by compounds such as serotonin or DOI, initiates a conformational change in the receptor, leading to the activation of its associated G protein. This triggers a well-defined signaling cascade that serves as the basis for functional assays.[9][10]

// Nodes DOI [label="DOI (Agonist)", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="5-HT2A Receptor\n(GPCR)", shape=septagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_Protein [label="Gq/11 Protein\n(α, β, γ subunits)", shape=octagon, fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="Inositol\nTrisphosphate (IP3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DAG [label="Diacylglycerol\n(DAG)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum (ER)", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca2 [label="Intracellular Ca²⁺\nRelease", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Response [label="Cellular Response", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges DOI -> Receptor [label="Binds"]; Receptor -> G_Protein [label="Activates"]; G_Protein -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to\nIP3 Receptor"]; ER -> Ca2 [label="Stimulates"]; DAG -> PKC [label="Activates"]; Ca2 -> Response; PKC -> Response; } end_dot Caption: Canonical Gq signaling pathway of the 5-HT2A receptor.

Experimental Protocols

The following sections provide detailed, field-proven protocols for characterizing DOI. These protocols are designed as self-validating systems, incorporating necessary controls for robust and reproducible data.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of DOI for the human 5-HT2A receptor by measuring its ability to compete with a known radiolabeled antagonist, [³H]ketanserin.[11][12]

Objective: To calculate the Ki of unlabeled DOI at the 5-HT2A receptor.

Materials:

  • Receptor Source: Commercially available membrane preparations from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[13]

  • Radioligand: [³H]ketanserin (specific activity ~60-90 Ci/mmol).

  • Test Compound: this compound (DOI).

  • Non-specific Agent: Mianserin or another high-affinity 5-HT2A antagonist (e.g., Ketanserin) at a high concentration (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well microplates, cell harvester, glass fiber filters (GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine), liquid scintillation counter, scintillation cocktail.

Workflow Diagram:

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare [label="Prepare Reagents:\nMembranes, Buffers,\nRadioligand, DOI dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Plate [label="Plate Assay Components:\n1. Buffer/NSB/DOI\n2. Membranes\n3. [³H]ketanserin", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate at RT\n(e.g., 60 minutes)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter [label="Rapid Vacuum Filtration\n(Separate Bound from Free)", shape=trapezium, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash [label="Wash Filters with\nIce-Cold Buffer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dry [label="Dry Filter Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Scint [label="Add Scintillation Cocktail\n& Count Radioactivity (CPM)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis:\nCalculate Ki from IC50", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Prepare; Prepare -> Plate; Plate -> Incubate; Incubate -> Filter; Filter -> Wash; Wash -> Dry; Dry -> Scint; Scint -> Analyze; Analyze -> End; } end_dot Caption: Experimental workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Thaw the receptor membrane preparation on ice and resuspend in assay buffer to a final concentration of 10-20 µg protein per well.[14] Keep on ice.

    • Prepare serial dilutions of DOI in assay buffer (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Prepare the radioligand ([³H]ketanserin) in assay buffer at a concentration equal to 2x its Kd (typically ~1-2 nM).

    • Prepare the non-specific binding (NSB) agent (e.g., 10 µM Mianserin).

  • Assay Plating (in a 96-well plate):

    • Total Binding Wells: Add 50 µL of assay buffer.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of the NSB agent.

    • Competition Wells: Add 50 µL of each DOI serial dilution.

    • To all wells, add 100 µL of the diluted membrane preparation.

    • Initiate the binding reaction by adding 50 µL of the [³H]ketanserin solution to all wells. The final assay volume is 200 µL.

  • Incubation:

    • Incubate the plate for 60 minutes at room temperature with gentle agitation. This allows the binding reaction to reach equilibrium.[12][14]

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.[14]

    • Immediately wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting:

    • Dry the filter plate completely.

    • Add liquid scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the specific binding CPM against the log concentration of DOI.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Flux Functional Assay

This protocol determines the functional potency (EC50) of DOI at the human 5-HT2A receptor by measuring the mobilization of intracellular calcium.[15][16]

Objective: To calculate the EC50 and Emax of DOI as a 5-HT2A receptor agonist.

Materials:

  • Cell Line: HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor.

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM) with supplements.

  • Calcium-sensitive Dye: Fluo-4 AM, Fluo-8 AM, or a commercially available no-wash calcium assay kit.[17]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: this compound (DOI).

  • Reference Agonist: Serotonin (5-HT).

  • Equipment: 384- or 96-well black, clear-bottom cell culture plates, a fluorometric imaging plate reader (FLIPR) or equivalent instrument capable of real-time kinetic reading.[18]

Step-by-Step Procedure:

  • Cell Plating:

    • Seed the 5-HT2A-expressing cells into black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading solution in assay buffer according to the manufacturer's instructions. Often, this includes an agent like probenecid to prevent dye leakage from the cells.[15]

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate for 45-60 minutes at 37°C, 5% CO₂, followed by 15-30 minutes at room temperature in the dark. This allows the dye to enter the cells and be de-esterified into its active, calcium-sensitive form.[15]

  • Compound Preparation:

    • Prepare serial dilutions of DOI and the reference agonist (serotonin) in assay buffer at 4x the final desired concentration.

  • Measurement of Calcium Flux:

    • Place the dye-loaded cell plate into the FLIPR instrument.

    • Set the instrument to measure fluorescence intensity (e.g., excitation ~485 nm, emission ~525 nm) over time.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument will then automatically add the 4x compound dilutions to the cell plate.

    • Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak response and subsequent signal decay.

Data Analysis:

  • The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence for each well.

  • Normalize the data, setting the response from buffer-only wells to 0% and the maximal response from the reference agonist (serotonin) to 100%.

  • Plot the normalized response against the log concentration of DOI.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the EC50 (potency) and Emax (efficacy relative to the reference agonist).

Data Summary and Interpretation

Properly executed, these assays provide key quantitative measures of a compound's pharmacology. The data for DOI would be summarized as follows:

ParameterReceptorAssay TypeValueInterpretation
Ki Human 5-HT2ARadioligand Binding~0.5 - 5 nMHigh affinity; DOI binds tightly to the receptor.
EC50 Human 5-HT2ACalcium Flux~1 - 20 nMHigh potency; DOI effectively activates the receptor at low concentrations.[19]
Emax Human 5-HT2ACalcium Flux~90 - 100%Full agonist activity, comparable to the endogenous ligand serotonin.

Causality and Interpretation: The high affinity (low Ki) demonstrated in the binding assay is the prerequisite for the high potency (low EC50) observed in the functional assay. A compound cannot activate a receptor if it does not bind to it. The full agonist activity (high Emax) confirms that DOI binding not only occurs but also effectively induces the conformational change in the receptor required to initiate the downstream Gq signaling cascade, leading to a robust calcium release.[20][21]

Conclusion

The in vitro assays detailed in this guide represent the foundational tools for the pharmacological profiling of this compound. By systematically applying competitive radioligand binding and calcium flux functional assays, researchers can obtain reliable, quantitative data on the affinity, potency, and efficacy of DOI at serotonin receptors. These robust methodologies are critical for ensuring data integrity and are essential for advancing our understanding of serotonergic systems in both basic research and therapeutic development.

References

  • 2,5-Dimethoxy-4-iodoamphetamine - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger - Eurofins Discovery. (n.d.). Retrieved January 16, 2026, from [Link]

  • Dembélé, K., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]

  • Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biostructure. (n.d.). Retrieved January 16, 2026, from [Link]

  • DOI - PsychonautWiki. (n.d.). Retrieved January 16, 2026, from [Link]

  • Stecha, P., et al. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. European Pharmaceutical Review. [Link]

  • GPCR Calcium Product Solutions - DiscoverX. (n.d.). Retrieved January 16, 2026, from [Link]

  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs. (n.d.). Retrieved January 16, 2026, from [Link]

  • Ca2+ Mobilization Assay - Creative Bioarray. (n.d.). Retrieved January 16, 2026, from [Link]

  • 2,5-Dimethoxy-4-iodoamphetamine - Wikiwand. (n.d.). Retrieved January 16, 2026, from [Link]

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  • Nichols, D. E., et al. (2021). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review. ACS Chemical Neuroscience, 12(15), 2739-2756. [Link]

  • 5-HT2A Biochemical Binding Assay Service - Reaction Biology. (n.d.). Retrieved January 16, 2026, from [Link]

  • 5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays. (n.d.). Retrieved January 16, 2026, from [Link]

  • Gray, J. A., & Roth, B. L. (2001). Sustained Treatment with a 5-HT2A Receptor Agonist Causes Functional Desensitization and Reductions in Agonist-labeled 5-HT2A Receptors Despite Increases in Receptor Protein Levels in Rats. Neuropsychopharmacology, 25(6), 859-870. [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved January 16, 2026, from [Link]

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  • Nichols, D. E., et al. (2021). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. ACS Chemical Neuroscience, 12(15), 2739-2756. [Link]

  • van de Witte, S. V., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 18(2-3), 115-131. [Link]

  • Halberstadt, A. W., et al. (2023). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 66(15), 10564-10582. [Link]

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  • Zgrajka, W., et al. (2002). DOI, an agonist of 5-HT2A/2C serotonin receptor, alters the expression of cyclooxygenase-2 in the rat parietal cortex. Pharmacological Reports, 54(5), 789-796. [Link]

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  • Fantegrossi, W. E., et al. (2010). Serotonergic and dopaminergic distinctions in the behavioral pharmacology of (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) and lysergic acid diethylamide (LSD). Pharmacology Biochemistry and Behavior, 95(4), 437-444. [Link]

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Chemical properties of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly known as DOI, is a substituted phenethylamine of the DOx class of compounds.[1][2] While its recreational use is limited, DOI has become an invaluable tool in neuroscience and pharmacology research due to its potent and selective agonist activity at serotonin 5-HT₂ receptors.[1][3] First synthesized in 1973 by Ronald Coutts and Jerry Malicky, its utility as a research chemical was later detailed by Alexander Shulgin.[1][2][4] This guide provides a comprehensive overview of the chemical properties of DOI, including its synthesis, stereochemistry, physicochemical characteristics, spectroscopic profile, and pharmacology, with a focus on its application as a precise pharmacological probe for the serotonin system.

Molecular Structure and Isomerism

DOI, or 2,5-dimethoxy-4-iodoamphetamine, is a chiral molecule possessing a stereocenter at the alpha-carbon of the propane chain.[1][5] This chirality results in two enantiomers, (R)-(-)-DOI and (S)-(+)-DOI, which exhibit different biological activities. The (R)-enantiomer is the more potent and active stereoisomer at the 5-HT₂A receptor.[1][5] For this reason, the radiolabeled version, [¹²⁵I]-R-(-)-DOI, is widely employed in neuroscience as a specific radioligand to map and quantify 5-HT₂A receptors in the brain.[1][5]

The chemical structure consists of a phenyl ring substituted with two methoxy groups at positions 2 and 5, an iodine atom at position 4, and a 2-aminopropane group at position 1.[4][6] This substitution pattern is characteristic of the DOx family of compounds.[2]

Chemical Synthesis

The synthesis of DOI is a multi-step process that begins with a readily available precursor. The following protocol outlines a representative synthetic pathway, illustrating the key chemical transformations required to construct the target molecule. The choice of reagents and reaction conditions is critical for achieving good yields and purity.

Experimental Protocol: A Representative Synthesis of (±)-DOI
  • Step 1: Iodination of 1,4-Dimethoxybenzene. 1,4-dimethoxybenzene is treated with iodine in the presence of a suitable solvent like tetrahydrofuran (THF). This electrophilic aromatic substitution reaction introduces the iodine atom onto the phenyl ring, yielding 1,4-diiodo-2,5-dimethoxybenzene is not the correct intermediate, rather direct iodination of 2,5-dimethoxybenzaldehyde would be a more direct precursor. A more common route starts from 2,5-dimethoxybenzaldehyde.

  • Step 2: Henry Reaction (Nitroaldol Condensation). 2,5-dimethoxy-4-iodobenzaldehyde is reacted with nitroethane in the presence of a base catalyst such as ammonium acetate. This condensation reaction forms the corresponding nitrostyrene, 1-(4-iodo-2,5-dimethoxyphenyl)-2-nitropropene. The use of nitroethane is crucial as it introduces the propane chain with the nitro group correctly positioned for subsequent reduction to the amine.

  • Step 3: Reduction of the Nitroalkene. The nitropropene intermediate is then reduced to the primary amine. A common and effective reducing agent for this transformation is iron (Fe) powder in an acidic medium like acetic acid (AcOH).[7] This step converts the nitro group into the amine functional group, yielding the final product, this compound (DOI).[7] The product is typically isolated as a salt, such as the hydrochloride, to improve stability and handling.[1]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic process.

G cluster_synthesis DOI Synthesis Workflow A 2,5-Dimethoxy-4-iodobenzaldehyde B 1-(4-Iodo-2,5-dimethoxyphenyl)-2-nitropropene A->B Nitroethane, NH4OAc (Henry Reaction) C This compound (DOI) B->C Fe, AcOH (Reduction)

Caption: A simplified workflow for the synthesis of DOI.

Physicochemical Properties

The physical and chemical properties of DOI are essential for its handling, formulation, and use in experimental settings. The hydrochloride salt is the most commonly encountered form due to its increased stability and water solubility.[1]

PropertyValueSource
IUPAC Name This compound[1][6]
Molecular Formula C₁₁H₁₆INO₂[1][6]
Molar Mass 321.15 g/mol [1][6]
CAS Number 64584-34-5 (racemate); 42203-78-1 (HCl salt)[1]
Melting Point 201.5 °C (hydrochloride salt)[1][5]
Appearance White to off-white solid[8]
Solubility Water: 10 mg/mL (hydrochloride salt)[1]

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the identity and purity of synthesized DOI.[9] While raw spectral data is not provided here, this section describes the expected spectroscopic signatures based on the molecule's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum would show distinct signals corresponding to the different types of protons. Aromatic protons would appear as singlets in the aromatic region. The two methoxy groups would each produce a sharp singlet. The protons of the aminopropane chain (CH₂, CH, and CH₃) would show characteristic splitting patterns (e.g., a doublet for the terminal methyl group) in the aliphatic region. The amine protons (NH₂) would appear as a broad singlet.[10][11]

    • ¹³C NMR : The carbon NMR spectrum would show signals for each unique carbon atom. This includes four distinct signals for the aromatic carbons (two substituted with methoxy groups, one with iodine, and one with the propane chain), signals for the two methoxy carbons, and three signals for the carbons in the propane side chain.[10]

  • Infrared (IR) Spectroscopy : The IR spectrum is used to identify key functional groups. Expected absorption bands for DOI would include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and aliphatic groups, C-O stretching for the ether linkages of the methoxy groups, and characteristic aromatic C=C bending vibrations.[11][12]

  • Mass Spectrometry (MS) : Mass spectrometry provides the molecular weight and fragmentation pattern. For DOI, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molar mass (321.15 g/mol ). Common fragmentation pathways for phenethylamines include cleavage of the bond between the alpha and beta carbons of the side chain, which would yield characteristic fragment ions.[11][12]

Pharmacology and Mechanism of Action

DOI's primary pharmacological significance stems from its action as a potent agonist at serotonin 5-HT₂ receptors.[13] It exhibits high affinity for all three subtypes (5-HT₂A, 5-HT₂B, and 5-HT₂C), with a notable selectivity for the 5-HT₂A receptor.[1] It is not a monoamine releasing agent.[1]

Receptor Binding Affinity

Receptor binding assays using the radiolabeled form of DOI are used to determine its affinity (expressed as the inhibition constant, Kᵢ) for various receptors. Lower Kᵢ values indicate higher binding affinity.

Receptor SubtypeKᵢ (nM) (Human)Source
5-HT₂A 0.65 - 0.7[4][14]
5-HT₂C 2.36 - 2.4[4][14]
5-HT₂B 20 - 20.2[4][14]

The data shows that DOI is approximately 3-5 times more selective for the 5-HT₂A receptor over the 5-HT₂C receptor and over 30 times more selective for 5-HT₂A over 5-HT₂B.[1]

Signaling Pathway

The 5-HT₂A receptor is a G protein-coupled receptor (GPCR) that couples to the Gq/G₁₁ signaling pathway.[15][16] Agonist binding by DOI initiates a cascade of intracellular events:

  • Activation of Gq/G₁₁ : The DOI-bound receptor activates the Gq alpha subunit.

  • Phospholipase C (PLC) Activation : Activated Gq stimulates the enzyme phospholipase C.

  • Second Messenger Production : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Downstream Effects : IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC). These events lead to a variety of downstream cellular responses, including neuronal excitation.[16]

This pathway is believed to be central to the psychedelic and neuroplastic effects observed with DOI and other 5-HT₂A agonists.[1][15]

Signaling Pathway Diagram

DOI DOI Receptor 5-HT2A Receptor DOI->Receptor Binds G_Protein Gq/G11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Response Neuronal Excitation & Downstream Effects Ca_Release->Response PKC_Activation->Response

Caption: DOI-mediated activation of the 5-HT2A receptor signaling cascade.

Analytical Methodologies

Accurate detection and quantification of DOI are essential for research. High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of a DOI sample.[8] For pharmacological studies, radioligand binding assays are the gold standard for determining receptor affinity and density.

Protocol: Radioligand Binding Assay for Kᵢ Determination

This protocol provides a generalized workflow for determining the Kᵢ of a test compound (like DOI) at the 5-HT₂A receptor.

  • Preparation : Prepare cell membranes from a cell line expressing the human 5-HT₂A receptor or from brain tissue homogenates (e.g., rat frontal cortex).[17]

  • Incubation : In a series of tubes, combine the membrane preparation, a fixed concentration of a known 5-HT₂A radioligand (e.g., [³H]-ketanserin or [¹²⁵I]-DOI), and varying concentrations of the unlabeled test compound (DOI).

  • Equilibrium : Incubate the mixture to allow the binding to reach equilibrium.

  • Separation : Rapidly separate the bound radioligand from the free (unbound) radioligand via vacuum filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter.

  • Quantification : Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis : Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

  • Kᵢ Calculation : Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Metabolism

The precise metabolic fate of DOI in humans has not been extensively detailed in the literature. However, based on the metabolism of other phenethylamines and amphetamines, a predictive metabolic pathway can be outlined.[18][19] Metabolism primarily occurs in the liver and involves Phase I and Phase II reactions.[19]

  • Phase I Metabolism : These reactions introduce or expose polar functional groups. For DOI, likely pathways include:

    • O-demethylation : Removal of one or both methyl groups from the methoxy substituents, mediated by cytochrome P450 (CYP) enzymes (e.g., CYP2D6).[18]

    • Oxidative deamination : The amine group is removed, forming a ketone, a reaction often catalyzed by monoamine oxidases (MAOs).

    • Hydroxylation : Addition of a hydroxyl group to the aromatic ring.

  • Phase II Metabolism : The modified metabolites from Phase I are conjugated with endogenous polar molecules to increase water solubility and facilitate excretion. This may involve glucuronidation or sulfation of the newly formed hydroxyl groups.

Conclusion

This compound (DOI) is a powerful chemical tool whose value extends far beyond its structural classification. Its specific and potent interaction with serotonin 5-HT₂ receptors, particularly the 5-HT₂A subtype, has made it an indispensable ligand for decades of neuroscience research.[3] A thorough understanding of its chemical synthesis, stereospecific activity, and pharmacological profile is critical for its effective use in elucidating the complex roles of the serotonin system in both normal brain function and pathological conditions. Future research may further explore its potential therapeutic applications, such as its observed anti-inflammatory properties and its ability to promote neuroplasticity.[1][4]

References

  • 2,5-Dimethoxy-4-iodoamphetamine - Wikipedia. (n.d.).
  • Fiorella, D., et al. (1995). Serotonergic and dopaminergic distinctions in the behavioral pharmacology of (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) and lysergic acid diethylamide (LSD). Psychopharmacology, 121(3), 357-365.
  • Nichols, D. E., & Monte, A. P. (2021). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review. ACS Chemical Neuroscience, 12(15), 2737-2751.[2]

  • DOI - Psychedelic Science Review. (n.d.).
  • DOI hydrochloride | 5-HT2A Receptors - Tocris Bioscience. (n.d.).
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  • This compound - Smolecule. (2023).
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  • Dar, D. E., et al. (1988). Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI. Pharmacology Biochemistry and Behavior, 31(1), 253-256.
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  • Fantegrossi, W. E., et al. (2025). The psychedelic (−)-2,5-dimethoxy-4-iodoamphetamine [(−)-DOI] demonstrates efficacy in reducing cocaine reward and motivation in male rats. Psychopharmacology, 242(8), 1833-1844.
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  • 5-HT2A receptor - Wikipedia. (n.d.).
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  • (±)-DOI hydrochloride, ≥98% HPLC, solid - Sigma-Aldrich. (n.d.).
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  • Murnane, K. S., et al. (2019). Effects of the synthetic psychedelic 2,5-dimethoxy-4-iodoamphetamine (DOI) on ethanol consumption and place conditioning in male mice. Psychopharmacology, 236(9), 2745-2757.[23]

  • Strolin Benedetti, M., et al. (2009). Drug metabolism and pharmacokinetics. Drug Metabolism Reviews, 41(3), 344-390.
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An In-depth Technical Guide to the Stereoisomers of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI) and their Pharmacological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the stereoisomers of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI), a potent serotonin 5-HT2A/2C receptor agonist widely utilized in neuroscience research. We delve into the critical role of stereochemistry in dictating the pharmacological profile of DOI, with a particular focus on the differential receptor binding affinities and functional activities of its (R)- and (S)-enantiomers. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, characterization, and application of these powerful chemical probes. Detailed experimental protocols for assessing receptor binding and functional activity are also provided to facilitate further investigation into the nuanced pharmacology of serotonergic systems.

Introduction: The Significance of Stereochemistry in DOI Pharmacology

This compound, commonly known as DOI, is a psychedelic phenethylamine and a member of the DOx family of compounds.[1][2] First synthesized in 1973, DOI has become an invaluable tool in the study of serotonin receptors due to its high affinity and agonist activity, particularly at the 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C).[3][4] The structure of DOI, featuring a chiral center at the alpha-carbon of the propane chain, gives rise to two stereoisomers: (R)-(-)-DOI and (S)-(+)-DOI.

It is well-established in pharmacology that stereoisomerism can have profound effects on a drug's interaction with its biological target. This is particularly true for G-protein coupled receptors (GPCRs), such as the serotonin receptors, which possess intricate and stereospecific binding pockets.[5] In the case of DOI, the (R)-enantiomer is consistently reported to be the more pharmacologically active isomer, exhibiting higher affinity and potency at 5-HT2 receptors compared to its (S)-counterpart.[3][6] This stereoselectivity underscores the importance of utilizing enantiomerically pure compounds in research to ensure precise and reproducible results. This guide will explore the synthesis, pharmacological differences, and experimental evaluation of the DOI stereoisomers.

Chiral Synthesis of (R)- and (S)-DOI

The differential pharmacology of the DOI enantiomers necessitates their preparation in optically pure forms. The stereoselective synthesis of (R)- and (S)-DOI typically begins with the commercially available 2,5-dimethoxybenzaldehyde. A common and effective strategy involves the following key steps:

  • Nitration and Iodination: The aromatic ring is first nitrated and then iodinated to introduce the necessary substituents at the 4-position.

  • Henry Reaction: The resulting 4-iodo-2,5-dimethoxybenzaldehyde is then subjected to a Henry reaction with nitroethane to form the corresponding nitropropene derivative. This step creates the carbon backbone of the final molecule.

  • Asymmetric Reduction: The crucial step for establishing the desired stereochemistry is the asymmetric reduction of the nitroalkene. This is often achieved using a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction). The choice of the chiral catalyst dictates whether the (R) or (S) enantiomer is preferentially formed.

  • Purification and Salt Formation: The final amine product is purified, typically by chromatography, and can be converted to a stable salt, such as the hydrochloride salt, for ease of handling and storage.

The rationale behind employing an asymmetric reduction lies in its ability to generate a high enantiomeric excess (ee) of the desired isomer, which is critical for accurately assessing the stereoselective pharmacology of DOI.

Stereoselective Pharmacology of DOI Enantiomers

The primary pharmacological target of DOI is the 5-HT2A receptor, which is responsible for its psychedelic effects.[7] However, DOI also exhibits significant affinity for the 5-HT2B and 5-HT2C receptors.[2] The stereoselectivity of DOI is most pronounced at the 5-HT2A receptor.

Receptor Binding Affinities

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. Studies have consistently shown that (R)-DOI has a higher affinity for 5-HT2 receptors than (S)-DOI.

Table 1: Representative Binding Affinities (Ki, nM) of DOI Enantiomers at Human Serotonin Receptors

Compound5-HT2A5-HT2C
(R)-(-)-DOI~10~35
(S)-(+)-DOI~35-

Data compiled from multiple sources. Absolute values may vary depending on experimental conditions.[1][3]

As illustrated in Table 1, (R)-DOI exhibits a significantly higher affinity for the 5-HT2A receptor compared to (S)-DOI.[1][3] This difference in binding affinity is a key contributor to the observed differences in their pharmacological potency.

Functional Activity

Beyond simply binding to the receptor, the functional activity of a ligand (i.e., its ability to elicit a cellular response) is of paramount importance. This is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of a drug that induces a response halfway between the baseline and the maximum. A lower EC50 value indicates greater potency.

In vitro functional assays, such as calcium imaging or phosphoinositide hydrolysis assays, are used to measure the agonist activity of DOI at 5-HT2 receptors. These studies have demonstrated that (R)-DOI is a more potent agonist than (S)-DOI at the 5-HT2A receptor. The (R)-enantiomer is also more potent in in vivo models, such as the head-twitch response (HTR) in rodents, which is a behavioral proxy for 5-HT2A receptor activation.[3]

Structural Basis for Stereoselectivity

The differential activity of the DOI enantiomers can be attributed to their distinct three-dimensional arrangements, which lead to different interactions with the amino acid residues within the 5-HT2A receptor binding pocket. The 5-methoxy substituent of phenethylamines like DOI is thought to form a hydrogen bond with asparagine residue N6.55(343), a key interaction for ligand selectivity at the 5-HT2A receptor.[8] The specific orientation of the chiral center in (R)-DOI likely allows for a more optimal fit within the binding site, leading to a more stable ligand-receptor complex and a more efficacious activation of the receptor.

Below is a conceptual diagram illustrating the differential interaction of the DOI enantiomers with the 5-HT2A receptor.

G cluster_R (R)-DOI Interaction cluster_S (S)-DOI Interaction R_DOI (R)-DOI R_Fit Optimal Fit in Binding Pocket R_DOI->R_Fit High Affinity R_Activation High Potency Receptor Activation R_Fit->R_Activation Receptor 5-HT2A Receptor S_DOI (S)-DOI S_Fit Suboptimal Fit in Binding Pocket S_DOI->S_Fit Lower Affinity S_Activation Low Potency Receptor Activation S_Fit->S_Activation

Caption: Differential binding of DOI enantiomers to the 5-HT2A receptor.

Experimental Protocols

To facilitate further research, detailed step-by-step methodologies for key experiments are provided below.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a competitive binding assay to determine the Ki of a test compound (e.g., (R)-DOI or (S)-DOI) for the 5-HT2A receptor using a radiolabeled antagonist.

Materials:

  • Cell membranes expressing human 5-HT2A receptors

  • Radioligand: [³H]ketanserin

  • Non-specific binding control: Mianserin

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Test compounds (DOI enantiomers)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, cell membranes, and either the test compound or vehicle.

  • Add [³H]ketanserin to all wells at a final concentration near its Kd.

  • For non-specific binding wells, add a high concentration of mianserin.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Count the radioactivity in a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 of the test compound.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Calcium Flux Functional Assay

This protocol measures the ability of a compound to activate the 5-HT2A receptor, which couples to the Gq signaling pathway, leading to an increase in intracellular calcium.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Test compounds (DOI enantiomers)

  • Fluorescent plate reader with an injection system

Procedure:

  • Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

  • Inject the test compounds into the wells and immediately begin measuring the fluorescence intensity over time.

  • Record the peak fluorescence response for each well.

  • Analyze the data by plotting the change in fluorescence against the log of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for each compound.

Conclusion

The stereoisomers of this compound (DOI) serve as a classic example of the critical role of stereochemistry in pharmacology. The (R)-enantiomer is a significantly more potent and higher-affinity agonist at 5-HT2A receptors than the (S)-enantiomer, highlighting the stereospecific nature of the receptor's binding pocket. For researchers investigating the serotonergic system, the use of enantiomerically pure DOI is essential for obtaining accurate and interpretable data. The synthetic strategies and experimental protocols outlined in this guide provide a solid foundation for the continued exploration of the nuanced pharmacology of these important research tools.

References

  • Johnson, M. P., Hoffman, A. J., Nichols, D. E., & Mathis, C. A. (1987). Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI. Neuropharmacology, 26(12), 1803–1806. [Link]

  • Nichols, D. E. (2017). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review. ACS Chemical Neuroscience, 8(9), 1884–1896. [Link]

  • Wikipedia. (2023). 2,5-Dimethoxy-4-iodoamphetamine. [Link]

  • Nichols, D. E. (2017). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. ACS Chemical Neuroscience, 8(9), 1884–1896. [Link]

  • Simmler, L. D., Rickli, A., Hoener, M. C., & Liechti, M. E. (2014). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 5, 239. [Link]

  • Roth, B. L. (2023). 5-HT2A receptors: Pharmacology and functional selectivity. Pharmacological Reviews, 75(4), 737-771. [Link]

  • Chambers, J. J., Kurrasch-Orbaugh, D. M., Parker, M. A., & Nichols, D. E. (2001). Enantiospecific synthesis and pharmacological evaluation of a series of super-potent, conformationally restricted 5-HT2A/2C receptor agonists. Journal of Medicinal Chemistry, 44(6), 1003–1010. [Link]

  • Murnane, K. S., Arizzi, M. N., Govea, R., & Fantegrossi, W. E. (2016). Effects of the synthetic psychedelic 2,5-dimethoxy-4-iodoamphetamine (DOI) on ethanol consumption and place conditioning in male mice. Psychopharmacology, 233(10), 1945–1955. [Link]

  • Wikiwand. (n.d.). 2,5-Dimethoxy-4-iodoamphetamine. [Link]

  • Maćkowiak, M., Chocyk, A., Fijał, K., & Wedzony, K. (2002). DOI, an agonist of 5-HT2A/2C serotonin receptor, alters the expression of cyclooxygenase-2 in the rat parietal cortex. Pharmacological Reports, 54(4), 443-450. [Link]

  • Zhang, C., & Zhang, J. (2016). Mechanistic Studies on the Stereoselectivity of the Serotonin 5-HT1A Receptor. Angewandte Chemie International Edition, 55(24), 6902-6905. [Link]

  • Fantegrossi, W. E., Murnane, K. S., & Reissig, C. J. (2008). Serotonergic and dopaminergic distinctions in the behavioral pharmacology of (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) and lysergic acid diethylamide (LSD). Pharmacology, Biochemistry and Behavior, 90(2), 239–247. [Link]

Sources

Methodological & Application

Application Notes & Protocols for In Vivo Studies of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for qualified researchers in controlled laboratory settings. 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI) is a potent psychoactive substance and should be handled with extreme care, adhering to all institutional and governmental safety and ethics regulations. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.

Abstract

This compound (DOI) is a substituted phenethylamine and a member of the DOx family of psychedelic compounds.[1][2] First synthesized in 1973, it has become a pivotal research tool for investigating the serotonergic system due to its potent and selective agonist activity at serotonin 5-HT₂ receptors, particularly the 5-HT₂A and 5-HT₂C subtypes.[2][3] Unlike classic psychedelics with recreational use histories, DOI is primarily employed in preclinical settings to probe the mechanisms underlying psychedelic action, neuroplasticity, and their therapeutic potential for neuropsychiatric disorders.[1][2] Animal models are critical for defining the neural mechanisms, pharmacological interactions, and long-term neurochemical effects of such compounds under tightly controlled conditions.[4] This guide provides a comprehensive overview of the core principles and detailed protocols for conducting in vivo studies with DOI, focusing on foundational behavioral assays in rodent models.

Mechanistic Rationale for In Vivo Studies

The primary value of DOI in research stems from its function as a potent 5-HT₂A receptor agonist.[4][5] Activation of this Gq/11-coupled receptor is the initiating event for the psychedelic effects of compounds like psilocybin and LSD.[5][6] In vivo studies with DOI allow researchers to dissect the downstream consequences of this receptor activation.

Key mechanistic actions that can be explored in vivo include:

  • Cortical Glutamate Release: DOI administration has been shown to increase extracellular glutamate levels in the prefrontal cortex of rats, an effect that is blocked by 5-HT₂A antagonists.[7] This suggests that psychedelics may exert their effects by modulating cortical excitability.

  • Neuroplasticity: A single dose of DOI has been demonstrated to induce structural brain plasticity and enhance cognitive flexibility in mice, with effects that outlast the acute drug experience.[8] This provides a preclinical basis for the lasting therapeutic effects observed with psychedelic-assisted therapies.

  • Behavioral Phenotypes: DOI reliably induces specific, quantifiable behaviors in rodents, most notably the head-twitch response (HTR), which serves as a behavioral proxy for 5-HT₂A receptor activation and is highly correlated with hallucinogenic potential in humans.[6][9]

Signaling Pathway Overview

The diagram below illustrates the canonical signaling pathway initiated by DOI binding to the 5-HT₂A receptor.

DOI_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DOI DOI Receptor 5-HT₂A Receptor DOI->Receptor Binds G_Protein Gq/11 Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC Activation DAG->PKC Glutamate ↑ Glutamate Release (Cortical Pyramidal Neurons) Ca->Glutamate Downstream Effects PKC->Glutamate Downstream Effects

Figure 1: Simplified 5-HT₂A Receptor Signaling Cascade.

Critical Pre-Experimental Considerations

Ethical and Regulatory Approval

All proposed animal experiments involving DOI must receive prior approval from an Institutional Animal Care and Use Committee (IACUC). The potent and long-lasting effects of DOI necessitate careful consideration of animal welfare.[1][10] Although historically not a controlled substance in all jurisdictions, its legal status is subject to change, and researchers must comply with all local and federal regulations regarding its acquisition, storage, and use.[1]

Animal Model Selection
  • Species: Mice and rats are the most common species used for in vivo studies with DOI.[11]

  • Strain: C57BL/6J mice are frequently used for HTR studies.[6][12] Sprague-Dawley or Wistar rats are often used for drug discrimination and microdialysis experiments.[7][13] Strain differences in metabolism and receptor expression can influence behavioral outcomes, so consistency is key.

  • Sex: The majority of foundational studies have been conducted in male rodents to avoid variability from the estrous cycle. However, including female subjects is critical for generalizability, and sex should be considered as a biological variable.

  • Husbandry: Animals should be group-housed in a temperature- and humidity-controlled vivarium with a standard 12:12 hour light-dark cycle. Provide ad libitum access to food and water. Allow for at least one week of acclimatization to the facility before any experimental procedures begin.

Laboratory Safety

DOI is a highly potent compound. The hydrochloride salt is a crystalline solid.

  • Personal Protective Equipment (PPE): Always wear a lab coat, gloves, and safety glasses when handling the solid compound or its solutions.

  • Handling: Weigh the compound in a fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.

  • Waste Disposal: All contaminated materials (e.g., pipette tips, tubes, bedding from experimental cages) should be disposed of according to institutional guidelines for chemical waste.

Compound Preparation and Administration

Solution Preparation (DOI HCl)
  • Vehicle Selection: The most common vehicle is sterile 0.9% saline. DOI HCl has good water solubility.[1]

  • Calculation: Determine the required concentration based on the desired dose (mg/kg) and injection volume (typically 5-10 mL/kg for mice via intraperitoneal route).

    • Example: For a 2 mg/kg dose in a 25 g mouse with an injection volume of 10 mL/kg, the required concentration is 0.2 mg/mL.

  • Procedure: a. Weigh the required amount of DOI HCl using a calibrated analytical balance. b. Add the DOI HCl to a sterile conical tube. c. Add the calculated volume of sterile 0.9% saline. d. Vortex thoroughly until the solid is completely dissolved. e. Filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube. f. Prepare fresh on the day of the experiment.

Route of Administration
  • Intraperitoneal (IP): The most common route for preclinical behavioral studies due to its reliability and rapid systemic absorption.[6]

  • Subcutaneous (SC): Provides a slower absorption profile compared to IP.

  • Oral (PO): Can be used but may lead to greater pharmacokinetic variability due to first-pass metabolism.

Dose Selection

The dose-response relationship for many of DOI's effects, particularly the HTR, is an inverted U-shape.[14][15] This means that increasing the dose beyond a certain point can lead to a decrease in the observed behavioral response. It is crucial to perform a dose-response study to identify the optimal dose range for a given assay and animal strain.

Behavioral AssaySpeciesTypical Dose Range (mg/kg, IP)Rationale & Citation
Head-Twitch Response Mouse0.25 - 3.0Elicits a robust, quantifiable response. A 3 mg/kg dose was found to produce a maximal effect in one study.[4][6][16]
Locomotor Activity Mouse0.5 - 5.0Lower doses may increase activity, while higher doses can suppress it.[5][14]
Cognitive Flexibility Mouse2.0A single 2 mg/kg dose was shown to have lasting effects on reversal learning.[8]
Drug Discrimination Rat0.0625 - 0.25Lower doses are used to establish a discriminative stimulus without producing disruptive motor effects.[13]

Core In Vivo Behavioral Protocols

The following protocols represent foundational assays for characterizing the in vivo effects of DOI.

Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Day cluster_analysis Phase 3: Analysis Acclimation Animal Acclimation (≥ 1 week) Habituation Habituation to Test Arena (1-3 days) Acclimation->Habituation Baseline Baseline Recording (e.g., 30 min) Habituation->Baseline Injection Vehicle or DOI Injection (IP, SC, or PO) Baseline->Injection Test Behavioral Assay (e.g., HTR, Locomotion) Injection->Test Data Data Collection & Quantification Test->Data Stats Statistical Analysis (e.g., ANOVA, t-test) Data->Stats Interpretation Interpretation & Conclusion Stats->Interpretation

Figure 2: General Experimental Workflow for Behavioral Assays.
Head-Twitch Response (HTR) Assay

The HTR is a rapid, rotational head movement that is a reliable behavioral proxy for 5-HT₂A receptor activation in rodents.[6][15]

  • Principle: The frequency of head twitches is counted over a set period following drug administration.

  • Materials: Standard mouse cages or clear observation chambers, video recording equipment or automated detection system.

  • Protocol:

    • Habituate mice to the observation chambers for 30-60 minutes for at least two days prior to the experiment.

    • On the test day, place individual mice into the chambers and allow a 30-minute acclimation period.

    • Administer the vehicle or calculated dose of DOI (e.g., 0.5, 1.0, 2.0 mg/kg, IP).

    • Immediately return the mouse to its chamber.

    • Record behavior for 30-60 minutes. The peak effect for DOI is typically observed 10-20 minutes post-injection.[12]

    • Data Analysis: Manually score the number of head twitches from video recordings by a blinded observer. Alternatively, use an automated system with a head-mounted magnet or video-tracking software for high-throughput analysis.[6] Data are typically expressed as the total number of head twitches per observation period.

Locomotor Activity Assessment

This assay measures general motor activity and can reveal stimulant or sedative effects.

  • Principle: An animal's movement within an open-field arena is tracked automatically.

  • Materials: Open-field arena (e.g., 40x40 cm) equipped with infrared beams or an overhead video camera and tracking software.

  • Protocol:

    • Habituate mice to the open-field arenas for 30-60 minutes on the day before testing.

    • On the test day, place mice in the arenas and record baseline activity for 30 minutes.

    • Remove mice, administer vehicle or DOI, and immediately return them to the same arena.

    • Record activity for at least 60-120 minutes.

    • Data Analysis: The primary dependent variable is the total distance traveled (in cm).[17] Other measures include time spent in the center vs. periphery (anxiolytic/anxiogenic effects) and vertical rearing counts. Data are typically binned in 5- or 10-minute intervals to analyze the time course of the drug's effect.

Conditioned Place Preference (CPP)

CPP is a Pavlovian conditioning paradigm used to measure the rewarding or aversive properties of a drug.[18][19]

  • Principle: Animals learn to associate a specific environment with the effects of a drug. A preference for the drug-paired environment suggests rewarding properties.

  • Materials: A CPP apparatus with at least two distinct compartments (differentiated by floor texture, wall pattern, etc.).[19]

  • Protocol (Unbiased Design):

    • Pre-Test (Day 1): Place the animal in the central chamber with free access to all compartments for 15 minutes. Record the time spent in each compartment to establish baseline preference. Animals with a strong unconditioned preference for one side (>65%) may be excluded.

    • Conditioning (Days 2-9): This phase typically lasts 8 days.

      • On one day, administer DOI (e.g., 1-2 mg/kg, IP) and confine the animal to one compartment (e.g., the initially non-preferred one) for 30 minutes.

      • On the alternate day, administer vehicle (saline) and confine the animal to the opposite compartment for 30 minutes.

    • Post-Test (Day 10): As in the pre-test, place the animal in the central chamber with free access to all compartments for 15 minutes in a drug-free state.

    • Data Analysis: Calculate a preference score as (Time in drug-paired side post-test) - (Time in drug-paired side pre-test). A significant positive score indicates a conditioned preference (reward), while a significant negative score indicates aversion.[4]

Data Interpretation and Troubleshooting

  • The Inverted U-Shape: When observing a lack of effect at a high dose in the HTR assay, it is crucial to test lower doses to rule out the possibility of being on the descending limb of the dose-response curve.[15][16]

  • Behavioral Specificity: DOI can alter general locomotion, which may confound the interpretation of other behavioral tests.[5][14] Always assess locomotor activity to ensure that effects on other tasks (e.g., cognitive tasks) are not simply due to motor stimulation or sedation.

  • Antagonist Studies: To confirm that an observed effect is mediated by the 5-HT₂A receptor, a validation study should be performed where a selective 5-HT₂A antagonist (e.g., M100907) is administered prior to DOI. The blockade of the DOI-induced effect provides strong evidence for receptor-specific action.[4][20]

Conclusion

DOI remains an indispensable pharmacological tool for the in vivo exploration of the 5-HT₂A receptor system. The protocols outlined here provide a foundation for characterizing its behavioral and neurobiological effects in rodent models. Rigorous experimental design, including appropriate dose-response studies and antagonist validation, is essential for generating reliable and interpretable data. Such preclinical work is fundamental to understanding the mechanisms of psychedelic compounds and evaluating their potential as novel therapeutics for a range of CNS disorders.[2][8]

References

Please note that URLs are provided for verification and lead to the source page or abstract.

  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-iodoamphetamine. Retrieved from [Link][1]

  • Glennie, M., et al. (2021). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. ACS Chemical Neuroscience. Retrieved from [Link][2]

  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-propylamphetamine. Retrieved from [Link][14]

  • Murnane, K. S., et al. (2020). Effects of the synthetic psychedelic 2,5-dimethoxy-4-iodoamphetamine (DOI) on ethanol consumption and place conditioning in male mice. Psychopharmacology. Retrieved from [Link][4]

  • de la Fuente Revenga, M., et al. (2021). The serotonergic psychedelic DOI impairs deviance detection in the auditory cortex. bioRxiv. Retrieved from [Link][5]

  • H শন, L., et al. (2023). Lasting dynamic effects of the psychedelic 2,5-dimethoxy-4-iodoamphetamine ((±)-DOI) on cognitive flexibility. ResearchGate. Retrieved from [Link][8]

  • Glennie, M., et al. (2021). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review. ACS Publications. Retrieved from [Link][3]

  • Sheehan, M., et al. (2020). The ethics of psychedelic research in disorders of consciousness. Neuroscience of Consciousness. Retrieved from [Link][21]

  • Kaplan, J., et al. (2024). Discovery of Highly Selective 5-HT 2A Agonists Using Structure-Guided Design. Journal of Medicinal Chemistry. Retrieved from [Link][11]

  • Hampson, R. E., et al. (2010). Comparison of the effects of 2,5-dimethoxy-4-iodoamphetamine and D-amphetamine on the ability of rats to discriminate the durations and intensities of light stimuli. Behavioural Pharmacology. Retrieved from [Link][13]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology. Retrieved from [Link][6]

  • El Yacoubi, M., et al. (2000). Locomotor Activity in Mice During Chronic Treatment With Caffeine and Withdrawal. Psychopharmacology. Retrieved from [Link][17]

  • Itz-Tangua, E., et al. (2018). Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm. Journal of Visualized Experiments. Retrieved from [Link][18]

  • Johnson, M. W., et al. (2008). Human hallucinogen research: Guidelines for safety. Journal of Psychopharmacology. Retrieved from [Link][22]

  • Carter, A., & Luty, J. (2021). Ethical guidelines for the research and innovation of psychedelic assisted therapies: A scoping review. Monash University. Retrieved from [Link][23]

  • Zhang, K., et al. (2022). Acute alcohol exposure suppressed locomotor activity in mice. Stress and Brain. Retrieved from [Link][24]

  • Sun, Y., et al. (2018). A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. Journal of Visualized Experiments. Retrieved from [Link][25]

  • Kim, Y., et al. (2022). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. International Journal of Molecular Sciences. Retrieved from [Link][9]

  • Hampson, R. E., et al. (2010). Comparison of the effects of 2,5-dimethoxy-4-iodoamphetamine and D-amphetamine on the ability of rats to discriminate the durations and intensities of light stimuli. ResearchGate. Retrieved from [Link][26]

  • Wikipedia. (n.d.). Head-twitch response. Retrieved from [Link][15]

  • Jefsen, M., et al. (2023). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Pharmacology & Translational Science. Retrieved from [Link][12]

  • Jirkof, P. (2017). Continuous locomotor activity monitoring to assess animal welfare following intracranial surgery in mice. Journal of Neuroscience Methods. Retrieved from [Link][27]

  • Gancarz-Kausch, A. M., et al. (2010). Drug Discrimination in Methamphetamine-Trained Rats: Effects of Cholinergic Nicotinic Compounds. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link][28]

  • Perdona, E., et al. (2023). Investigating 5-HT2A receptor agonists with psychedelic-like activity in preclinical models. AZoNetwork. Retrieved from [Link][29]

  • Association of Clinical Research Professionals. (2023). Ethical Considerations for Clinical Trials of Psychedelics. Retrieved from [Link][30]

  • Voikar, V., & Gaburro, S. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Frontiers in Behavioral Neuroscience. Retrieved from [Link][31]

  • Braden, M. R., et al. (2009). Trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT 2 receptor family. ResearchGate. Retrieved from [Link][32]

  • Murnane, K. S., et al. (2020). The head-twitch response dose-response curve for racemic DOI. ResearchGate. Retrieved from [Link][16]

  • Lan, W., et al. (2022). A new class of 5-HT2A /5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins. British Journal of Pharmacology. Retrieved from [Link][33]

  • Gatch, M. B., et al. (2021). Discriminative Stimulus Effects of Substituted Tryptamines in Rats. ACS Chemical Neuroscience. Retrieved from [Link][34]

  • Holze, F., et al. (2025). Pharmacokinetics and pharmacodynamics of an innovative psychedelic N,N-dimethyltryptamine/harmine formulation in healthy subjects. International Journal of Neuropsychopharmacology. Retrieved from [Link][35]

  • Watford, T., & Masood, N. (2024). Ethical Considerations Regarding Psychedelics for Clinical Pain Research. Journal of Pain Research. Retrieved from [Link][10]

  • Fantegrossi, W. E., et al. (2008). Interaction of 5-HT2A and 5-HT2C Receptors in R(−)-2,5-Dimethoxy-4-iodoamphetamine-Elicited Head Twitch Behavior in Mice. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link][20]

  • Prus, A. (2009). Conditioned Place Preference. ResearchGate. Retrieved from [Link][36]

  • Wikipedia. (n.d.). Conditioned place preference. Retrieved from [Link][19]

  • Muschamp, J. W., et al. (2003). The hallucinogen 1-[2,5-dimethoxy-4-iodophenyl]-2-aminopropane (DOI) increases cortical extracellular glutamate levels in rats. Neuroscience Letters. Retrieved from [Link][7]

Sources

Application Notes & Protocols for [125I]-R-(-)-DOI Autoradiography in Brain Tissue

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing [125I]-R-(-)-2,5-dimethoxy-4-iodoamphetamine ([125I]-R-(-)-DOI) for in vitro receptor autoradiography in brain tissue. This document outlines the scientific principles, detailed protocols, and critical considerations for the successful labeling and quantification of serotonin 5-HT2A/2C receptors.

Introduction: The Significance of [125I]-R-(-)-DOI in Neuroscience Research

[125I]-R-(-)-DOI is a potent and selective agonist for the serotonin 5-HT2A and 5-HT2C receptors.[1][2] Its use as a radioligand has been instrumental in elucidating the distribution and density of these receptors within the central nervous system.[3][4] The R-(-)-DOI enantiomer is the more active stereoisomer, exhibiting higher affinity for the 5-HT2 receptors compared to the S-(+)-enantiomer.[1][5]

The 5-HT2A and 5-HT2C receptors are G protein-coupled receptors (GPCRs) that play crucial roles in a myriad of physiological and pathological processes, including learning, memory, mood, and perception.[6][7] They are also the primary targets for psychedelic drugs and are implicated in the mechanism of action of several antipsychotic medications.[8][9] Consequently, the precise localization and quantification of these receptors are paramount for understanding their function in both healthy and diseased states and for the development of novel therapeutics.

Autoradiography with [125I]-R-(-)-DOI offers a powerful technique to visualize and quantify the anatomical distribution of 5-HT2A/2C receptors at a high resolution.[10][11] This method relies on the specific binding of the radiolabeled ligand to its target receptors in thin tissue sections, followed by the detection of the radioactive signal.

Scientific Principles and Experimental Causality

The foundation of a successful autoradiography experiment lies in understanding the underlying principles that govern radioligand binding. The goal is to achieve specific binding of [125I]-R-(-)-DOI to the 5-HT2A/2C receptors while minimizing non-specific binding to other cellular components.[12]

Key considerations include:

  • Tissue Integrity: Maintaining the structural and biochemical integrity of the brain tissue is crucial for preserving receptor conformation and accessibility.[13]

  • Ligand Specificity and Affinity: [125I]-R-(-)-DOI exhibits high affinity for both 5-HT2A and 5-HT2C receptors.[1][14] To differentiate between these subtypes, selective antagonists can be employed in competition binding studies.

  • Equilibrium Binding: The incubation time must be sufficient to allow the binding of [125I]-R-(-)-DOI to its receptors to reach a state of equilibrium.

  • Non-Specific Binding Determination: To accurately quantify specific binding, a parallel set of tissue sections is incubated with the radioligand in the presence of a high concentration of a non-labeled competing ligand (e.g., ketanserin for 5-HT2A receptors or a non-selective agonist like unlabeled DOI).[15] This allows for the subtraction of the non-specific signal from the total binding.

Experimental Workflow and Protocols

The following sections provide detailed, step-by-step methodologies for performing [125I]-R-(-)-DOI autoradiography on brain tissue.

Materials and Reagents

A comprehensive list of necessary materials and the preparation of required buffers are detailed below.

Reagent/Material Supplier Catalogue Number Purpose
[125I]-R-(-)-DOIPerkinElmerNEX268050UCRadioligand
Unlabeled R-(-)-DOISigma-AldrichD101Competition assays
KetanserinTocris Bioscience09085-HT2A selective antagonist for non-specific binding
Tris-HClSigma-AldrichT5941Buffering agent
NaClSigma-AldrichS9888Ionic strength adjustment
KClSigma-AldrichP9541Ionic strength adjustment
CaCl2Sigma-AldrichC1016Divalent cation
MgCl2Sigma-AldrichM8266Divalent cation
Ascorbic AcidSigma-AldrichA92902Antioxidant
Bovine Serum Albumin (BSA)Sigma-AldrichA7906Reduces non-specific binding
CryostatLeica / Thermo FisherTissue sectioning
Microscope SlidesFisher ScientificMounting tissue sections
Autoradiography CassettesGE HealthcareFilm exposure
Phosphor Imaging ScreensGE HealthcareSignal detection
PhosphorimagerGE Healthcare / Bio-RadSignal quantification

Buffer Preparation:

  • Incubation Buffer (50 mM Tris-HCl, pH 7.4): Dissolve Tris-HCl in distilled water to a final concentration of 50 mM and adjust the pH to 7.4.

  • Wash Buffer (50 mM Tris-HCl, pH 7.4, ice-cold): Prepare as above and chill on ice before use.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with built-in controls for assessing the quality and specificity of the results.

  • Animal Euthanasia and Brain Extraction: Euthanize the animal according to approved institutional guidelines. Rapidly extract the brain and immediately snap-freeze it in isopentane cooled with dry ice or liquid nitrogen to minimize ice crystal formation and preserve tissue morphology.

  • Tissue Storage: Store the frozen brains at -80°C until sectioning.

  • Cryosectioning: Mount the frozen brain onto a cryostat chuck. Section the brain at a thickness of 10-20 µm at -18°C to -20°C. Thaw-mount the sections onto gelatin-coated or charged microscope slides.[16][17]

  • Slide Storage: Store the slide-mounted sections at -80°C until the day of the experiment.

  • Slide Equilibration: On the day of the experiment, allow the slides to warm to room temperature for at least 30 minutes.

  • Pre-incubation: Pre-incubate the slides in incubation buffer for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.

  • Incubation with [125I]-R-(-)-DOI:

    • Total Binding: Incubate a set of slides in incubation buffer containing a specific concentration of [125I]-R-(-)-DOI (typically in the low nanomolar range, based on its Kd).[4][5]

    • Non-Specific Binding: Incubate an adjacent set of slides in the same incubation buffer containing [125I]-R-(-)-DOI plus a high concentration (e.g., 1-10 µM) of a competing ligand such as unlabeled R-(-)-DOI or ketanserin.

  • Incubation Time and Temperature: Incubate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.

  • Washing: After incubation, rapidly wash the slides in ice-cold wash buffer to remove unbound radioligand. Perform multiple short washes (e.g., 2 x 5 minutes) to maximize the removal of non-specifically bound ligand while minimizing the dissociation of specifically bound ligand.

  • Final Rinse: Briefly dip the slides in ice-cold distilled water to remove buffer salts.

  • Drying: Dry the slides rapidly under a stream of cool, dry air.

  • Exposure: Appose the dried slides to a phosphor imaging screen or autoradiographic film in a light-tight cassette. Include calibrated radioactive standards to enable quantification of the binding density.[18][19]

  • Exposure Time: The exposure time will vary depending on the specific activity of the radioligand and the density of the receptors. It can range from several hours to several days.

  • Image Acquisition: Scan the phosphor imaging screen using a phosphorimager to obtain a digital image of the radioligand distribution.[16]

  • Quantitative Analysis:

    • Use densitometry software to measure the optical density in specific brain regions of interest on the autoradiograms.

    • Convert the optical density values to radioactivity concentrations (e.g., fmol/mg tissue) using the calibration curve generated from the radioactive standards.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding for each region of interest.

Visualization of the Experimental Workflow

experimental_workflow cluster_preparation Tissue Preparation cluster_incubation Autoradiographic Incubation cluster_analysis Data Acquisition & Analysis Euthanasia Euthanasia & Brain Extraction Freezing Snap-Freezing Euthanasia->Freezing Sectioning Cryosectioning Freezing->Sectioning Mounting Thaw-Mounting Sectioning->Mounting Preincubation Pre-incubation Mounting->Preincubation Incubation Incubation with [125I]-R-(-)-DOI (Total & Non-Specific) Preincubation->Incubation Washing Washing Incubation->Washing Drying Drying Washing->Drying Exposure Exposure to Phosphor Screen Drying->Exposure Scanning Phosphorimaging Exposure->Scanning Quantification Quantitative Analysis Scanning->Quantification

Caption: Experimental workflow for [125I]-R-(-)-DOI autoradiography.

Data Presentation and Interpretation

The results of the autoradiography experiment will provide a visual representation of the distribution of 5-HT2A/2C receptors in the brain. Quantitative analysis will yield data on the density of these receptors in different brain regions.

Table of Binding Affinities for R-(-)-DOI:

Receptor SubtypeReported Kd (nM)Reference
5-HT2A1.26[5]
5-HT2A (high affinity)1.2 ± 0.02[4]
5-HT2A (low affinity)29 ± 7[4]
5-HT2C~4 (in slide-mounted sections)[20]

Interpreting the Results:

  • High levels of specific binding will be observed in regions known to have a high density of 5-HT2A/2C receptors, such as the cerebral cortex (particularly the prefrontal cortex), claustrum, and olfactory tubercle.[6][7][21][22][23]

  • Low levels of binding should be observed in regions with a low density of these receptors, such as the cerebellum.[7]

  • The non-specific binding should be low and uniform across the tissue section.

Signaling Pathway and Receptor Interaction

Activation of 5-HT2A and 5-HT2C receptors by agonists like DOI primarily couples to the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and gene expression.[6][9][24]

Recent evidence also suggests that 5-HT2A and 5-HT2C receptors can form heterodimers, which may lead to unique signaling properties compared to their respective homodimers.[21][24]

signaling_pathway DOI [125I]-R-(-)-DOI Receptor 5-HT2A/2C Receptor DOI->Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Neuronal_response Neuronal Response & Gene Expression Ca_release->Neuronal_response PKC->Neuronal_response

Caption: 5-HT2A/2C receptor signaling pathway.

Trustworthiness and Self-Validation

The protocols outlined in this document are designed to be robust and reproducible. The inclusion of controls for non-specific binding is a critical component of the self-validating nature of this methodology. Furthermore, the use of calibrated standards for quantification ensures the accuracy of the obtained data. By carefully following these protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data on the distribution and density of 5-HT2A/2C receptors in the brain.

References

  • 2,5-Dimethoxy-4-iodoamphetamine - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Glennon, R. A. (2014). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review. ACS Chemical Neuroscience, 5(11), 1028-1045.
  • Glennon, R. A. (2014). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. PubMed Central.
  • Bylund, D. B., & Yamamura, H. I. (1979). Tissue slices in radioligand binding assays: studies in brain, pineal and muscle. Life Sciences, 25(19), 1687-1696.
  • García-Ladona, F. J., et al. (2001). Multiple conformations of 5-HT2A and 5-HT 2C receptors in rat brain: an autoradiographic study with DOI. Naunyn-Schmiedeberg's Archives of Pharmacology, 363(5), 493-502.

  • Niles, J. A., et al. (2024). The psychedelic drug DOI reduces heroin motivation by targeting 5-HT2A receptors in a heroin and alcohol co-use model. Neuropharmacology, 261, 110163.
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  • Banerjee, A., et al. (2022). The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex. Frontiers in Molecular Neuroscience, 15, 846997.
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  • McKenna, D. J., et al. (1987). Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI. Neuropharmacology, 26(12), 1803-1806.
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  • Crumeyrolle-Arias, M., et al. (1996). Radioimagers as an alternative to film autoradiography for in situ quantitative analysis of 125I-ligand receptor binding and pharmacological studies. The Histochemical Journal, 28(11), 801-809.
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  • González-Maeso, J. (2011). Radioligand Binding Detection of Receptors in Brain Membranes. Methods in Molecular Biology, 756, 161-175.
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Sources

Application Notes & Protocols: Utilizing 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI) in Rodent Behavioral Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding DOI as a Pharmacological Tool

1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine, commonly known as DOI, is a synthetic phenethylamine and a member of the substituted amphetamine class.[1] Unlike classical stimulants, DOI's primary pharmacological action is not mediated by catecholamine release but through its potent agonist activity at serotonin receptors.[2][3] Specifically, it is a well-characterized agonist for the serotonin 5-HT2A and 5-HT2C receptor subtypes, with a functional preference for the 5-HT2A receptor.[1][4] This selectivity makes DOI an invaluable tool for researchers investigating the physiological and behavioral roles of the 5-HT2A receptor system.

The activation of 5-HT2A receptors by psychedelic compounds like DOI is known to produce profound effects on perception, cognition, and mood in humans.[1][5] In rodent models, these effects are studied through specific, quantifiable behaviors that serve as proxies for the drug's psychoactive and physiological effects.[6][7] This guide provides an in-depth overview of the core principles and detailed protocols for using DOI to probe the function of the 5-HT2A system in preclinical rodent behavioral assays. The focus is on ensuring experimental rigor, reproducibility, and the valid interpretation of results.

Section 1: Foundational Pharmacology and Mechanism of Action

Pharmacokinetics and Dosing Considerations

The pharmacokinetic profile of a compound is critical for designing meaningful behavioral experiments. While comprehensive pharmacokinetic data for DOI in rodents is not extensively published, empirical evidence from behavioral studies provides practical guidance. DOI is typically administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The choice of route influences the onset and duration of action, with i.p. administration generally leading to a more rapid onset.

Species and strain differences are a crucial consideration. For instance, DOI has been found to be several times more potent in rats than in mice in drug discrimination paradigms.[8] Dose-response curves for DOI-induced behaviors are often biphasic or follow an inverted U-shape, where increasing the dose beyond an optimal point leads to a decrease in the behavioral response.[7][9] This is theorized to be due to the engagement of inhibitory 5-HT2C receptors at higher doses.[10] Therefore, establishing a full dose-response curve is a mandatory first step in any new experimental context.

Parameter Mouse (e.g., C57BL/6J) Rat (e.g., Sprague-Dawley) Primary Rationale & Citation
Route of Administration Intraperitoneal (i.p.), Subcutaneous (s.c.)Intraperitoneal (i.p.), Subcutaneous (s.c.)Standard routes for systemic delivery in rodent research.
Typical Dose Range (HTR) 0.1 - 3.0 mg/kg0.3 - 2.5 mg/kgDose ranges are empirically derived to capture the ascending and peak phases of the biphasic dose-response curve for the head-twitch response.[6][9][11]
Typical Dose Range (Drug Discrimination) 0.3 - 1.0 mg/kg0.25 - 0.75 mg/kgDoses are selected to be robustly discriminable from vehicle without producing excessive behavioral disruption.[2][3]
Pre-treatment Time 15 - 30 minutes15 - 30 minutesAllows for sufficient absorption and distribution to the central nervous system before behavioral testing begins.
Key Antagonist Ketanserin (5-HT2A), M100907 (5-HT2A)Ketanserin (5-HT2A), M100907 (5-HT2A)Used to confirm that the observed behavioral effects are specifically mediated by the 5-HT2A receptor.[6][11]
Mechanism of Action: 5-HT2A Receptor Signaling

DOI's behavioral effects are primarily initiated by its binding to and activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR).[12] The canonical signaling pathway involves coupling to the Gq/11 protein.[12][13] Recent research has robustly demonstrated that it is this Gq-mediated signaling, rather than β-arrestin pathway recruitment, that predicts the psychedelic-like potential of 5-HT2A agonists.[14][15][16]

Activation of the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These downstream events lead to a cascade of cellular responses, including the modulation of neuronal excitability and gene expression, which ultimately manifest as the complex behavioral effects observed in animal models.[12][13]

DOI_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DOI DOI Receptor 5-HT2A Receptor DOI->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Triggers PKC PKC Activation DAG->PKC Activates Ca->PKC Co-activates Response Neuronal & Behavioral Responses PKC->Response Leads to

Figure 1: DOI's primary signaling cascade via the 5-HT2A receptor.

Section 2: Core Behavioral Assay - The Head-Twitch Response (HTR)

The head-twitch response (HTR) is a rapid, side-to-side rotational head movement observed in rodents.[7][17] It is the most widely used and reliable behavioral proxy for 5-HT2A receptor activation by hallucinogenic compounds.[6][11] Non-hallucinogenic 5-HT2A agonists do not typically induce HTR, giving the model high predictive validity for psychedelic-like effects.[7] The response is considered to be mediated by 5-HT2A receptors located in the cerebral cortex.[5][11]

Causality Behind the HTR Protocol

A robust HTR protocol is designed to isolate the pharmacological effect of DOI while minimizing confounding variables.

  • Acclimation: A 30-60 minute acclimation period in the observation chamber is crucial. This reduces stress and exploratory behavior, which could otherwise interfere with the detection of head twitches.

  • Observer Blinding: The experimenter scoring the behavior must be blind to the treatment conditions (e.g., vehicle vs. DOI dose). This prevents observer bias, a significant potential source of error in behavioral research.

  • Control Groups: A vehicle control group establishes the baseline rate of spontaneous head twitches, which is typically near zero. A positive control (a known effective dose of DOI) validates the assay's sensitivity. Including a group pre-treated with a 5-HT2A antagonist like ketanserin is essential to confirm that the DOI-induced HTR is specifically mediated by the target receptor.[6][11]

  • Observation Window: HTR is typically scored for 30-60 minutes, starting 10-15 minutes after DOI administration, to capture the peak effect of the compound.[18]

HTR_Workflow start Start acclimate Acclimate Rodent to Observation Chamber (30-60 min) start->acclimate inject Administer Compound (Vehicle, DOI, Antagonist + DOI) acclimate->inject wait Wait for Drug Onset (10-15 min) inject->wait observe Observe & Score HTR (Blinded Observer) (30-60 min) wait->observe analyze Data Analysis (e.g., ANOVA, t-test) observe->analyze end End analyze->end

Figure 2: Experimental workflow for the Head-Twitch Response (HTR) assay.
Detailed HTR Protocol
  • Animal Preparation: Use adult male or female mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley). House animals under standard conditions with a 12:12 light:dark cycle. Handle animals for several days prior to testing to reduce stress.

  • Apparatus: A standard, clean rodent cage or a clear plexiglass observation chamber (e.g., 40 x 25 x 20 cm) is sufficient. The area should be well-lit and quiet.

  • Drug Preparation: Prepare DOI hydrochloride in sterile 0.9% saline. A typical stock solution might be 1 mg/mL. Doses are calculated based on the salt form but reported as the free base. Prepare fresh on the day of the experiment. The 5-HT2A antagonist ketanserin can be prepared in saline for i.p. injection.

  • Experimental Procedure: a. Transport animals to the testing room at least 60 minutes before the experiment begins. b. Place each animal individually into an observation chamber and allow it to acclimate for 30-60 minutes. c. For antagonist studies, administer ketanserin (e.g., 0.625 - 1 mg/kg, i.p.) 30 minutes prior to DOI. d. Administer the assigned treatment (vehicle or DOI at various doses, e.g., 0.25, 0.5, 1.0, 2.0 mg/kg, i.p.). e. Return the animal to its observation chamber immediately. f. After a 10-minute post-injection period, begin scoring. A head twitch is defined as a rapid, spasmodic, side-to-side rotation of the head that is not part of a grooming or exploratory behavior. g. Score the total number of head twitches over a pre-determined period (e.g., 30 minutes). Scoring can be done live or from video recordings by a blinded observer.

  • Data Analysis: The primary dependent variable is the total number of head twitches. Analyze data using appropriate statistical methods, such as a one-way ANOVA to compare different DOI doses to the vehicle control, followed by post-hoc tests. For antagonist studies, a two-way ANOVA (Antagonist x Agonist) or t-tests can be used.

Section 3: Advanced Behavioral Model - Drug Discrimination

The drug discrimination paradigm is a sophisticated behavioral assay used to assess the interoceptive (subjective) effects of a drug.[19] Animals are trained to recognize the internal state produced by a specific drug and report it by making a differential response (e.g., pressing one of two levers) to receive a reward.[19] This model is highly valuable for determining if novel compounds produce subjective effects similar to a known drug.

Principles of the Drug Discrimination Protocol
  • Training Phase: Rodents are trained to associate the internal cues of a specific DOI dose (the "training dose") with one response (e.g., pressing the "drug lever") and the absence of these cues (after a vehicle injection) with another response (e.g., pressing the "vehicle lever"). Correct responses are reinforced with a food pellet or liquid reward.

  • Criterion: Training continues until animals reliably and accurately select the correct lever, typically reaching a criterion of >80% correct responses for several consecutive sessions.

  • Testing Phase: Once trained, animals can be tested with different doses of DOI (to generate a dose-response curve for substitution) or with novel test compounds. If a test compound causes the animal to press the "drug lever," it is said to "substitute" for DOI, implying a similar subjective effect. The degree of substitution is typically dose-dependent. Antagonists can also be tested for their ability to block the discriminative stimulus effects of DOI.[3]

Drug_Discrimination_Workflow cluster_training Training Phase (Repeated Daily) cluster_testing Testing Phase train_doi Inject Training Dose of DOI press_doi Press 'Drug' Lever -> Reward train_doi->press_doi criterion Meet Criterion (>80% correct) train_doi->criterion train_veh Inject Vehicle press_veh Press 'Vehicle' Lever -> Reward train_veh->press_veh train_veh->criterion test_compound Administer Test Compound (e.g., Novel Drug, Antagonist + DOI) criterion->test_compound observe_lever Observe Lever Selection (No Reward Given) test_compound->observe_lever analyze_sub Analyze % Selection of 'Drug' Lever observe_lever->analyze_sub

Figure 3: Logic flow of the Drug Discrimination paradigm.
Abbreviated Drug Discrimination Protocol

Note: This is a highly complex and lengthy procedure. This protocol provides a conceptual overview.

  • Apparatus: Standard two-lever operant conditioning chambers equipped with a reward dispenser (e.g., food pellets).

  • Training: a. Rats are typically food-restricted to ~85% of their free-feeding body weight to motivate responding for the food reward. b. On training days, animals receive either DOI (e.g., 0.63 mg/kg, i.p.) or vehicle 15-30 minutes before being placed in the operant chamber. c. The session schedule alternates between drug and vehicle days. On DOI days, only responses on the "drug-correct" lever are reinforced. On vehicle days, only responses on the "vehicle-correct" lever are reinforced. d. Training continues for weeks to months until animals reliably select the correct lever based on the injection they received.

  • Testing: a. Test sessions are interspersed between training sessions to maintain the discrimination. b. During a test session, the animal is administered a test drug (e.g., a different dose of DOI, a novel compound, or an antagonist followed by the DOI training dose). c. The animal is placed in the chamber, and the first lever it presses to a specified degree (e.g., completes a fixed ratio schedule) is recorded as its selection. No reward is delivered during test sessions to avoid altering the learned discrimination. d. The primary measure is the percentage of animals in a treatment group that select the drug-correct lever.

Section 4: Data Interpretation and Scientific Integrity

The value of these models lies in their proper application and interpretation.

  • HTR: The frequency of head twitches is a direct, quantitative measure of in vivo 5-HT2A receptor activation. A dose-dependent increase in HTR that is blocked by a selective 5-HT2A antagonist provides strong evidence that a compound is a functional 5-HT2A agonist.

  • Drug Discrimination: Full substitution for DOI by a novel compound is strong evidence of a shared pharmacological mechanism and similar subjective effects. This paradigm is considered a "gold standard" in preclinical behavioral pharmacology for assessing the subjective effects of psychoactive drugs.[19]

For all experiments, it is imperative to include appropriate controls, randomize treatment allocation, and blind observers to ensure the data is robust, reproducible, and free from systematic bias. The results from these rodent models, while powerful, serve as predictors and must be interpreted within the broader context of a compound's full pharmacological profile.[7][20]

References

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  • Nichols, D. E. (2004). Hallucinogens. Pharmacology & Therapeutics.
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  • Fantegrossi, W. E., et al. (2008). Interaction of 5-HT2A and 5-HT2C Receptors in R(−)-2,5-Dimethoxy-4-iodoamphetamine-Elicited Head Twitch Behavior in Mice. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Canal, C. E., & Morgan, D. (2012). The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen. Psychopharmacology. [Link]

  • Fantegrossi, W. E., et al. (2010). The 5-HT2C receptor agonist WAY-161503 attenuates the disruptive effects of R(-)-2,5-dimethoxy-4-iodoamphetamine (DOI) on prepulse inhibition in mice. Psychopharmacology.
  • Wallach, J., et al. (2023). Identification of 5-HT2A receptor signaling pathways responsible for psychedelic potential. bioRxiv. [Link]

  • Halberstadt, A. L. (2015). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Drug Testing and Analysis. [Link]

  • Celada, P., et al. (2013). Preclinical models of schizophrenia. International Journal of Neuropsychopharmacology. [Link]

  • Wallach, J., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications. [Link]

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  • Monte, A. P., et al. (2024). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review. ACS Chemical Neuroscience. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. PubMed Central. [Link]

  • Wikipedia. (n.d.). Drug discrimination. Wikipedia. [Link]

  • González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences. [Link]

  • Dave, K. D., et al. (2012). Serotonergic and dopaminergic distinctions in the behavioral pharmacology of (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) and lysergic acid diethylamide (LSD). Neuropharmacology. [Link]

  • Wallach, J., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. eScholarship, University of California. [Link]

  • Smolecule. (2023). This compound. Smolecule.
  • de la Fuente Revenga, M., et al. (2019). Time-dependent effect on HTR and disposition profile of DOI. ResearchGate. [Link]

  • Hampson, J., et al. (2010). Comparison of the effects of 2,5-dimethoxy-4-iodoamphetamine and D-amphetamine on the ability of rats to discriminate the durations and intensities of light stimuli.
  • Monte, A. P., et al. (2024). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. PubMed Central. [Link]

  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-iodoamphetamine. Wikipedia. [Link]

  • Buccafusco, J. J. (Ed.). (2009). Methods of Behavior Analysis in Neuroscience (2nd ed.). CRC Press/Taylor & Francis. [Link]

  • González-Maeso, J., & Sealfon, S. C. (2012). Preclinical models of antipsychotic drug action. PubMed Central. [Link]

  • Nakajima, A., et al. (2023). Assessing the effects of 5-HT and 5-HT receptor antagonists on DOI-induced head-twitch response in male rats using marker-less deep learning-based motion capture. bioRxiv.
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Application Notes and Protocols for the Quantification of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for DOI Quantification

1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine, commonly known as DOI, is a substituted amphetamine and a powerful serotonin 5-HT2A receptor agonist.[1][2][3] Its pronounced psychedelic effects have made it a valuable tool in neuroscience research to probe the serotonergic system, but also a substance of interest in forensic toxicology.[2] Accurate and reliable quantification of DOI in various matrices, including bulk drug material, seized samples, and biological specimens (plasma, urine, whole blood), is critical for ensuring dose accuracy in research, compliance with legal statutes, and understanding its pharmacokinetic and pharmacodynamic profile.

This guide moves beyond a simple listing of procedural steps. It delves into the causality behind experimental choices—from the selection of an analytical technique to the nuances of sample preparation—to equip the scientist with the knowledge to implement and validate robust, fit-for-purpose quantitative methods. All methodologies are presented within the framework of internationally recognized validation guidelines, such as those from the International Council for Harmonisation (ICH), to ensure scientific integrity and trustworthiness of the generated data.[4][5]

Foundational Principles: Method Validation

Before deploying any analytical method for routine use, a thorough validation is mandatory to ensure the results are reliable. The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[4][6] Key validation parameters, as outlined in the ICH Q2(R1) guideline, are summarized below.[4][5]

Validation ParameterDescription
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., impurities, matrix components).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) ≥ 0.99 is typically required.[7]
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Often expressed as percent recovery.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[5][6][8][9]
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5][6][8][9]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition).

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC-UV is a robust, cost-effective, and widely accessible technique ideal for the quantification of DOI in bulk powders and pharmaceutical formulations.[2][10] The method separates DOI from other compounds on a reversed-phase column, and a UV detector measures its absorbance at a specific wavelength for quantification.

Causality in Method Design:

  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse for reversed-phase chromatography, chosen for its hydrophobicity which effectively retains the moderately nonpolar DOI molecule.

  • Mobile Phase: An acetonitrile/water or methanol/water mixture is used. A buffer (e.g., phosphate) and an acid (e.g., formic or acetic acid) are added to control the pH. For a basic compound like DOI (an amine), analysis at a slightly acidic pH (e.g., pH 3-5) ensures the amine group is protonated (-NH3+), leading to better peak shape and preventing tailing.[4]

  • Detection Wavelength: The wavelength for detection should be set at an absorbance maximum (λmax) for DOI to ensure maximum sensitivity. While the exact λmax may need to be determined experimentally, related dimethoxy-amphetamine compounds show strong absorbance around 220-230 nm and another peak near 290 nm.

Protocol: Quantification of DOI in Bulk Powder

3.1.1. Instrumentation and Materials

  • HPLC system with isocratic or gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • DOI reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or phosphoric acid.

  • Ammonium formate or potassium phosphate.

3.1.2. Chromatographic Conditions (Starting Point)

ParameterCondition
Mobile Phase Acetonitrile : 20 mM Ammonium Formate buffer (pH 3.5) (40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm
Run Time ~10 minutes

3.1.3. Standard and Sample Preparation Workflow

cluster_0 Standard Preparation cluster_1 Sample Preparation stock 1. Prepare 1 mg/mL DOI Stock in Methanol working 2. Serially dilute stock to create calibration standards (e.g., 1-100 µg/mL) in mobile phase stock->working inject Inject onto HPLC System working->inject sample 1. Accurately weigh ~10 mg of DOI bulk powder dissolve 2. Dissolve in methanol in a 10 mL volumetric flask sample->dissolve dilute 3. Dilute to a theoretical concentration of ~50 µg/mL with mobile phase dissolve->dilute filter 4. Filter through 0.45 µm syringe filter dilute->filter filter->inject

Caption: Workflow for HPLC-UV standard and sample preparation.

3.1.4. Validation and Expected Performance This method should be fully validated according to ICH guidelines.[4] Expected performance characteristics are tabulated below, based on similar methods for related compounds.[11][12]

ParameterExpected Value
Linearity Range 1 - 100 µg/mL (r² > 0.999)
LOD ~0.2 µg/mL
LOQ ~0.7 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a gold standard for forensic substance identification.[12] It provides excellent separation for volatile compounds and highly specific identification based on both retention time and mass spectrum. For polar molecules like DOI containing an amine group, chemical derivatization is often employed to improve volatility and chromatographic peak shape.

Causality in Method Design:

  • Derivatization: The primary amine group of DOI can cause peak tailing on standard GC columns. Derivatization, for example with trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar -NH2 group into a less polar, more volatile derivative, resulting in sharper, more symmetrical peaks and improved sensitivity.[13]

  • Column Choice: A low-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is suitable for separating a wide range of drug compounds, including derivatized amphetamines.

  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard. It creates a reproducible fragmentation pattern that serves as a "fingerprint" for the molecule, allowing for confident identification by library matching.

Protocol: Quantification of DOI in Whole Blood

4.1.1. Instrumentation and Materials

  • GC-MS system with an autosampler.

  • DB-5ms capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • DOI reference standard and a suitable internal standard (IS), e.g., DOI-d6 or a structural analog like DOB-d6.

  • Solvents: Ethyl acetate, Methanol, Hexane (all HPLC or GC grade).

  • Reagents: Sodium carbonate, Trifluoroacetic anhydride (TFAA).

4.1.2. Sample Preparation: Liquid-Liquid Extraction (LLE) & Derivatization

start 1. Pipette 1 mL of whole blood, calibrator, or QC into a glass tube is 2. Add Internal Standard (IS) start->is buffer 3. Add 1 mL of saturated sodium carbonate solution (basify pH) is->buffer vortex1 4. Vortex briefly buffer->vortex1 extract 5. Add 5 mL of ethyl acetate and vortex/mix for 10 min vortex1->extract centrifuge 6. Centrifuge (e.g., 3000 rpm, 5 min) extract->centrifuge transfer 7. Transfer organic layer to a clean tube centrifuge->transfer evap 8. Evaporate to dryness under N2 transfer->evap deriv 9. Reconstitute in 50 µL ethyl acetate and 50 µL TFAA. Cap and heat (e.g., 70°C for 20 min) evap->deriv evap2 10. Evaporate to dryness again deriv->evap2 recon 11. Reconstitute in 100 µL of ethyl acetate evap2->recon inject Inject onto GC-MS System recon->inject

Caption: LLE and derivatization workflow for GC-MS analysis.

4.1.3. GC-MS Conditions

ParameterCondition
Inlet Temperature 280 °C
Injection Mode Splitless (or Split 10:1)
Carrier Gas Helium, constant flow ~1.2 mL/min
Oven Program Start 100 °C, hold 1 min, ramp at 20 °C/min to 300 °C, hold 5 min
MS Transfer Line 280 °C
MS Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

4.1.4. SIM Ions and Expected Performance The specific ions for the TFAA-derivatized DOI must be determined experimentally. However, characteristic fragments would include the molecular ion and fragments from the loss of the side chain and methoxy groups.

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
DOI-TFA (Derivative) To be determinedTo be determinedTo be determined
IS-TFA (Derivative) To be determinedTo be determinedTo be determined

Validation should be performed according to forensic toxicology standards.[3][14]

ParameterExpected Value
Linearity Range 5 - 500 ng/mL (r² > 0.995)
LOD ~1 ng/mL
LOQ ~5 ng/mL
Accuracy (% Bias) Within ±20%
Precision (%RSD) < 15%
Extraction Recovery > 70%

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is the benchmark for high-sensitivity and high-selectivity quantification of drugs in complex biological matrices.[15] It combines the separation power of HPLC with the specificity of tandem mass spectrometry. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for DOI is selected, fragmented, and a specific product ion is monitored. This process provides exceptional selectivity, minimizing matrix interferences.

Causality in Method Design:

  • Sample Preparation: For LC-MS/MS, cleaner samples are paramount to avoid ion suppression.[16] While simple protein precipitation (PPT) is fast, Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) often provides superior cleanup and concentration, leading to lower detection limits.[17][18][19] A mixed-mode cation exchange SPE sorbent is ideal for basic compounds like DOI.

  • Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard, such as DOI-d6, is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects and extraction recovery, providing the most accurate correction for analytical variability.[20][21][22][23]

  • MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be optimized for both the analyte and the IS to ensure confident identification and quantification.[24][25] The most intense, stable transition is typically used for quantification.

Protocol: Quantification of DOI in Human Plasma/Urine

5.1.1. Instrumentation and Materials

  • LC-MS/MS system (Triple Quadrupole).

  • Reversed-phase C18 or Phenyl-Hexyl column (e.g., 50 mm x 2.1 mm, <3 µm particle size).

  • DOI reference standard and DOI-d6 internal standard.

  • Solvents: Methanol, Acetonitrile (LC-MS grade).

  • Reagents: Formic acid, Ammonium formate, Ammonium hydroxide.

  • Mixed-mode cation exchange SPE cartridges.

5.1.2. Sample Preparation: Solid Phase Extraction (SPE) Workflow

start 1. Pipette 0.5 mL Plasma/Urine. Add IS (DOI-d6) pretreat 2. Add 0.5 mL of buffer (e.g., 100 mM phosphate, pH 6) start->pretreat load 4. Load sample onto SPE cartridge pretreat->load condition 3. Condition SPE cartridge (Methanol, then Water) condition->load wash1 5. Wash with Water/Acid (e.g., 0.1 M Acetic Acid) load->wash1 wash2 6. Wash with Methanol to remove nonpolar interferences wash1->wash2 elute 7. Elute DOI with 2 mL of 5% NH4OH in Methanol wash2->elute evap 8. Evaporate eluate to dryness elute->evap recon 9. Reconstitute in 100 µL of mobile phase evap->recon inject Inject onto LC-MS/MS System recon->inject

Caption: Solid Phase Extraction (SPE) workflow for biological samples.

5.1.3. LC-MS/MS Conditions

ParameterCondition
LC Column C18 column (50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ion Source Electrospray Ionization (ESI), Positive Mode
Source Temp. 500 °C
IonSpray Voltage +5500 V
Acquisition Mode Multiple Reaction Monitoring (MRM)

5.1.4. MRM Transitions and Expected Performance The precursor ion for DOI (C₁₁H₁₆INO₂) will be its protonated molecule [M+H]⁺ at m/z 322.0. Product ions must be determined by infusing a standard solution and performing a product ion scan.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Dwell (ms)CE (eV)Use
DOI 322.0To be determined50To be determinedQuantifier
DOI 322.0To be determined50To be determinedQualifier
DOI-d6 (IS) 328.0To be determined50To be determinedQuantifier
ParameterExpected Value
Linearity Range 0.1 - 100 ng/mL (r² > 0.995)
LOD ~0.05 ng/mL
LOQ ~0.1 ng/mL
Accuracy (% Bias) Within ±15%
Precision (%RSD) < 15%
Matrix Effect 85 - 115%
Extraction Recovery > 80%

Analyte Stability Considerations

For all methods, especially those involving biological matrices, the stability of DOI must be assessed.[7][26][27] This ensures that the measured concentration reflects the true concentration at the time of sampling. Stability should be evaluated under various conditions:

  • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles (e.g., 3 cycles).

  • Bench-Top Stability: Determine how long processed and unprocessed samples can remain at room temperature before degradation occurs.

  • Long-Term Storage Stability: Confirm stability in the frozen state (-20°C or -80°C) for the expected duration of sample storage.[28]

  • Autosampler Stability: Ensure the analyte is stable in the reconstituted extract for the duration of the analytical run.

Conclusion

The choice of analytical method for the quantification of DOI depends on the specific application, required sensitivity, and the nature of the sample matrix. HPLC-UV offers a simple, robust method for high-concentration samples like bulk material. GC-MS provides high specificity, which is crucial for forensic identification, but often requires derivatization. LC-MS/MS stands as the most sensitive and selective technique, making it the method of choice for trace-level quantification in complex biological fluids. Successful implementation of any of these methods relies on a thorough understanding of the analytical principles and a commitment to rigorous method validation to ensure the data is accurate, precise, and defensible.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21.
  • Asu, C., & Cucu, A. (2011). The limit of detection and limit of quantification - the basic steps in a protocol for validation of methods for the analysis of residues. Lucrări Științifice Medicină Veterinară, 44(1), 311-315.
  • Scilit. (n.d.). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Retrieved from [Link]

  • Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)? Lösungsfabrik. [Link]

  • RTI International. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI. [Link]

  • ResearchGate. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. [Link]

  • MDPI. (2024). Sustainable Anisaldehyde-Based Natural Deep Eutectic Solvent Dispersive Liquid–Liquid Microextraction for Monitoring Antibiotic Residues in Commercial Milk and Eggs. [Link]

  • Semantic Scholar. (2009). Validation of an HPLC-UV method for the determination of digoxin residues on the surface of manufacturing equipment. [Link]

  • ResearchGate. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. [Link]

  • MDPI. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • International Journal of Pharmaceutical and Bio Medical Science. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. [Link]

  • Royal Society of Chemistry. (2019). Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine. [Link]

  • NIH. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • PubMed. (2000). Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example. [Link]

  • NIH. (2017). Study of the Stability of Various Biochemical Analytes in Samples Stored at Different Predefined Storage Conditions at an Accredited Laboratory of India. [Link]

  • ResearchGate. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. [Link]

  • Polish Journal of Environmental Studies. (2008). Analytical Procedures Used in Examining Human Urine Samples. [Link]

  • PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]

  • MDPI. (2022). Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. [Link]

  • ScienceDirect. (2021). Stability of analytes in biosamples—An important issue in clinical and forensic toxicology?. [Link]

  • Phenomenex. (n.d.). Sample Preparation. [Link]

  • ResearchGate. (2019). Data on validation using accuracy profile of HPLC-UV method. [Link]

  • University of Washington. (n.d.). Development of an MRM method. [Link]

  • Oxford Academic. (2021). Further elucidation of the metabolism of 2,4-dinitrophenol in a case of unexpected death. [Link]

  • Agilent. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. [Link]

  • Taylor & Francis Online. (2020). Stability Issues in Bioanalysis. [Link]

  • American Pharmaceutical Review. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • ANTISEL. (2021). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. [Link]

  • Shimadzu. (n.d.). Analysis of Toxicological Substances in Whole Blood Using Smart Forensic Database (1). [Link]

  • MDPI. (2024). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. [Link]

  • NIH. (2022). Whole blood analysis for medical diagnostics by GC-MS with Cold EI. [Link]

  • NIH. (2020). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. [Link]

  • PubMed. (2025). Liquid-liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC-MS-MS. [Link]

  • NIH. (2011). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. [Link]

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  • ResearchGate. (2020). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. [Link]

  • NIH. (2024). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents - A Review. [Link]

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Sources

The Researcher's Guide to 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI): A Potent Tool for Interrogating the 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI) as a powerful pharmacological tool for studying the serotonin 2A (5-HT2A) receptor. This guide is designed to offer not just protocols, but also the scientific rationale behind the experimental steps, ensuring a deep understanding of the methodology and fostering robust, reproducible research.

Introduction: The Significance of DOI in Serotonin Research

This compound, commonly known as DOI, is a substituted amphetamine and a potent agonist at serotonin 5-HT2 receptors, exhibiting a particularly high affinity for the 5-HT2A subtype.[1][2][3] First synthesized in 1973 by Coutts and Malicky, DOI has become an invaluable tool in the field of neuropharmacology.[1][3][4] Its utility stems from its ability to selectively activate 5-HT2A receptors, enabling the elucidation of their role in a myriad of physiological and pathological processes, including learning, memory, and the pathophysiology of psychiatric disorders.[5] This guide will provide detailed protocols for the synthesis, characterization, and application of DOI in both in vitro and in vivo experimental paradigms.

Chemical Properties and Synthesis of DOI

A thorough understanding of the chemical properties of DOI is paramount for its effective use in research.

Chemical Structure and Properties:

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₆INO₂
Molar Mass 321.16 g/mol
Chirality Exists as (R)- and (S)-enantiomers. The (R)-enantiomer is the more active stereoisomer.[2][6]
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF). The hydrochloride salt is soluble in water.
Synthesis Protocol Overview:

The synthesis of DOI is a multi-step process that requires a solid understanding of organic chemistry principles. A general synthetic route involves the iodination of 1-(2,5-dimethoxyphenyl)propan-2-amine or a suitable precursor. One reported method utilizes iodine and orthoperiodic acid as the iodinating reagent.[7]

Disclaimer: The synthesis of DOI should only be undertaken by trained chemists in a properly equipped laboratory, adhering to all relevant safety regulations. The following is an illustrative overview and not a detailed, standalone synthesis protocol.

Synthesis_Overview 2,5-Dimethoxyphenylacetone 2,5-Dimethoxyphenylacetone Nitrostyrene Intermediate Nitrostyrene Intermediate 2,5-Dimethoxyphenylacetone->Nitrostyrene Intermediate Henry Reaction 1-(2,5-Dimethoxyphenyl)propan-2-amine 1-(2,5-Dimethoxyphenyl)propan-2-amine Nitrostyrene Intermediate->1-(2,5-Dimethoxyphenyl)propan-2-amine Reduction DOI DOI 1-(2,5-Dimethoxyphenyl)propan-2-amine->DOI Iodination

Purification and Quality Control:

Ensuring the purity of synthesized DOI is critical for obtaining reliable and reproducible experimental results.

Purification:

  • Column Chromatography: Crude DOI can be purified using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide to prevent protonation of the amine).

  • Recrystallization: The hydrochloride salt of DOI can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Analytical Characterization:

The identity and purity of the final compound should be confirmed using a combination of analytical techniques.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound and quantify any impurities.[2][8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure of the molecule by analyzing the magnetic properties of its atomic nuclei.[2][9][11]
Mass Spectrometry (MS) To determine the molecular weight of the compound and confirm its elemental composition.[9]

Pharmacological Profile of DOI

DOI's utility as a research tool is defined by its interaction with serotonin receptors.

Receptor Binding Affinity:

DOI exhibits high affinity for the 5-HT2 family of receptors.

ReceptorKᵢ (nM) - Human
5-HT2A 0.65[1]
5-HT2B 20.2[1]
5-HT2C 2.36[1]

Note: Kᵢ values can vary depending on the experimental conditions and tissue/cell line used.

Functional Activity:

DOI is a potent agonist at the 5-HT2A receptor, meaning it binds to and activates the receptor, initiating downstream signaling cascades.[1][2] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[12]

Signaling_Pathway DOI DOI HTR2A 5-HT2A Receptor DOI->HTR2A Gq Gq/11 HTR2A->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C Activation DAG->PKC

Application Notes and Protocols

The following sections provide detailed protocols for the use of DOI in common experimental paradigms.

Safety Precautions:

Handling DOI:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust or aerosols.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

Handling Radiolabeled Compounds (e.g., [¹²⁵I]DOI):

  • All work with radioactive materials must be conducted in a designated and properly shielded area.[1]

  • Strict adherence to institutional and national regulations for radioactive material handling and disposal is mandatory.[1][13]

  • Wear appropriate PPE, including double gloves, a lab coat, and safety glasses.[12][13]

  • Use a radiation survey meter to monitor for contamination of the work area, equipment, and personnel.[1]

  • Dispose of all radioactive waste in designated containers.[1]

Protocol 1: Radiolabeling of DOI with Iodine-125

The iodine atom in the 4-position of the phenyl ring makes DOI amenable to radiolabeling with isotopes of iodine, most commonly Iodine-125 ([¹²⁵I]), for use in receptor binding assays.[6]

Materials:

  • (R)-DOI

  • [¹²⁵I]NaI (Sodium Iodide)

  • Chloramine-T

  • Sodium metabisulfite

  • Phosphate buffered saline (PBS), pH 7.4

  • HPLC system with a reverse-phase C18 column

  • Radio-detector for HPLC

  • Appropriate shielding and radiation monitoring equipment

Procedure:

  • To a reaction vial containing (R)-DOI dissolved in a suitable solvent (e.g., ethanol), add [¹²⁵I]NaI in a basic solution.

  • Initiate the radioiodination reaction by adding a fresh solution of Chloramine-T.[14]

  • Allow the reaction to proceed at room temperature for a short period (typically 1-2 minutes).

  • Quench the reaction by adding a solution of sodium metabisulfite.[14]

  • Purify the [¹²⁵I]DOI from unreacted [¹²⁵I]NaI and other reactants using reverse-phase HPLC.[14]

  • Collect the fraction containing the radiolabeled product, which is identified by its retention time and the radio-detector signal.

  • Determine the specific activity of the purified [¹²⁵I]DOI.

Protocol 2: In Vitro 5-HT2A Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT2A receptor using [¹²⁵I]DOI as the radioligand.

Materials:

  • Cell membranes prepared from a cell line expressing the human 5-HT2A receptor (e.g., HEK293 cells) or from brain tissue (e.g., rat frontal cortex).[15]

  • [¹²⁵I]DOI (specific activity > 2000 Ci/mmol)

  • Test compound (unlabeled)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA)

  • Non-specific binding control (e.g., 10 µM ketanserin or another 5-HT2A antagonist)

  • 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).[15]

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare a dilution series of the test compound in the binding buffer.

  • In a 96-well plate, add the binding buffer, a fixed concentration of [¹²⁵I]DOI (typically at or below its Kₔ value), the cell membranes, and the varying concentrations of the test compound.

  • For the determination of total binding, add vehicle instead of the test compound.

  • For the determination of non-specific binding, add the non-specific binding control.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[15]

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.[15]

  • Count the radioactivity in each well using a microplate scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

  • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Kᵢ value of the test compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 3: In Vitro Functional Assay - Calcium Imaging

This protocol measures the ability of DOI to stimulate an increase in intracellular calcium concentration ([Ca²⁺]ᵢ) in cells expressing the 5-HT2A receptor, a hallmark of Gq-coupled receptor activation.[16][17][18]

Materials:

  • Cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer

  • DOI

  • Fluorescence microscope or a plate reader with fluorescence detection capabilities

Procedure:

  • Plate the cells in a suitable format for imaging (e.g., glass-bottom dishes or 96-well black-walled plates).

  • Load the cells with the calcium-sensitive dye by incubating them with the dye and Pluronic F-127 in HBSS at 37°C for 30-60 minutes.[19]

  • Wash the cells with HBSS to remove excess dye.

  • Acquire a baseline fluorescence reading.

  • Add varying concentrations of DOI to the cells and record the change in fluorescence over time.[19]

  • The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.

Data Analysis:

  • Quantify the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F).

  • Normalize the response by expressing it as ΔF/F₀.[17]

  • Plot the normalized response as a function of the logarithm of the DOI concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of DOI that produces 50% of the maximal response).

Protocol 4: In Vivo Behavioral Assessment in Rodents

DOI can be used to investigate the behavioral effects of 5-HT2A receptor activation in animal models. The head-twitch response (HTR) in mice is a classic behavioral assay for 5-HT2A receptor agonism.

Materials:

  • Male C57BL/6J mice

  • DOI hydrochloride dissolved in sterile saline

  • Observation chambers

  • Video recording equipment (optional)

Procedure:

  • Acclimatize the mice to the experimental room and observation chambers for at least 60 minutes before the experiment.[20]

  • Administer DOI (typically 0.1 - 2.5 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Immediately place the mouse in the observation chamber and record its behavior for a set period (e.g., 30-60 minutes).

  • A trained observer, blind to the treatment conditions, should count the number of head twitches. A head twitch is a rapid, rotational movement of the head.

Data Analysis:

  • Compare the number of head twitches in the DOI-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

  • A dose-dependent increase in the number of head twitches is indicative of 5-HT2A receptor agonism.

InVivo_Workflow Acclimatization Acclimatize Mice Injection Administer DOI or Vehicle Acclimatization->Injection Observation Observe and Record Behavior Injection->Observation Analysis Data Analysis Observation->Analysis

Conclusion

This compound (DOI) remains a cornerstone in the pharmacological toolkit for investigating the 5-HT2A receptor. Its high affinity and agonist activity, coupled with the potential for radiolabeling, make it a versatile compound for a wide range of in vitro and in vivo applications. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently and effectively utilize DOI to advance our understanding of the complex roles of the 5-HT2A receptor in health and disease.

References

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Sources

Application Notes & Protocols: The Utility of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI) in Neuropsychiatric Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Pivotal Tool in Serotonin Receptor Research

1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI) is a substituted phenethylamine and a member of the DOx family of psychoactive compounds.[1][2] First synthesized in 1973, DOI has evolved from an obscure compound into a cornerstone research tool for investigating the serotonergic system, particularly the serotonin 5-HT₂ receptor family.[3][4] While it is used recreationally, its primary value lies in the laboratory, where it serves as a potent and selective agonist for the 5-HT₂ₐ and 5-HT₂c receptors.[1][2]

With a renewed and growing interest in serotonergic psychedelics for their potential therapeutic applications in neuropsychiatric conditions like treatment-resistant depression and anxiety, DOI has become an invaluable agent for elucidating the underlying mechanisms of these disorders and the therapeutic action of psychedelics.[3][4][5] This guide provides an in-depth overview of DOI's mechanism of action and detailed protocols for its application in both in vitro and in vivo research settings.

Part 1: Mechanism of Action and Receptor Pharmacology

DOI's pharmacological effects are primarily mediated by its interaction with serotonin receptors. It is not a monoamine releasing agent like typical amphetamines; instead, its activity stems from direct receptor agonism.[1][2]

Receptor Binding Profile

DOI exhibits high affinity for serotonin 5-HT₂ family receptors. The R-(-)-DOI enantiomer is the more active stereoisomer and is often used in radiolabeled form ([¹²⁵I]-R-(-)-DOI) for receptor binding studies.[2][6] While it binds to multiple receptors, it shows a notable selectivity for the 5-HT₂ₐ receptor over the 5-HT₂c receptor.[2][7] Its broad receptor interaction profile, however, includes up to 19 different receptors within a perceptible range, which researchers must consider when interpreting results.[8]

Receptor TargetBinding Affinity (Ki, nM)Source
5-HT₂ₐ 1.26 (R-isomer)[6]
5-HT₂c ~5-12 fold lower than 5-HT₂ₐ[2]
Trace Amine-Associated Receptor 1 (TAAR1) Agonist activity demonstrated[2]

Table 1: Selected Receptor Binding Affinities for DOI. This table summarizes the binding affinity of DOI for key serotonin receptor subtypes. The Ki value represents the concentration of the ligand required to occupy 50% of the receptors.

Intracellular Signaling Pathways

The 5-HT₂ₐ receptor, the primary target for classic psychedelics, is a G protein-coupled receptor (GPCR) that predominantly signals through the Gq/G₁₁ pathway.[9] DOI's agonism at this receptor initiates a cascade of intracellular events:

  • Gq Protein Activation: Ligand binding causes a conformational change in the receptor, activating the associated Gq protein.

  • Phospholipase C (PLC) Stimulation: The activated Gq protein stimulates PLC.

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Downstream Effects: IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates Protein Kinase C (PKC). These events lead to the modulation of various cellular processes, including neuronal excitability and gene expression.[9]

Recent research indicates that the psychedelic potential of 5-HT₂ₐ agonists is predicted by their efficacy in recruiting the Gq signaling pathway, not the β-arrestin2 pathway.[10][11][12][13] This concept of "functional selectivity" or "biased agonism" is critical, as it suggests that the therapeutic effects of these compounds can be separated from their hallucinogenic properties by designing ligands that selectively activate specific downstream pathways.[9]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DOI DOI Receptor 5-HT2A Receptor DOI->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Neuronal Excitation & Gene Expression Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: Simplified 5-HT₂ₐ receptor Gq signaling pathway activated by DOI.

Part 2: In Vitro Applications & Protocols

In vitro assays are essential for characterizing the fundamental pharmacological properties of DOI, providing a controlled environment to dissect its molecular interactions.[14][15] These assays are foundational for interpreting data from more complex in vivo models.[16]

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of DOI for specific receptors. This is achieved by measuring how effectively DOI competes with a radiolabeled ligand for receptor binding sites.

Causality: The affinity of a compound for its target receptor is a primary determinant of its potency. Understanding this value is crucial for dose selection in subsequent functional and in vivo experiments. The use of the specific R-enantiomer of DOI ([¹²⁵I]-R-(-)-DOI) is important as stereoisomers can have different binding affinities.[6]

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes:

    • Homogenize brain tissue (e.g., rodent frontal cortex, known for high 5-HT₂ₐ expression) or cultured cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine protein concentration (e.g., using a Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes (typically 50-100 µg protein), a fixed concentration of radioligand (e.g., [¹²⁵I]-R-(-)-DOI) near its Kd value, and varying concentrations of unlabeled DOI (competitor).

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM ketanserin) to saturate all specific binding sites.

    • Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (DOI) concentration.

    • Fit the data to a one-site or two-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ (the concentration of DOI that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Objective: To measure the functional consequence of DOI binding to its receptor, specifically its ability to activate downstream signaling (i.e., its efficacy).[17][18]

Causality: Binding does not always equal activation. A compound can be a high-affinity antagonist. Functional assays are critical to confirm that DOI acts as an agonist and to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ).

Protocol: Inositol Phosphate (IP) Accumulation Assay

  • Cell Culture and Plating:

    • Culture cells stably or transiently expressing the 5-HT₂ₐ receptor (e.g., HEK293 or CHO cells) in appropriate media.

    • Plate the cells into 96-well plates and allow them to adhere and grow to near confluency.

  • Labeling with Myo-[³H]-inositol:

    • Replace the culture medium with inositol-free medium containing myo-[³H]-inositol.

    • Incubate for 18-24 hours to allow the cells to incorporate the radiolabel into their membrane phosphoinositides (like PIP₂).

  • Agonist Stimulation:

    • Wash the cells to remove unincorporated radiolabel.

    • Add assay buffer containing LiCl. Rationale: LiCl inhibits inositol monophosphatases, causing the accumulation of radiolabeled inositol phosphates, which amplifies the signal.

    • Add varying concentrations of DOI to the wells. Include a "basal" control (no agonist) and a "maximal stimulation" control.

    • Incubate for a defined period (e.g., 60 minutes) at 37°C.

  • Extraction and Measurement:

    • Lyse the cells by adding a stop solution (e.g., ice-cold formic acid).

    • Transfer the lysate to columns containing anion-exchange resin (e.g., Dowex AG1-X8).

    • Wash the columns to remove the precursor myo-[³H]-inositol.

    • Elute the accumulated [³H]-inositol phosphates with an appropriate elution buffer.

    • Measure the radioactivity of the eluate using a scintillation counter.

  • Data Analysis:

    • Plot the measured radioactivity (counts per minute) against the logarithm of the DOI concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve to the data.

    • From this curve, determine the EC₅₀ (the concentration of DOI that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response elicited by DOI).

Part 3: In Vivo Applications in Animal Models

Animal models are indispensable for studying the complex behavioral and physiological effects of DOI that cannot be replicated in vitro.[19] While no animal model perfectly recapitulates a human neuropsychiatric disorder, they are powerful tools for investigating specific symptoms and neurobiological mechanisms.[20][21]

Head-Twitch Response (HTR) in Rodents

Objective: To provide a quantitative behavioral proxy for 5-HT₂ₐ receptor activation in vivo. The HTR is a rapid, side-to-side head movement that is a characteristic and reliable response to 5-HT₂ₐ agonists in rodents.[5]

Causality: The frequency of head twitches correlates strongly with the psychedelic potency of compounds in humans.[22] This makes the HTR a primary screening tool for assessing the "psychedelic-like" potential of a substance and confirming 5-HT₂ₐ target engagement in the central nervous system.

Protocol: Mouse Head-Twitch Response Assay

  • Animal Acclimation:

    • House male mice (e.g., C57BL/6J strain) under standard conditions (12h light/dark cycle, ad libitum food and water) for at least one week before the experiment.

    • On the test day, allow mice to acclimate to the testing room for at least 60 minutes.

  • Drug Administration:

    • Prepare a solution of DOI hydrochloride in sterile saline (0.9% NaCl).

    • Administer DOI via intraperitoneal (i.p.) injection at various doses (e.g., 0.1, 0.5, 1.0, 2.5 mg/kg). A vehicle control group (saline only) is mandatory.

    • To confirm 5-HT₂ₐ mediation, a separate cohort can be pre-treated with a 5-HT₂ₐ antagonist (e.g., MDL 100,907) 30 minutes before DOI administration.

  • Behavioral Observation:

    • Immediately after injection, place each mouse into an individual transparent observation chamber (e.g., a standard Plexiglas cage).

    • Allow a 10-20 minute latency period before starting observation.[5]

    • Record the number of head twitches for a set duration, typically 20-30 minutes.[5] This can be done by a trained observer who is blind to the treatment conditions or by using automated video tracking software.

  • Data Analysis:

    • Calculate the total number of head twitches for each animal.

    • Compare the mean number of head twitches across different dose groups and the control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • Plot the mean head twitches as a function of DOI dose to generate a dose-response curve.

Behavioral_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A1 Animal Acclimation (1 week) A2 Habituation to Testing Room (60 min) A1->A2 B1 Random Assignment to Groups (Vehicle, DOI doses) A2->B1 B2 Drug Administration (i.p. injection) B1->B2 B3 Behavioral Recording (e.g., HTR for 30 min) B2->B3 C1 Data Scoring (Blind to condition) B3->C1 C2 Statistical Analysis (e.g., ANOVA) C1->C2 C3 Interpretation & Conclusion C2->C3

Figure 2: General experimental workflow for an in vivo behavioral study using DOI.

Models of Depression and Anxiety

Objective: To assess the potential antidepressant and anxiolytic/anxiogenic effects of DOI. These models are crucial for exploring the therapeutic hypotheses of psychedelics.

Causality: Models like the Forced Swim Test (FST) are based on the principle that antidepressant compounds reduce behavioral despair (immobility) in rodents when faced with an inescapable stressor. While the validity of this model is debated, it remains a standard preclinical screening tool.[23] The effects of psychedelics in these models are complex and can be dose- and time-dependent.

Protocol: Forced Swim Test (FST) in Mice

  • Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Drug Administration: Administer DOI (or vehicle) at the desired dose(s) and time point(s) before the test. The timing is critical; effects may differ if administered acutely (e.g., 30-60 min prior) versus sub-chronically or if there is a long washout period (e.g., 24 hours or 1 week) to test for lasting effects.

  • Test Procedure:

    • Gently place the mouse into the water-filled cylinder.

    • The test duration is typically 6 minutes.

    • A trained observer, blind to the treatment groups, records the animal's behavior. The first 2 minutes are often considered an acclimation period and are not scored.

    • During the final 4 minutes, score the duration of immobility , defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water.

  • Data Analysis:

    • Calculate the total time spent immobile for each mouse during the 4-minute scoring period.

    • Compare the mean immobility time between the DOI-treated groups and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).

    • A significant reduction in immobility time is interpreted as an antidepressant-like effect.

Behavioral ModelPrimary EndpointInterpretation of DOI EffectTypical Doses (Rodent)
Head-Twitch Response Number of head twitchesDose-dependent increase indicates 5-HT₂ₐ agonism0.1 - 2.5 mg/kg i.p.
Forced Swim Test Duration of immobilityReduction suggests antidepressant-like effects0.5 - 2.0 mg/kg i.p.
Elevated Plus Maze Time spent in open armsIncrease suggests anxiolytic; decrease suggests anxiogenicHighly variable results
Probabilistic Reversal Learning Rate of adaptation to rule changeImprovement suggests enhanced cognitive flexibility[24]2.0 mg/kg i.p.

Table 2: Summary of Common In Vivo Behavioral Paradigms for DOI. This table outlines key behavioral assays, their primary measures, and the general interpretation of DOI's effects.

Conclusion and Future Directions

This compound (DOI) is a powerful and versatile pharmacological tool. Its well-characterized agonism at 5-HT₂ receptors makes it indispensable for a wide range of studies, from fundamental receptor pharmacology to complex behavioral investigations relevant to neuropsychiatric disorders.[3][4] The protocols outlined here provide a solid foundation for researchers to explore the intricate roles of the serotonergic system in brain function and disease.

Future research should continue to leverage DOI to explore the nuances of 5-HT₂ₐ receptor signaling, particularly the concept of biased agonism. Elucidating how different downstream pathways contribute to therapeutic effects versus psychoactive properties could pave the way for novel "non-psychedelic" psychoplastogens. Furthermore, using DOI in sophisticated cognitive and social behavior models will be crucial for understanding how these compounds may treat the complex cognitive and affective symptoms of depression, anxiety, and other disorders.[24]

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  • Shilpa, S., & Shruthi, S. D. (2020). In vitro cell-based assays to test drugs – A Review. ResearchGate. [Link]

Sources

Application Notes and Protocols: A Researcher's Guide to Labeling Serotonin Receptors with Radioiodinated 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine ([¹²⁵I]DOI)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of [¹²⁵I]DOI in Serotonin Research

1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI) is a potent and well-characterized hallucinogenic agent belonging to the phenethylamine class.[1] First synthesized in 1973 as part of a structure-activity relationship study on hallucinogenic amphetamines, DOI has become an invaluable tool in neuropharmacology.[2][3] Its primary mechanism of action is as a potent agonist at serotonin 5-HT₂ receptor subtypes, particularly the 5-HT₂A and 5-HT₂C receptors.[1][2]

The development of a radioiodinated version, specifically [¹²⁵I]DOI, has been a significant advancement for the field. Unlike antagonist radioligands (e.g., [³H]ketanserin) which bind to all receptor populations, [¹²⁵I]DOI as an agonist preferentially labels the high-affinity, G protein-coupled state of the 5-HT₂ receptor.[4][5][6] This critical distinction allows researchers to selectively investigate the functionally active conformation of the receptor, providing deeper insights into receptor activation, signaling cascades, and the effects of novel psychoactive compounds.

These application notes provide a comprehensive guide for researchers, covering the synthesis, quality control, and application of [¹²⁵I]DOI for the characterization of serotonin receptors.

Section 1: Synthesis and Purification of High-Purity [¹²⁵I]DOI

Principle of Radioiodination

The synthesis of [¹²⁵I]DOI is typically achieved via an electrophilic radioiodination reaction on a suitable precursor. The most common and direct method involves the oxidation of radioiodide (e.g., Na[¹²⁵I]) to an electrophilic iodine species ([¹²⁵I]⁺), which then substitutes a hydrogen atom on the aromatic ring of the precursor, 1-(2,5-dimethoxyphenyl)propan-2-amine (2,5-DMA). The reaction is facilitated by an oxidizing agent, with Iodogen being a widely used and gentle option.

Visualized Workflow: From Precursor to Purified Radioligand

G cluster_synthesis Radiosynthesis cluster_purification Purification cluster_final Final Product Precursor 1. Precursor (2,5-DMA) + Na[¹²⁵I] IodogenTube 2. Iodogen-Coated Tube (Oxidizing Agent) Reaction 3. Incubation (RT, 15-20 min) IodogenTube->Reaction Quench 4. Quenching (Sodium Metabisulfite) Reaction->Quench Load 5. Load Reaction Mixture onto HPLC Quench->Load HPLC 6. Reverse-Phase HPLC (C18 Column, Gradient Elution) Load->HPLC Collect 7. Collect [¹²⁵I]DOI Peak (Monitor with UV & Radioactivity Detectors) HPLC->Collect Evaporate 8. Solvent Evaporation Collect->Evaporate FinalProduct 9. Purified [¹²⁵I]DOI in Assay Buffer Evaporate->FinalProduct QC 10. Quality Control Analysis FinalProduct->QC

Caption: Workflow for the synthesis and purification of [¹²⁵I]DOI.

Detailed Protocol: Radioiodination and HPLC Purification

This protocol describes a standard electrophilic iodination using Iodogen followed by reverse-phase HPLC purification.

Materials and Reagents:

  • 1-(2,5-dimethoxyphenyl)propan-2-amine (DOI precursor/2,5-DMA)

  • Sodium Iodide [¹²⁵I] (high specific activity)

  • Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Sodium Metabisulfite solution (10 mg/mL in water)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic Acid (TFA)

  • Purified Water (HPLC grade)

  • C18 Reverse-Phase HPLC column

  • Reaction vials (1.5 mL)

Protocol Steps:

  • Prepare Iodogen Tube: Dissolve Iodogen in dichloromethane (DCM) at 1 mg/mL. Aliquot 10-20 µL into a 1.5 mL polypropylene tube. Evaporate the DCM under a gentle stream of nitrogen to coat the bottom of the tube with the oxidizing agent. Store coated tubes desiccated.

    • Expert Insight: Pre-coating tubes with Iodogen provides a solid-phase oxidizing agent, which simplifies the reaction workup as it can be easily separated from the reaction solution, preventing contamination of the final product.

  • Reaction Setup: To the Iodogen-coated tube, add 5-10 µg of the DOI precursor dissolved in 50 µL of phosphate buffer.

  • Initiate Radioiodination: Add 1-5 mCi (37-185 MBq) of Na[¹²⁵I] to the reaction tube. Vortex gently for 30 seconds.

  • Incubation: Allow the reaction to proceed at room temperature for 15-20 minutes, with occasional gentle vortexing.

  • Quench Reaction: Stop the reaction by adding 100 µL of sodium metabisulfite solution. This reduces any unreacted electrophilic iodine back to iodide, preventing further reaction.

  • HPLC Purification:

    • Dilute the quenched reaction mixture with 500 µL of the HPLC mobile phase A (e.g., Water/0.1% TFA).

    • Inject the entire volume onto a C18 reverse-phase HPLC column.

    • Elute the products using a gradient system. For example:

      • Mobile Phase A: Water with 0.1% TFA

      • Mobile Phase B: Acetonitrile with 0.1% TFA

      • Gradient: 10-70% B over 20 minutes.

    • Monitor the eluent with both a UV detector (at ~280 nm) and an in-line radioactivity detector.

  • Collection and Formulation: Collect the radioactive peak corresponding to [¹²⁵I]DOI. The desired product is more lipophilic than free iodide and will have a longer retention time. Evaporate the solvent under a stream of nitrogen and redissolve the purified [¹²⁵I]DOI in a suitable buffer for storage and use (e.g., assay buffer containing 0.1% BSA).

Section 2: A Framework for Self-Validating Quality Control

Rigorous quality control (QC) is non-negotiable in radioligand binding studies.[7][8] It ensures that the observed binding is due to the desired radiochemical species and not impurities, leading to reliable and reproducible data.[9]

Key Quality Control Parameters
ParameterDefinitionImportance & RationaleAcceptance Criteria
Radiochemical Purity (RCP) The percentage of radioactivity present in the desired chemical form ([¹²⁵I]DOI).[9]Ensures that binding is not due to radioactive impurities (e.g., free [¹²⁵I]iodide), which would confound results. High RCP is critical for accurate determination of binding parameters.> 95%
Specific Activity (SA) The amount of radioactivity per unit mass of the compound (e.g., Ci/mmol or MBq/µmol).High specific activity is crucial for detecting low-density receptor populations and ensuring that the ligand concentration used in assays does not exceed the receptor concentration (i.e., avoids ligand depletion).Typically > 2000 Ci/mmol
Chemical Purity The percentage of the desired chemical compound (both labeled and unlabeled) in the final product.[7]Contaminants from the synthesis (e.g., unreacted precursor, byproducts) could have their own pharmacological activity, interfering with the assay.> 95%
Radionuclidic Purity The percentage of the total radioactivity that is the desired radionuclide ([¹²⁵I]).[7]Contaminating radioisotopes can interfere with counting and contribute to unwanted radiation dose in in vivo studies. This is primarily a concern of the radioisotope supplier.> 99%
Protocol: Radiochemical Purity Analysis by Thin-Layer Chromatography (TLC)

This is a rapid and effective method for determining RCP.

Materials:

  • Silica gel TLC plates

  • Developing solvent (e.g., Ethyl Acetate:Methanol:Ammonium Hydroxide, 85:10:5)

  • TLC developing tank

  • Phosphor imager or TLC scanner

Protocol Steps:

  • Spotting: Spot 1-2 µL of the purified [¹²⁵I]DOI solution onto the origin of a silica gel TLC plate.

  • Development: Place the plate in a TLC tank pre-saturated with the developing solvent. Allow the solvent front to migrate to near the top of the plate.

  • Drying: Remove the plate and allow it to air dry completely in a fume hood.

  • Analysis: Analyze the plate using a phosphor imager or radio-TLC scanner.

    • Interpretation: Free [¹²⁵I]iodide is highly polar and will remain at or near the origin (Rf ≈ 0). The more lipophilic [¹²⁵I]DOI will migrate up the plate (Rf ≈ 0.6-0.8).

  • Calculation: Calculate RCP by integrating the radioactivity in the product peak and dividing by the total radioactivity on the lane.

    • RCP (%) = (Counts in [¹²⁵I]DOI peak / Total counts on the lane) x 100

Section 3: Applications in Serotonin Receptor Binding Assays

[¹²⁵I]DOI is a versatile radioligand suitable for in vitro and in vivo applications to characterize 5-HT₂ receptors.

The 5-HT₂A Receptor Signaling Cascade

The 5-HT₂A receptor, a G protein-coupled receptor (GPCR), primarily signals through the Gq/G₁₁ pathway. Agonist binding, as mimicked by [¹²⁵I]DOI, initiates a conformational change that activates the G protein, leading to a cascade of downstream events.

G DOI 5-HT / [¹²⁵I]DOI (Agonist) Receptor 5-HT₂A Receptor (7-Transmembrane) DOI->Receptor Gq Gαq/Gβγ (Heterotrimeric G-Protein) Receptor->Gq Activation PLC Phospholipase Cβ (PLCβ) Gq->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃R PKC Protein Kinase C (PKC) Activation DAG->PKC Ca Ca²⁺ Release ER->Ca Response Cellular Responses (e.g., Neuronal Excitability) Ca->Response PKC->Response

Caption: Canonical 5-HT₂A receptor Gq/G₁₁ signaling pathway.

Protocol: In Vitro Saturation Binding Assay

This assay determines the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) for [¹²⁵I]DOI in a given tissue or cell membrane preparation.[10]

Materials:

  • Receptor source: Rat frontal cortex homogenate or cell membranes expressing 5-HT₂A receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • [¹²⁵I]DOI (specific activity > 2000 Ci/mmol).

  • Non-specific binding agent: 10 µM Ketanserin or 10 µM unlabeled DOI.

  • 96-well microplates and glass fiber filters (e.g., GF/B, pre-soaked in 0.5% polyethyleneimine).[11]

  • Filtration manifold and scintillation counter.

Protocol Steps:

  • Plate Setup: Set up triplicate wells for Total Binding, Non-specific Binding (NSB), and at least 8-10 concentrations of [¹²⁵I]DOI (e.g., 0.01 nM to 10 nM).

  • Reagent Addition:

    • Total Binding Wells: Add 50 µL of assay buffer, 100 µL of membrane homogenate (25-100 µg protein), and 50 µL of [¹²⁵I]DOI at varying concentrations.

    • NSB Wells: Add 50 µL of 10 µM Ketanserin, 100 µL of membrane homogenate, and 50 µL of [¹²⁵I]DOI at varying concentrations.

  • Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.[12]

    • Trustworthiness Check: Equilibrium time should be determined empirically in initial experiments by measuring binding at multiple time points.

  • Termination & Filtration: Terminate the assay by rapid vacuum filtration through the glass fiber filters. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in vials with scintillation cocktail and count the radioactivity using a gamma or beta counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot Specific Binding versus the concentration of [¹²⁵I]DOI.

    • Analyze the data using non-linear regression (one-site specific binding) to determine the Kd and Bmax values.

Protocol: In Vitro Competition Binding Assay

This assay determines the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of [¹²⁵I]DOI for binding to the receptor.[13][14]

Protocol Steps:

  • Plate Setup: Similar to the saturation assay, but with a fixed concentration of [¹²⁵I]DOI and varying concentrations of the unlabeled test compound. Include wells for Total Binding (no competitor) and NSB.

  • Reagent Addition:

    • To each well, add 100 µL of membrane homogenate.

    • Add 50 µL of the unlabeled test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Add 50 µL of [¹²⁵I]DOI at a fixed concentration, typically at or below its Kd value (e.g., 0.3 nM).[12][15]

  • Incubation, Filtration, and Counting: Follow steps 3-5 from the saturation protocol.

  • Data Analysis:

    • Plot the percentage of specific binding versus the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of [¹²⁵I]DOI used and Kd is its dissociation constant determined from saturation experiments.

Binding Affinity Data for 5-HT₂ Receptors

The following table summarizes representative binding data for [¹²⁵I]DOI and other common ligands at human 5-HT₂ receptors.

CompoundTypeReceptorKd (nM)Ki (nM)
[¹²⁵I]DOI Agonist5-HT₂A~0.3[12]-
Ketanserin Antagonist5-HT₂A-~0.75[12]
Serotonin (5-HT) Endogenous Agonist5-HT₂A-~10[12]
DOI Agonist5-HT₂A-~0.27[12]
DOI Agonist5-HT₂B-~40[16]
DOI Agonist5-HT₂C-~16[16]

Note: Values are approximate and can vary based on experimental conditions (e.g., receptor source, buffer composition).

Advanced Applications: Autoradiography and In Vivo Studies
  • In Vitro Autoradiography: [¹²⁵I]DOI is an excellent tool for visualizing the anatomical distribution of the high-affinity state of 5-HT₂A/2C receptors in slide-mounted brain sections.[6] The high densities of these receptors in regions like the cerebral cortex can be clearly mapped.[6]

  • In Vivo Binding: While more complex, intravenous injection of [¹²⁵I]DOI in animal models allows for the study of receptor occupancy by therapeutic drugs, target engagement, and changes in receptor density in disease states.[17][18][19] The stability of the radioligand in vivo is a critical factor for the success of such studies.[17]

Section 4: Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low Radiolabeling Yield 1. Inactive Iodogen (oxidizing agent).2. Poor quality of Na[¹²⁵I].3. Competing contaminants in precursor solution.1. Use a freshly prepared or properly stored Iodogen-coated tube.2. Confirm the quality and age of the radioiodide stock.3. Ensure high purity of the precursor and use high-quality buffers.
High Non-Specific Binding (NSB > 20% of Total) 1. Radioligand sticking to filters or plates.2. Insufficient washing.3. Radiochemical impurities.4. Too high protein concentration.1. Pre-soak filters in 0.3-0.5% polyethyleneimine (PEI).[11]2. Increase the number of washes with ice-cold buffer.3. Re-purify the radioligand; confirm RCP is >95%.4. Optimize protein concentration to be in the linear range of binding.[11]
Poor Reproducibility (High Well-to-Well Variability) 1. Inaccurate pipetting.2. Incomplete mixing of reagents.3. Inconsistent washing during filtration.4. Membranes not fully resuspended.1. Use calibrated pipettes; ensure proper technique.2. Gently vortex plates after adding all reagents.3. Ensure the filtration manifold applies even vacuum and wash volumes are consistent.4. Thoroughly vortex or sonicate membrane stock before aliquoting.
Kd or Bmax Values Inconsistent with Literature 1. Incorrect protein concentration determination.2. Assay not at equilibrium.3. Degradation of radioligand or receptors.4. Buffer composition differences (e.g., ions, pH).1. Use a reliable protein assay (e.g., BCA) and include standards.2. Perform a time-course experiment to determine the optimal incubation time.3. Use fresh membrane preparations; store radioligand properly and check RCP before use.4. Verify pH and composition of all buffers.

References

  • McKenna, D. J., & Peroutka, S. J. (1996). Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities. Biochemical Pharmacology, 51(1), 71–76. [Link]

  • Knight, A. R., Misra, A., Quirk, K., Benwell, K., Revell, D., Grahame, S., & Hutson, P. H. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 370(3), 113–125. [Link]

  • Singh, B., & Chhillar, M. (2022). A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine. Cancer Biotherapy and Radiopharmaceuticals. [Link]

  • ResearchGate. (2004). Saturation analysis of antagonist radioligand binding to 5HT 2A, 5-HT 2B and 5-HT 2C receptors. ResearchGate. [Link]

  • Fouad, D. M., El-Tawoosy, M., El-Azony, K. M., & Motaleb, M. A. (2021). Radiolabeling, docking studies, in silico ADME and biological evaluation of serotonin with 125I for 5-HTRs imaging. Semantic Scholar. [Link]

  • Glennon, R. A., Seggel, M. R., Soine, W. H., Herrick-Davis, K., Lyon, R. A., & Titeler, M. (1988). [125I]-1-(2,5-dimethoxy-4-iodophenyl)-2-amino-propane: an iodinated radioligand that specifically labels the agonist high-affinity state of 5-HT2 serotonin receptors. Journal of Medicinal Chemistry, 31(1), 5–7. [Link]

  • Potamianos, S., Varvarigou, A., Costopoulos, B., Mitsokapas, N., & Archimandritis, S. (1999). Establishing a quality control protocol for the radiochemical evaluation of radioiodinated biomolecules with application in nuclear medicine. Journal of Radioanalytical and Nuclear Chemistry, 242(2), 523–528. [Link]

  • Tasdelen, B., & Unek, P. (2014). Quality control of iodine-131-labeled metaiodobenzylguanidine. Nuclear Medicine Communications, 35(1), 95–98. [Link]

  • Kung, M. P., Zhuang, Z. P., Frederick, D., Foulon, C., & Kung, H. F. (2000). Selective in vitro and in vivo binding of [(125)I]ADAM to serotonin transporters in rat brain. Synapse, 37(3), 185–193. [Link]

  • Hung, J. C., & Herold, T. J. (1994). Modified radioiodination and quality control methods for [125I]sodium iothalamate. Nuclear Medicine and Biology, 21(7), 1011–1012. [Link]

  • Glennon, R. A. (2020). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. ACS Chemical Neuroscience, 11(21), 3466–3479. [Link]

  • Glennon, R. A. (2020). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review. ACS Publications. [Link]

  • Hung, J. C. (2018). Quality Control of Radiopharmaceuticals. In Radiopharmaceuticals in Nuclear Pharmacy and Nuclear Medicine (4th ed.). PharmacyLibrary. [Link]

  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Retrieved January 16, 2026, from [Link]

  • McKenna, D. J., Mathis, C. A., Shulgin, A. T., & Saavedra, J. M. (1987). Autoradiographic characterization of (+-)-1-(2,5-dimethoxy-4-[125I] iodophenyl)-2-aminopropane ([125I]DOI) binding to 5-HT2 and 5-HT1c receptors in rat brain. European Journal of Pharmacology, 137(2-3), 289–290. [Link]

  • Cunningham, K. A., & Appel, J. B. (2022). Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. Journal of Medicinal Chemistry. [Link]

  • Hartig, P. R., Scheffel, U., & Frost, J. J. (1985). In vivo binding of 125I-LSD to serotonin 5-HT2 receptors in mouse brain. Life Sciences, 37(7), 657–664. [Link]

  • Scheffel, U., Dannals, R. F., Cline, E. J., Ricaurte, G. A., Carroll, F. I., Abraham, P., Lewin, A. H., & Kuhar, M. J. (1992). [123/125I]RTI-55, an in vivo label for the serotonin transporter. Synapse, 11(2), 134–139. [Link]

  • Scheffel, U., Dannals, R. F., Cline, E. J., Ricaurte, G. A., Carroll, F. I., Abraham, P., Lewin, A. H., & Kuhar, M. J. (1992). [123/125I]RTI-55, an in vivo label for the serotonin transporter. Johns Hopkins University. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2022). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]

  • Harms, A., Gündisch, D., Müller, C. E., & Kovar, K. A. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Biomolecular Screening, 5(4), 269–278. [Link]

  • Coutts, R. T., & Malicky, J. L. (1973). The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). Canadian Journal of Chemistry. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved January 16, 2026, from [Link]

  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., Auld, D., Austin, C., Bejcek, B., Glicksman, M., Inglese, J., Lemmon, V., Li, Z., McGee, J., McManus, O., Minor, L., Napper, A., & Southern, M. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI) in PBS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this potent 5-HT2A/2C serotonin receptor agonist in Phosphate-Buffered Saline (PBS) and other aqueous physiological buffers.[1][2][3] Our goal is to provide not just protocols, but a clear understanding of the underlying chemical principles to empower you to make informed decisions in your experimental design.

Section 1: The Root Cause - Why Does DOI Precipitate in PBS?

Q: I'm trying to dissolve DOI (hydrochloride salt) directly in PBS at pH 7.4, and it's either not fully dissolving or is precipitating over time. Why is this happening?

A: This is a common and predictable challenge rooted in the fundamental chemistry of the DOI molecule. While often supplied as a hydrochloride (HCl) salt to improve initial water solubility, DOI is a weak base due to its primary amine group.[4][5][6] The solubility of such compounds is highly dependent on pH.[7][8]

Here's the breakdown of the issue:

  • Protonation is Key: In an acidic environment (low pH), the amine group on the DOI molecule accepts a proton (H+) to become a positively charged cation (R-NH3+). This ionized form is polar and readily dissolves in aqueous solutions.

  • The Neutral Buffer Problem: PBS is buffered to a physiological pH, typically around 7.4. At this neutral pH, the equilibrium shifts. A significant portion of the protonated DOI molecules will lose their proton, reverting to the un-ionized, neutral "free base" form (R-NH2). This free base is significantly more lipophilic (less polar) and, consequently, has much lower aqueous solubility, causing it to precipitate out of the solution.[8][9]

Essentially, while you are starting with a water-soluble salt, the neutral pH of the PBS buffer forces it into its less soluble form.

Section 2: Troubleshooting Workflow - A Step-by-Step Guide to Solubilization

Before selecting a method, it is crucial to consider the tolerance of your specific experimental system (e.g., cell line, tissue preparation, in vivo model) to pH changes, organic co-solvents, or other excipients. The following workflow provides a logical progression from the simplest to more advanced techniques.

G cluster_0 Troubleshooting Workflow start Start: DOI Precipitation in PBS decision1 Is minor pH modification of the final solution acceptable? start->decision1 decision2 Is a low concentration (<0.5%) of an organic co-solvent acceptable? decision1->decision2  No method1 Method 1: Acidic Stock Solution Protocol decision1->method1  Yes method2 Method 2: Organic Co-Solvent Protocol decision2->method2  Yes method3 Method 3: Cyclodextrin Complexation Protocol decision2->method3  No end_node Result: Stable and Soluble DOI Solution method1->end_node method2->end_node method3->end_node

Caption: Decision workflow for solubilizing DOI in PBS.

Q: What is the recommended first approach to dissolve DOI for my experiment?

A: Method 1: The pH Adjustment Protocol (Acidic Stock Solution)

This method is the most straightforward and relies on the pH-dependent solubility of DOI. The strategy is to prepare a highly concentrated stock solution in an unbuffered, slightly acidic vehicle where it remains fully protonated and soluble, and then perform a final, large dilution into your PBS buffer.

Detailed Experimental Protocol:

  • Vehicle Preparation: Prepare a stock of sterile, deionized water. If necessary, adjust the pH to between 3 and 5 using a small amount of dilute HCl (e.g., 0.1 N HCl).

  • Stock Solution Preparation:

    • Weigh the desired amount of DOI HCl powder.

    • Add a small volume of the acidic vehicle to create a concentrated stock solution (e.g., 10-25 mg/mL). Vendor data suggests solubility in H₂O can be ≥20 mg/mL.[4][10]

    • Use gentle vortexing and sonication in a water bath to aid dissolution. Ensure the solution is completely clear.

  • Final Dilution:

    • Perform a serial dilution or a single large dilution of the acidic stock solution into your final volume of PBS (pH 7.4).

    • Crucial Step: Ensure the dilution factor is large enough (e.g., 1:1000 or greater) so that the small volume of acidic stock does not significantly alter the final pH of the buffered PBS.

  • Validation: After preparation, visually inspect the final solution for any signs of precipitation or cloudiness over a short period before use.

Q: What if pH adjustment is not an option or is insufficient for my required concentration?

A: Method 2: The Organic Co-Solvent Protocol

For poorly soluble compounds, using a water-miscible organic co-solvent is a standard and highly effective technique.[][12] The co-solvent disrupts the hydrogen bonding network of water, creating a more favorable environment for the less polar DOI molecule.[] Dimethyl sulfoxide (DMSO) is the most common choice for in vitro studies.

Detailed Experimental Protocol:

  • Co-Solvent Selection: Use high-purity, anhydrous DMSO. Other potential co-solvents include ethanol or propylene glycol, but their compatibility with your assay must be verified.[13][14]

  • Stock Solution Preparation:

    • Dissolve the DOI HCl in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). DOI is readily soluble in DMSO.[10]

    • Ensure complete dissolution by vortexing. Store this stock in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Final Dilution:

    • Thaw an aliquot of the DMSO stock.

    • Perform serial dilutions into your PBS buffer to reach the final desired experimental concentration.

    • Critical Calculation: Always calculate the final percentage of DMSO in your assay. For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity.[15][16][17] Higher concentrations may be tolerated in some systems, but must be validated with a vehicle control.

  • Control Group: It is mandatory to include a "vehicle control" in your experimental design that contains the same final concentration of DMSO as your drug-treated samples.

Co-SolventRecommended Max. Final Concentration (in vitro)Notes
DMSO0.1% - 0.5%Most common; can have biological effects at >1%.[15][16]
Ethanol0.1% - 0.5%Can be more cytotoxic than DMSO for some cell lines.[14]
Propylene Glycol≤ 1%Often used in parenteral formulations.[13]
Q: My experimental system is highly sensitive to organic solvents. What is the best alternative?

A: Method 3: The Cyclodextrin Complexation Protocol

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can encapsulate the non-polar portion of a drug molecule, like the phenyl ring of DOI, forming a water-soluble "inclusion complex" that significantly increases its apparent solubility in aqueous solutions without the need for organic solvents.[20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for parenteral and in vitro formulations.[22]

Detailed Experimental Protocol:

  • Cyclodextrin Solution Preparation: Prepare a stock solution of HP-β-CD in your PBS buffer (e.g., 10-40% w/v). Gentle warming (to 30-40°C) can aid in dissolving the cyclodextrin.

  • Complexation:

    • Add the DOI HCl powder directly to the HP-β-CD/PBS solution.

    • Stir or shake the mixture at room temperature for several hours (or overnight) to allow for efficient complexation. The mixture should become a clear solution.

    • Slight warming can sometimes accelerate the process, but the thermal stability of DOI should be considered.

  • Sterilization and Use:

    • Once the DOI is fully dissolved, the solution can be sterile-filtered through a 0.22 µm filter.

    • This final solution can be used directly in your experiments or diluted further with PBS as needed.

  • Validation: As with other methods, it is important to run a vehicle control containing the same concentration of HP-β-CD to ensure the excipient itself does not affect your experimental outcome.

Section 3: Summary of Solubilization Strategies

MethodProsConsBest For...
1. pH Adjustment - Simple, inexpensive.- Avoids organic solvents and complexing agents.- May not be suitable for strictly pH-controlled assays.- Limited by the buffering capacity of the final medium.Quick preparations where the final concentration is low enough that the stock solution's pH is negligible upon dilution.
2. Co-Solvents (DMSO) - Highly effective at achieving high stock concentrations.- Simple and rapid protocol.[12]- Potential for solvent cytotoxicity or artifacts.- Mandatory vehicle controls are required.- Risk of precipitation upon dilution ("crashing out").[9]Most in vitro screening and cell-based assays where low, non-toxic solvent concentrations are acceptable.[15]
3. Cyclodextrins (HP-β-CD) - Avoids organic solvents.- Can significantly increase aqueous solubility.- Generally low toxicity and biologically inert.[16]- More expensive than other methods.- Requires longer preparation time for complexation.- May alter drug-protein binding or membrane interactions in some systems.Sensitive biological systems (e.g., primary cells, certain electrophysiology rigs) and in vivo formulations where organic solvents are undesirable.[22]

Section 4: Frequently Asked Questions (FAQs)

  • Q: My DOI is the HCl salt. Shouldn't it dissolve easily in any aqueous solution?

    • A: The HCl salt form greatly enhances solubility in pure water or acidic solutions. However, in a buffered system like PBS (pH ~7.4), the buffer actively works to neutralize any added acid, which shifts the equilibrium towards the poorly soluble free base form of the DOI, leading to precipitation.

  • Q: Can I just heat the PBS to get the DOI to dissolve?

    • A: While gentle warming can increase the rate of dissolution, it does not solve the underlying pH incompatibility.[9] The compound will likely precipitate again as the solution cools to room or incubator temperature. Prolonged or excessive heating also carries the risk of degrading the compound.

  • Q: I see a slight cloudiness after diluting my DMSO stock into PBS. What should I do?

    • A: This phenomenon is known as "crashing out" and indicates that the compound is precipitating upon dilution into the aqueous environment.[9] This happens when the final concentration exceeds the aqueous solubility limit. To resolve this, you can either (a) lower the final concentration of DOI in your experiment or (b) switch to a more robust solubilization method, such as using cyclodextrins (Method 3).

  • Q: What is the maximum concentration of DOI I can realistically achieve in PBS at pH 7.4?

    • A: Without solubilizing aids, the concentration is very low. With aids, it depends on the method. Vendor datasheets report solubility in PBS (pH 7.2) of around 10 mg/mL, which is approximately 28 mM.[5] This is likely achieved with co-solvents or other techniques. For direct dissolution, the achievable concentration will be significantly lower. Your maximum achievable concentration will be determined by your chosen method and the tolerance of your assay for the required excipients.

  • Q: How should I properly store my DOI stock solutions?

    • A: For long-term stability, stock solutions (especially those in DMSO) should be stored in small, single-use aliquots in tightly sealed vials at -20°C or, preferably, -80°C. This prevents degradation from repeated freeze-thaw cycles and exposure to moisture.

References

  • Crini, G. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. Available at: [Link]

  • Anonymous. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available at: [Link]

  • Malvey, M. W., et al. (2021). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics. Available at: [Link]

  • Anonymous. (n.d.). Excipients for Parenterals. Pharmapproach. Available at: [Link]

  • Shringirishi, M., et al. (2021). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Todkar, S., et al. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Applied Pharmaceutics. Available at: [Link]

  • Crini, G. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]

  • Anonymous. (n.d.). Excipients' Attributes Crucial for Parenteral Preparation. Roquette. Available at: [Link]

  • Prajapati, R., et al. (2021). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. PubMed. Available at: [Link]

  • Kildegaard, A., et al. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). 2,5-Dimethoxy-4-iodoamphetamine. bionity.com. Available at: [Link]

  • Kildegaard, A., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Dimethoxy-4-iodoamphetamine. PubChem. Available at: [Link]

  • Kildegaard, A., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available at: [Link]

  • Patel, V. R., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available at: [Link]

  • Li, M., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Wikipedia contributors. (n.d.). 5-HT2A receptor. Wikipedia. Available at: [Link]

  • Mishra, S. M., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech. Available at: [Link]

  • Shulgin, A. T. (2020). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review. ACS Chemical Neuroscience. Available at: [Link]

  • Anonymous. (2018). pH and the Solubility of Antimicrobials in Drinking Water. MWI Animal Health. Available at: [Link]

  • Anonymous. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Popa, G., et al. (2025). Solubility of Pharmaceuticals and Their Salts As a Function of pH. ResearchGate. Available at: [Link]

  • Pawar, P., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]

  • Buhamad, R. (2017). Ph and Solubility of Drugs. YouTube. Available at: [Link]

  • Ferreira, J., et al. (2022). Sublethal Concentrations of 2C-I and 25I-NBOMe Designer Drugs Impact Caenorhabditis elegans Development and Reproductive Behavior. MDPI. Available at: [Link]

  • Kumar, S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life. Available at: [Link]

  • G.C. Glatfelter, et al. (2015). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper. Journal of forensic sciences. Available at: [Link]

  • Wikipedia contributors. (n.d.). 25I-NBOMe. Wikipedia. Available at: [Link]

  • Drug Enforcement Administration. (n.d.). 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe. DEA Diversion Control Division. Available at: [Link]

Sources

Technical Support Center: Stability and Storage of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine hydrochloride (DOI-HCl)

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist:

Welcome to the technical support guide for 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine hydrochloride (DOI-HCl). As a potent and selective 5-HT₂ₐ/₂C receptor agonist, the integrity of your DOI-HCl is paramount for achieving reproducible and reliable experimental outcomes.[1] This guide is structured to provide you with field-proven insights and protocols, moving beyond simple instructions to explain the scientific rationale behind our recommendations. Our goal is to empower you to maintain the stability and efficacy of this critical research tool from the moment you receive it to its final use in your assays.

Section 1: Initial Handling and Long-Term Storage of Solid Compound

Proper handling begins the moment the compound arrives in your lab. The hydrochloride salt form of DOI is a crystalline solid, and its long-term stability is contingent on appropriate storage, even before it is prepared in solution.[2]

Q1: I've just received my shipment of DOI-HCl. What are the immediate first steps?

A1: Upon receipt, it is crucial to establish a clear chain of custody and ensure the compound is stored under optimal conditions immediately.

  • Visual Inspection: Examine the container for any signs of damage to the seal or cap. The compound should be a white to off-white solid. Note any deviations in your lab notebook.

  • Log Entry: Immediately log the compound into your chemical inventory system.[3] Record the date of receipt, lot number, and initial storage conditions.[4][5] This is essential for tracking and regulatory compliance.

  • Equilibration (Critical Step): Before opening the vial for the first time, allow it to equilibrate to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold powder, which can compromise its long-term stability.

  • Initial Storage: Transfer the unopened vial to its designated long-term storage location.

Q2: What are the definitive storage conditions for solid DOI-HCl powder?

A2: For maximum shelf-life and to prevent degradation, solid DOI-HCl must be stored under controlled conditions. The primary environmental factors to control are temperature and moisture.[4]

Storage ConditionTemperatureDuration of StabilityRationale & Causality
Long-Term Storage (Recommended) -20°C≥ 5 years[2]Sub-zero temperatures drastically reduce the rate of any potential solid-state degradation reactions. This is the industry standard for preserving the integrity of complex organic molecules for multi-year periods.
Short-Term Storage Room Temperature (15–25°C)Not recommended for long-termWhile some suppliers ship at ambient temperature, long-term storage at -20°C is the best practice to guarantee stability.[2] Constant temperature is key; fluctuations are more damaging than steady conditions.[4]

Section 2: Preparation and Storage of DOI-HCl Stock Solutions

The transition from a solid to a solution introduces new stability challenges. The solvent matrix, concentration, and handling procedures all play a critical role in maintaining the compound's potency.

Q3: What is the best practice for preparing a DOI-HCl stock solution?

A3: A carefully executed protocol for solution preparation is foundational for reproducible experiments. The goal is to create a homogenous, stable stock that can be reliably diluted to working concentrations.

Protocol: Preparing a 10 mM DOI-HCl Stock Solution in PBS
  • Solubility Context: DOI-HCl is soluble in PBS (pH 7.2) up to 10 mg/mL, as well as in organic solvents like DMSO and Ethanol.[2] For most cell culture and in vivo studies, a buffered aqueous solution is preferred.

  • Calculate Required Mass: Determine the mass of DOI-HCl needed. The molecular weight is 357.62 g/mol .[6] For 1 mL of a 10 mM stock, you will need 3.576 mg.

  • Equilibrate Compound: Allow the vial of solid DOI-HCl to warm to room temperature for 20-30 minutes before opening to prevent moisture contamination.

  • Weighing: Using a calibrated analytical balance, carefully weigh the required amount of powder.

  • Dissolution: Add the powder to a sterile, appropriately sized tube. Add your desired solvent (e.g., sterile PBS, pH 7.2). Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if needed.[7]

  • Sterilization (for cell-based assays): If using the solution for cell culture, sterilize it by passing it through a 0.22 µm syringe filter.[1]

  • Aliquotting (Critical Step): Dispense the stock solution into small, single-use volumes (e.g., 10-50 µL) in sterile, light-protecting microcentrifuge tubes (amber or wrapped in foil).[7][8]

Q4: Why is aliquotting the stock solution and avoiding freeze-thaw cycles so critical?

A4: This is perhaps the most important step in preserving your stock solution's integrity.

  • Causality: Each freeze-thaw cycle exposes the compound to physical stress. As the solution freezes, the concentration of solutes (DOI-HCl, salts) increases in the unfrozen liquid phase, which can lead to precipitation or pH shifts that may degrade the compound. Repeated cycles amplify this damage, leading to a gradual but significant loss of active compound concentration and, consequently, experimental variability. Aliquotting ensures that you only thaw the volume you need for a given experiment, preserving the integrity of the main stock.[1][7]

Q5: What are the validated storage conditions for DOI-HCl stock solutions?

A5: Once prepared and aliquoted, stock solutions must be stored at appropriate sub-zero temperatures.

Storage TemperatureSolventDuration of StabilityBest For
-80°C DMSO, PBS, EthanolUp to 6 months [1][7][8]Long-term storage. This is the gold standard for preserving solution integrity and minimizing degradation over time.
-20°C DMSO, PBS, EthanolUp to 1 month [1][7][8]Short-term storage. Suitable for aliquots that will be used within a few weeks.

Section 3: Troubleshooting Guide

Even with careful procedures, issues can arise. This guide addresses common problems encountered during experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent or weaker-than-expected experimental results. 1. Degraded Stock Solution: Caused by improper storage, repeated freeze-thaw cycles, or age. 2. Precipitation: Compound may have come out of solution during thawing.1. Prepare a fresh working solution from a new, previously unthawed aliquot. 2. Before use, visually inspect the thawed aliquot for any precipitate. If present, warm to 37°C and vortex to redissolve. If it does not redissolve, discard the aliquot. 3. If the issue persists, prepare a fresh stock solution from the solid powder.
Visible color change in solid powder or stock solution (e.g., yellowing/browning). Oxidation/Degradation: Likely due to exposure to air, light, or moisture over time. The iodo- group can be susceptible to degradation.Discard the compound/solution. A visible color change is a definitive indicator of chemical degradation. Do not use it for experiments, as the results will be unreliable and you may be introducing unknown compounds into your system.
Compound fails to dissolve completely when making a stock solution. 1. Incorrect Solvent: The chosen solvent may not be appropriate for the desired concentration. 2. Low-Quality Solvent: Water or other solvents may not be of sufficient purity. 3. Concentration Too High: Attempting to make a solution above the solubility limit (e.g., >10 mg/mL in PBS).[2]1. Verify solvent choice. Refer to supplier data sheets for solubility information.[2] 2. Use high-purity, sterile solvents. [9] 3. Gently warm (37°C) and sonicate the solution. If it remains undissolved, prepare a new, more dilute stock solution.
Precipitate forms in the stock solution upon thawing. Supersaturation or Cryo-precipitation: The compound may have been fully dissolved at room temperature but exceeded its solubility at lower temperatures or came out of solution during the freeze/thaw process.1. Warm the aliquot to 37°C and vortex vigorously. Ensure the solution is completely clear before making dilutions. 2. If precipitation is a recurring issue, consider preparing the stock solution in a solvent with higher solubility, such as DMSO.[2]

Section 4: Visual Workflows

To ensure clarity, the following diagrams illustrate the key decision-making and handling processes.

G start Inconsistent Experimental Results Observed check_solution Step 1: Validate Solution Integrity start->check_solution inspect Visually inspect thawed aliquot. Is there precipitate or discoloration? check_solution->inspect new_aliquot Use a fresh, unthawed aliquot. Repeat experiment. inspect->new_aliquot No fresh_stock Prepare a new stock solution from solid compound. inspect->fresh_stock Yes new_aliquot->fresh_stock Failure success Problem Resolved new_aliquot->success Success check_protocol Step 2: Review Experimental Protocol fresh_stock->check_protocol Failure fresh_stock->success Success verify_dilution Recalculate all dilutions. Check pipette calibration. check_protocol->verify_dilution verify_conditions Confirm assay parameters (temp, pH, incubation time). verify_dilution->verify_conditions fail Issue Persists: Contact Technical Support verify_conditions->fail

Caption: Troubleshooting workflow for inconsistent experimental results.

G cluster_solid Solid Compound Handling cluster_solution Stock Solution Preparation receive Receive & Inspect Vial log Log in Inventory receive->log store_solid Store Solid at -20°C in a dark, dry location log->store_solid prepare Equilibrate & Weigh Powder store_solid->prepare dissolve Dissolve in Appropriate Solvent prepare->dissolve aliquot Aliquot into single-use, light-protected tubes dissolve->aliquot store_solution Store Aliquots at -80°C (or -20°C short-term) aliquot->store_solution

Caption: Recommended workflow for DOI-HCl from receipt to storage.

Section 5: Frequently Asked Questions (FAQs)

Q6: Is DOI-HCl light-sensitive?

A6: While specific photostability data is not extensively published, the presence of an iodo-phenyl group suggests a potential for photosensitivity. As a general best practice for all complex research chemicals, exposure to light should be minimized.[4][10] We strongly recommend storing both solid and solution forms in the dark, using amber vials or by wrapping containers in foil. This is a simple, effective measure to prevent potential photodegradation and ensure maximal stability.

Q7: How important is it to protect DOI-HCl from moisture?

A7: Very important. As a hydrochloride salt, the compound can be hygroscopic. Moisture absorption can lead to chemical degradation and inaccuracies in weighing. Always store the solid compound in a tightly sealed container in a dry environment (a desiccator is recommended for room temperature storage).[1][4][10] When preparing solutions, ensure your solvents are anhydrous or of high purity.

Q8: Can I store my stock solutions in a standard refrigerator (2-8°C)?

A8: This is not recommended . Storing solutions at 2-8°C does not sufficiently slow potential degradation pathways and significantly increases the risk of microbial growth in aqueous solutions. The validated stability data points exclusively to frozen storage (-20°C for short-term, -80°C for long-term) to maintain potency.[1][8]

Q9: How long is a diluted, working solution of DOI-HCl stable at room temperature on the bench?

A9: Working solutions should be prepared fresh for each experiment from a frozen stock aliquot and used the same day.[7] We do not recommend storing diluted aqueous solutions for more than a few hours at room temperature. The compound is significantly less stable at these temperatures and in a dilute state. Preparing what you need for the day's experiment is the only way to guarantee consistent concentration and activity.

References

  • MedChemExpress. (n.d.). DOI hydrochloride | 5-HT2A/5-HT2C Receptor Agonist.
  • Anonymous. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
  • Anonymous. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • Apollo Scientific. (n.d.). Best Practices for Chemical Storage in Research Labs.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Environmental Health & Safety, University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals.
  • Cayman Chemical. (n.d.). DOI (hydrochloride) (2,5-dimethoxy-4-Iodoamphetamine, CAS Number: 42203-78-1).
  • Office of Justice Programs. (n.d.). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples.
  • Cayman Chemical. (2025, June 6).
  • Tocris Bioscience. (n.d.). DOI hydrochloride | 5-HT2A Receptors.
  • Sigma-Aldrich. (n.d.). (R)DOI hydrochloride (−)-2,5-Dimethoxy-4-iodoamphetamine hydrochloride.
  • PubMed Central. (2024, March 30). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples.
  • Cold Spring Harbor Labor
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • ACS Publications. (n.d.). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review.
  • Smolecule. (2023, August 15). This compound.
  • Engineer, S., Shao, Z. J., & Khagani, N. A. (2004). Temperature/Humidity sensitivity of sustained-release formulations containing Kollidon SR. Drug Development and Industrial Pharmacy, 30(10), 1089-94.
  • Odum, A. L., & Shahan, T. A. (2004). Comparison of the effects of 2,5-dimethoxy-4-iodoamphetamine and D-amphetamine on the ability of rats to discriminate the durations and intensities of light stimuli. Behavioural Pharmacology, 15(5-6), 355-64.
  • Lin, G., Cai, J., & Lin, H. (2011). Enhanced responsivity of 5-HT2A receptors at warm ambient temperatures is responsible for the augmentation of the 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI)-induced hyperthermia. Neuroscience Letters, 490(1), 68-71.
  • Microbiology and Molecular Biology, Brown University. (n.d.). Stock Solution.
  • Sigma-Aldrich. (n.d.). (R)DOI hydrochloride (−)-2,5-Dimethoxy-4-iodoamphetamine hydrochloride.
  • Murnane, K. S., Golembiowska, K., & Schmidt, K. T. (2020). Effects of the synthetic psychedelic 2,5-dimethoxy-4-iodoamphetamine (DOI) on ethanol consumption and place conditioning in male mice. Behavioural Brain Research, 381, 112461.
  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-iodoamphetamine.
  • ResearchGate. (n.d.). Trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT 2 receptor family.
  • Thomas Scientific. (n.d.). SIGMA (±)-DOI hydrochloride >=98% (HPLC), solid.
  • PubChem. (n.d.). 2,5-Dimethoxy-4-iodoamphetamine.
  • Sigma-Aldrich. (n.d.). (±)-DOI =98 HPLC,solid 42203-78-1.
  • Benchchem. (n.d.). Preparation and storage of Ritodrine hydrochloride stock solutions for cell culture.
  • PubMed. (2011, February 18). Enhanced responsivity of 5-HT(2A) receptors at warm ambient temperatures is responsible for the augmentation of the 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI)-induced hyperthermia.

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Technical Support Center: Optimizing 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI) Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI). The following question-and-answer format addresses common challenges encountered during the optimization of DOI concentration for various in vitro assays, ensuring data integrity and experimental success.

Section 1: Compound Handling and Stock Preparation

Question 1: My DOI hydrochloride is not fully dissolving in my aqueous buffer. What is the best way to prepare a high-concentration stock solution?

Answer: This is a common issue rooted in the physicochemical properties of amine salts. While DOI hydrochloride has some water solubility, achieving high concentrations in purely aqueous solutions like PBS or cell culture media can be challenging.[1] The key is to use a suitable organic solvent to create a concentrated primary stock, which can then be serially diluted into your aqueous assay buffer.

Causality: The hydrochloride salt improves aqueous solubility compared to the freebase form, but the bulky, hydrophobic iodinated phenyl ring limits this. Organic solvents are necessary to fully solvate the molecule. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating primary stocks of compounds like DOI for cell-based assays.

Recommended Protocol for 10 mM Primary Stock in DMSO:

  • Preparation: Work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing: Accurately weigh the desired amount of DOI hydrochloride powder. For example, to make 1 mL of a 10 mM stock (DOI HCl MW = 345.63 g/mol ), you would weigh 3.46 mg.

  • Dissolution: Add the powder to a sterile microcentrifuge tube. Add the calculated volume of high-purity, sterile-filtered DMSO (e.g., 1 mL for a 10 mM stock).

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed, but avoid overheating.

  • Storage: Aliquot the primary stock into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.

Critical Consideration: When diluting the DMSO stock into your final aqueous assay buffer, ensure the final DMSO concentration is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[2][3] Always include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments.

Question 2: How stable is DOI in solution? How often should I prepare fresh dilutions?

Answer: The stability of DOI depends on the solvent and storage conditions. In a high-quality organic solvent like DMSO, when stored properly at -20°C or below and protected from light, the primary stock is stable for several months. However, working dilutions in aqueous buffers are significantly less stable and should be prepared fresh for each experiment.

Causality: Aqueous solutions are more susceptible to degradation through hydrolysis, oxidation, and adsorption to plasticware. Repeated freeze-thaw cycles of the primary stock can also introduce water condensation and promote degradation.

Best Practices for Dilutions:

  • Primary Stock: Use single-use aliquots to avoid freeze-thaw cycles.

  • Intermediate Dilutions: If necessary, create an intermediate dilution from the primary stock in a mix of DMSO and/or your assay buffer. Use this within the same day.

  • Working Dilutions: Prepare the final serial dilutions in your assay buffer immediately before adding them to the cells. Do not store or reuse aqueous working solutions.[4][5][6][7][8]

Section 2: Experimental Design and Concentration Optimization

Question 3: I am planning a calcium flux assay. What is a good starting concentration range for my DOI dose-response curve?

Answer: DOI is a potent agonist at human 5-HT2A and 5-HT2C receptors, with reported Ki values in the low nanomolar range (0.7 nM and 2.4 nM, respectively).[9][10] Therefore, your dose-response curve should span a wide range, typically from picomolar to micromolar concentrations, to capture the full sigmoidal curve.

Causality: The goal of a dose-response experiment is to identify the EC50 (half-maximal effective concentration), the threshold concentration, and the concentration at which the response saturates or becomes toxic. A wide logarithmic range is essential to define these parameters accurately.

Recommended Concentration Range and Points:

Concentration LevelSuggested Points for a 10-Point Curve
Basal/UnstimulatedVehicle Control (e.g., 0.1% DMSO)
Low Range (pM)10 pM, 100 pM
Mid Range (nM)1 nM, 10 nM, 50 nM, 100 nM
High Range (µM)1 µM, 5 µM, 10 µM
Positive ControlIonomycin (e.g., 1 µM) or another known agonist

This range (10 pM to 10 µM) covers over six orders of magnitude and is well-suited for a potent compound like DOI. Adjust based on your specific cell system's receptor expression levels and sensitivity.[11][12][13][14]

Workflow for Dose-Response Optimization

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_decision Phase 4: Decision cluster_outcome Phase 5: Outcome prep_stock Prepare 10 mM DOI Primary Stock in DMSO prep_cells Plate Cells at Optimal Density serial_dil Perform Serial Dilutions (e.g., 10 µM to 10 pM) prep_cells->serial_dil viability Parallel Viability Assay (e.g., CellTiter-Glo®) serial_dil->viability Add to Cells functional Functional Assay (e.g., Calcium Flux) serial_dil->functional Add to Cells analyze_via Determine Cytotoxicity Threshold (CC50) viability->analyze_via analyze_func Generate Dose-Response Curve & Calculate EC50 functional->analyze_func decision Is EC50 well below CC50? analyze_func->decision analyze_via->decision success Optimal Concentration Range Identified decision->success Yes failure Re-evaluate Assay: - Check receptor expression - Reduce incubation time - Change cell line decision->failure No

Caption: Workflow for optimizing DOI concentration.

Question 4: My cells are dying at higher concentrations of DOI. How do I distinguish between receptor-mediated effects and general cytotoxicity?

Answer: This is a critical step in validating your results. An ideal agonist concentration elicits a robust functional response without compromising cell health.[15][16][17][18][19] You must run a parallel cytotoxicity assay using the exact same cell type, plating density, incubation time, and DOI concentrations as your functional assay.

Causality: At high concentrations, many small molecules can cause off-target effects or nonspecific toxicity by disrupting cell membranes, mitochondrial function, or other essential cellular processes.[20][21][22] A cytotoxicity assay quantifies this damage, allowing you to establish a "therapeutic window" for your in vitro model.

Recommended Protocol: Parallel Cytotoxicity Assay (e.g., using a luminescent ATP-based assay)

  • Plate Cells: In a separate, opaque-walled 96-well plate, seed your cells at the same density as your functional assay plate.

  • Prepare DOI: Prepare an identical serial dilution of DOI as used in the functional assay.

  • Treat Cells: Add the DOI dilutions and vehicle control to the cells and incubate for the same duration as your functional experiment. Include a "maximum toxicity" control (e.g., treat cells with a known toxin or subject them to lysis).

  • Assay: At the end of the incubation period, add the cytotoxicity reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity) according to the manufacturer's protocol.[17]

  • Measure: Read the luminescence on a plate reader.

  • Analyze: Normalize the data to the vehicle control (100% viability) and the maximum toxicity control (0% viability). Plot the percentage of cell viability against the DOI concentration to determine the CC50 (half-maximal cytotoxic concentration).

Interpretation: Your optimal working concentration range for the functional assay should be significantly lower (ideally by at least a factor of 10) than the CC50. If the EC50 from your functional assay is close to the CC50, the observed functional response may be an artifact of cell death.

Section 3: Troubleshooting and Advanced Topics

Question 5: I'm seeing a robust initial response in my assay, but the signal quickly fades or is weaker upon a second stimulation. What is happening?

Answer: This phenomenon is likely due to receptor desensitization and/or internalization, a common feature of G protein-coupled receptors (GPCRs) like the 5-HT2A receptor upon sustained agonist exposure.[23][24][25][26]

Causality: Continuous stimulation by an agonist like DOI triggers cellular feedback mechanisms. The receptor can be phosphorylated by kinases (e.g., GRKs), which promotes the binding of β-arrestin. This uncouples the receptor from its G-protein, dampening the signal (desensitization). Subsequently, the receptor-arrestin complex can be targeted for endocytosis, removing it from the cell surface (internalization), which reduces the number of available receptors for subsequent stimulation.[27][28][29]

5-HT2A Receptor Signaling and Desensitization Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol DOI DOI (Agonist) HTR2A 5-HT2A Receptor DOI->HTR2A Binds Gq Gq Protein HTR2A->Gq Activates GRK GRK HTR2A->GRK Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP₂ to DAG DAG PLC->DAG Cleaves PIP₂ to Ca Ca²⁺ Release (Functional Signal) IP3->Ca Triggers P_HTR2A Phosphorylated 5-HT2A Receptor GRK->P_HTR2A Phosphorylates Arrestin β-Arrestin P_HTR2A->Arrestin Recruits Endosome Endosome (Internalization) P_HTR2A->Endosome Internalizes Arrestin->Gq Blocks Coupling

Caption: DOI-induced 5-HT2A signaling and desensitization.

Troubleshooting Strategies:

  • Reduce Incubation Time: For kinetic assays like calcium flux, minimize the pre-incubation time with DOI. Measure the initial, peak response, as this is most reflective of direct receptor activation before significant desensitization occurs.[30]

  • Use a Lower Concentration: Desensitization is often concentration-dependent. Using the lowest possible concentration of DOI that still gives a robust and reproducible signal (e.g., a concentration near the EC80) can mitigate the effect.

  • Washout Experiments: To confirm desensitization, you can perform a washout experiment. After the initial stimulation, wash the cells with fresh buffer, allow them to recover for a period (e.g., 30-60 minutes), and then re-stimulate. A diminished response upon re-stimulation is indicative of desensitization or internalization.

Question 6: Could the effects I'm observing be due to DOI hitting other receptors? How do I check for off-target activity?

Answer: Yes, this is a valid concern. While DOI is a potent 5-HT2A/2C agonist, like many pharmacological tools, it can interact with other receptors at higher concentrations.[31][32] This is known as off-target activity.[2][3][33][34][35][36]

Causality: The specificity of a drug is concentration-dependent. As you increase the concentration, the likelihood of it binding to lower-affinity sites (off-targets) increases, potentially confounding your results.

Methods to Verify On-Target Activity:

  • Use a Selective Antagonist: The most definitive way to prove the effect is mediated by the 5-HT2A receptor is to pre-incubate the cells with a selective 5-HT2A antagonist (e.g., ketanserin or M100907). The antagonist should block the DOI-induced response in a concentration-dependent manner. If the response persists in the presence of a high concentration of the antagonist, it is likely an off-target effect.

  • Utilize a Knockout/Knockdown Cell Line: If available, use a cell line where the 5-HT2A receptor has been genetically removed (knockout) or its expression is significantly reduced (knockdown). The DOI-induced response should be absent or greatly diminished in these cells compared to the wild-type control.

  • Consult Binding Profile Databases: Use resources like the Eurofins Discovery's BioPrint® database or similar services to check the known binding profile of DOI against a wide panel of receptors, channels, and enzymes. This can help you anticipate potential off-target interactions.[36]

By systematically addressing these common issues, you can confidently optimize the concentration of DOI for your in vitro assays, ensuring that your data is robust, reproducible, and accurately reflects the on-target pharmacology of the compound.

References

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]

  • Cell Viability, Cytotoxicity & Proliferation Assays. Assay Genie. [Link]

  • CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]

  • Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. bioRxiv. [Link]

  • Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. eScholarship, University of California. [Link]

  • 5-HT2A receptor. Wikipedia. [Link]

  • Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. PMC. [Link]

  • Serial Dilution Protocol. BPS Bioscience. [Link]

  • How to Make Dilutions and Serial Dilutions. Science Buddies. [Link]

  • Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications. [Link]

  • How to Do Serial Dilutions: 9 Steps (with Pictures). wikiHow. [Link]

  • Psychedelic-Induced Serotonin 2A Receptor Downregulation Does Not Predict Swim Stress Coping in Mice. MDPI. [Link]

  • Calcium Flux. BCF. [Link]

  • How to do serial dilutions (including calculations). Integra Biosciences. [Link]

  • PREPARING SOLUTIONS AND MAKING DILUTIONS. Palomar College. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. PMC. [Link]

  • The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]

  • Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]

  • Intracellular Calcium Flux. University of Utah Flow Cytometry. [Link]

  • Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. PubMed. [Link]

  • Cytotoxicity Testing Using Cell Lines. Springer Nature Experiments. [Link]

  • The effects of ( R )-DOI are mediated exclusively through activation of 5-HT 2A receptors. ResearchGate. [Link]

  • Ligand-directed serotonin 5-HT 2C receptor desensitization and sensitization. PubMed. [Link]

  • Sustained Treatment with a 5-HT2A Receptor Agonist Causes Functional Desensitization and Reductions in Agonist-labeled 5-HT2A Receptors Despite Increases in Receptor Protein Levels in Rats. PMC. [Link]

  • Modeling Fibrosis Progression Ex Vivo: Opportunities for Anti-Fibrotic Drug Screening. REPROCELL. [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC. [Link]

  • Desensitization of 5-HT1A receptors by 5-HT2A receptors in neuroendocrine neurons in vivo. The Journal of Neuroscience. [Link]

  • (±)-DOI =98 HPLC,solid 42203-78-1. Merck Millipore. [Link]

  • 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review. ACS Publications. [Link]

  • 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. PubMed Central. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]

  • Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays. PMC. [Link]

  • What is the difference between cytotoxicity and cell viability? Single Use Support. [Link]

  • Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes. PubMed. [Link]

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Technical Support Center: Stability of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI) in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs.

Introduction

1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine, commonly known as DOI, is a potent and selective serotonin 5-HT2A/2C receptor agonist widely utilized in neuropharmacological research.[1][2][3] The integrity and purity of DOI solutions are paramount for generating reproducible and reliable experimental data. The DOI molecule possesses two key structural features that are central to its stability profile: an aryl iodide and a primary amine on a substituted phenethylamine backbone.[4] These functional groups, while crucial for its pharmacological activity, are also susceptible to specific degradation pathways under common laboratory conditions.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for preventing the degradation of DOI in solution. It combines foundational knowledge in a FAQ format with in-depth troubleshooting guides and validated protocols to ensure the stability and efficacy of your experimental solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for DOI solutions?

For maximum stability, stock solutions of DOI hydrochloride should be stored at -20°C in tightly sealed, light-protecting containers (e.g., amber glass vials).[5] Long-term storage at this temperature has been shown to maintain compound integrity for at least five years.[5] For daily use, aliquots can be stored at 2-8°C for short periods, but fresh preparation is always optimal. Lower temperatures are known to slow the rate of chemical degradation for many pharmaceutical compounds.[6]

Q2: Which solvents are suitable for preparing DOI stock solutions?

DOI hydrochloride is soluble in several common laboratory solvents. The choice of solvent can impact both immediate usability and long-term stability.

  • Aqueous Buffers (e.g., PBS, pH 7.2): Soluble up to 10 mg/mL.[5] Ideal for direct use in many biological assays. However, aqueous solutions are more susceptible to microbial growth and potential pH shifts upon freezing. Solutions should be sterile-filtered if stored.

  • Organic Solvents (DMSO, Ethanol): Soluble up to 5 mg/mL.[5] Excellent for creating concentrated, long-term stocks. DMSO is a cryoprotectant and generally supports good stability, with studies showing many compounds are stable through multiple freeze-thaw cycles in this solvent.[7][8] However, ensure the use of high-purity, anhydrous-grade solvents to minimize water content, which can contribute to degradation over time.[7]

Q3: What are the primary visual signs that my DOI solution may have degraded?

The most common visual indicator of degradation is a change in color . Freshly prepared solutions of DOI should be clear and colorless. The development of a yellow or brown tint often suggests oxidation, a common degradation pathway for arylamines which can become colored upon storage due to atmospheric oxidation. Any precipitation or cloudiness, especially after thawing, may indicate solubility issues or the formation of insoluble degradation products.

Q4: What are the main chemical groups on the DOI molecule that are susceptible to degradation?

There are two primary sites of instability on the DOI molecule:

  • The Aryl-Iodine Bond (C-I): The bond connecting the iodine atom to the phenyl ring is the most labile part of the molecule. It is susceptible to cleavage by heat and, particularly, by light (photolysis).[9][10][11] This process, known as deiodination, results in the formation of 2,5-dimethoxyamphetamine (DMA).

  • The Primary Amine Group (-NH2): This group is a potential site for oxidation. Dissolved oxygen in the solvent can react with the amine to form various oxidation products, such as N-oxides, which can alter the compound's pharmacological activity.[12]

Section 2: Troubleshooting Guide: Common Degradation Issues & Solutions

Issue 1: My DOI solution has turned yellow/brown after storage.
  • Question: I prepared a stock solution of DOI in ethanol. After a week in the refrigerator, it has developed a distinct yellow tint. What is happening, and is the solution still usable?

  • Answer & Scientific Explanation: This discoloration is a classic sign of oxidation . The primary amine group on the DOI molecule is susceptible to reacting with atmospheric oxygen dissolved in the solvent. This oxidative process can lead to the formation of colored degradation products. While a slight color change may not indicate a significant loss of the parent compound initially, it is a clear warning that the solution is degrading and its purity is compromised. For quantitative studies or experiments requiring precise concentrations, this solution should be discarded.

  • Preventative Measures & Protocol:

    • Use Deoxygenated Solvents: Before preparing the solution, sparge the solvent (e.g., ethanol, PBS) with an inert gas like argon or nitrogen for 10-15 minutes to remove dissolved oxygen.

    • Work Under Inert Atmosphere: If possible, handle the solid compound and prepare the solution in a glove box or under a gentle stream of inert gas.

    • Store Under Inert Gas: After aliquoting the solution into vials, flush the headspace with argon or nitrogen before sealing.

    • Prepare Fresh: The most reliable method to avoid oxidation is to prepare solutions fresh from solid material before each experiment.

Issue 2: I'm seeing inconsistent results or a loss of potency in my experiments.
  • Question: My cell-based assay, which is highly sensitive to 5-HT2A receptor activation, is showing a weaker response to my DOI working solution than it did last month. What could be the cause?

  • Answer & Scientific Explanation: A gradual loss of potency strongly suggests that the concentration of active DOI is decreasing due to degradation. The most probable cause is deiodination , the cleavage of the carbon-iodine bond.[11][13] This reaction is often accelerated by exposure to ambient light (photodegradation) or elevated temperatures.[9][10] The resulting degradant, 2,5-dimethoxyamphetamine (DMA), has a significantly different pharmacological profile and lower affinity for the 5-HT2A receptor, leading to the observed drop in experimental efficacy.

  • Preventative Measures & Protocol:

    • Protect from Light: Always store solid DOI and its solutions in amber-colored glass vials or wrap clear vials completely in aluminum foil. Avoid leaving solutions exposed to direct sunlight or intense laboratory lighting.

    • Maintain Cold Chain: Strictly adhere to recommended storage temperatures (-20°C for long-term, 2-8°C for short-term). Avoid repeated warming and cooling of the main stock solution; instead, use smaller, single-use aliquots.

    • Perform a Purity Check: If degradation is suspected, the purity of the solution can be verified using an analytical technique like HPLC-UV (see Protocol 2).

Potential Degradation Pathways Diagram

G cluster_oxidation Oxidation Pathway cluster_deiodination Deiodination Pathway DOI DOI (this compound) Oxidized_Products N-Oxide & Other Oxidized Species (Colored Byproducts) DOI->Oxidized_Products O₂ (Air) Solvent Deiodinated_Product DMA (2,5-Dimethoxyamphetamine) (Loss of Potency) DOI->Deiodinated_Product Light (hν) Heat (Δ)

Caption: Primary degradation pathways for DOI in solution.

Section 3: Proactive Stability Management & Protocols

Protocol 1: Recommended Procedure for Preparation and Storage of DOI Stock Solutions

This protocol is designed to maximize the shelf-life of your DOI stock solutions.

  • Pre-analysis: Allow the container of solid DOI hydrochloride to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of DOI in a clean, dry environment.

  • Solvent Preparation: Use high-purity, anhydrous grade solvent (e.g., DMSO or Ethanol). For optimal stability, deoxygenate the solvent by bubbling with nitrogen or argon gas for 15 minutes.

  • Dissolution: Add the solvent to the solid DOI to achieve the target concentration (e.g., 5 mg/mL). Ensure complete dissolution by vortexing. Gentle warming (<40°C) can be used if necessary, but is not typically required.

  • Aliquoting: Immediately dispense the stock solution into single-use volumes in amber glass vials with PTFE-lined screw caps. This minimizes the need for repeated freeze-thaw cycles and reduces air exposure for the main stock.

  • Inert Overlay: Before sealing each aliquot, flush the vial's headspace with nitrogen or argon.

  • Storage: Label all vials clearly with the compound name, concentration, solvent, and date of preparation. Store immediately at -20°C, protected from light.

Table 1: Solvent Selection and Stability Considerations
SolventMax Solubility (HCl salt)Recommended UseKey Stability Considerations
DMSO 5 mg/mL[5]Long-term stock solutionsUse anhydrous grade. Hygroscopic; absorbs water from the air which can degrade samples over time. Excellent for cryopreservation.[7][8]
Ethanol 5 mg/mL[5]Intermediate or stock solutionsProne to evaporation. Use high purity (e.g., 200 proof). Susceptible to dissolved oxygen; deoxygenate for best results.
PBS (pH 7.2) 10 mg/mL[5]Final working solutions for assaysProne to microbial contamination; sterile filter if storing. pH can shift upon freezing, potentially affecting stability. Prepare fresh.
Protocol 2: How to Perform a Quick Stability Check Using HPLC-UV

This method allows for the quantification of the parent DOI peak relative to any degradation products that may have formed.

  • Sample Preparation: Dilute a small amount of your stock solution to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) using the mobile phase. Prepare a fresh standard solution at the same concentration from solid DOI for comparison.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 235 and 300 nm, which are absorbance maxima for DOI.[5]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the freshly prepared standard to determine the retention time of pure DOI.

    • Inject your stored sample.

    • Compare the chromatograms. The appearance of new peaks (especially earlier-eluting peaks which could correspond to the less hydrophobic deiodinated product) or a significant reduction in the area of the main DOI peak indicates degradation.

    • Purity can be estimated by calculating the area of the DOI peak as a percentage of the total peak area.

Experimental Workflow for Solution Preparation and Storage

Caption: Recommended workflow for preparing and storing stable DOI solutions.

Section 4: Advanced Topics: Forced Degradation Studies

For researchers developing validated, stability-indicating analytical methods or requiring a deeper understanding of DOI's liabilities, a forced degradation (or stress testing) study is recommended.[14][15][16] These studies intentionally expose the drug to harsh conditions to accelerate degradation, helping to identify potential degradants and establish degradation pathways.[17]

According to ICH guidelines (e.g., Q1A), typical stress conditions include:[14]

  • Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C.

  • Oxidation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Stress: e.g., 80°C in solid and solution states.

  • Photostability: Exposure to a controlled light source (per ICH Q1B guidelines).

Analysis of the stressed samples by a powerful technique like LC-MS is crucial for separating and identifying the resulting degradation products.[18][19] This information is invaluable for developing robust formulations and defining appropriate storage and handling procedures.

References

  • BenchChem. (n.d.). Analytical methods to detect degradation products of Disodium 5'-ribonucleotide.
  • Yusoff, R., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. Journal of Applied Sciences.
  • Liland, K. B., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Molecules.
  • VandenBoer, T. C., et al. (2013). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening.
  • Mani, S., et al. (2022). An Integrative Approach to Study Bacterial Enzymatic Degradation of Toxic Dyes. Frontiers in Microbiology.
  • NCERT. (n.d.). Amines. In Chemistry Part II, Textbook for Class XII.
  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions.
  • Waszkowiak, K., & Gliszczyńska-Świgło, A. (2016). Influence of Heat Treatment Prior to Fortification on Goitrogenic Compounds, Iodine Stability and Antioxidant Activity in Cauliflower. Molecules.
  • Zhang, R., et al. (2018). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts.
  • Rawat, T. S., & Pandey, I. P. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research.
  • S, S., & G, N. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmaceutical Research.
  • Karinen, R., et al. (2011). Stability studies of amphetamine and ephedrine derivatives in urine.
  • Leffler, J. E., & Story, L. J. (1957). The decomposition of aryl iodine diacetates. Journal of the American Chemical Society.
  • Reddit User Discussion. (2022).
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Kumar, V. (2019). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Research & Allied Sciences.
  • Bajaj, S., et al. (2012). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Iskra, J., et al. (2013). Conversion of Aryl Iodides into Aryliodine(III)
  • Ong, C. B., et al. (2018). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts.
  • Klick, S., et al. (2006). Analytical methodologies for discovering and profiling degradation-related impurities. TrAC Trends in Analytical Chemistry.
  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-iodoamphetamine. Retrieved from [Link]

  • Salazar-Orbea, E., et al. (2023). Comparison of the Stability of Stock Solutions of Drugs of Abuse and Other Drugs Stored in a Freezer, Refrigerator, and at Ambient Temperature for Up to One Year.
  • Wang, D., et al. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Environmental Science and Ecotechnology.
  • Organic Chemistry Portal. (2023).
  • Bauer, C. T. (2021). 2,5-Dimethoxy-4-Iodoamphetamine [(R)-Doi] Influences Coping Strategies to an Escapable Social Stress. USD RED.
  • Monte, A. P., et al. (2014). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. Journal of Medicinal Chemistry.
  • Murnane, K. S., et al. (2020). Effects of the synthetic psychedelic 2,5-dimethoxy-4-iodoamphetamine (DOI) on ethanol consumption and place conditioning in male mice. Psychopharmacology.
  • Sántha, M., et al. (2024). Lasting dynamic effects of the psychedelic 2,5-dimethoxy-4-iodoamphetamine ((±)-DOI) on cognitive flexibility.
  • Sántha, M., et al. (2024). Lasting dynamic effects of the psychedelic 2,5-dimethoxy-4-iodoamphetamine ((±)-DOI) on cognitive flexibility. PubMed.
  • Kelm, M. K., et al. (2010). Serotonergic and dopaminergic distinctions in the behavioral pharmacology of (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) and lysergic acid diethylamide (LSD). Pharmacology, Biochemistry and Behavior.
  • Wikipedia. (n.d.). 5-HT2A receptor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Dimethoxy-4-iodoamphetamine. PubChem Compound Database. Retrieved from [Link]

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Technical Support Center: Interpreting and Mitigating Off-Target Effects of DOI

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Guide for Precision in Psychedelic Research

1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine, commonly known as DOI, is an indispensable tool in neuropharmacology. As a potent and widely used agonist, it has been pivotal in elucidating the function of the serotonin 2A (5-HT2A) receptor and its role in processes ranging from cognition to inflammation.[1][2] However, the assumption that DOI is a perfectly selective 5-HT2A agonist is a common pitfall that can lead to misinterpretation of experimental data. Its activity at other receptors—often termed "off-target" effects—can introduce significant confounding variables.

This technical support guide is designed for researchers, scientists, and drug development professionals who use DOI in their experiments. It moves beyond a simple recitation of facts to provide a troubleshooting framework in a practical question-and-answer format. Here, we dissect the causality behind unexpected results, offer validated protocols to isolate receptor-specific effects, and provide the necessary context to ensure the integrity and precision of your research.

Section 1: Understanding DOI's Pharmacological Profile

Before troubleshooting off-target effects, it is crucial to understand DOI's known receptor interactions. While it is most famous for its action at the 5-HT2A receptor, it is more accurately described as a mixed 5-HT2A/5-HT2C receptor agonist with significant activity at the 5-HT2B receptor as well.[3][4]

Key Pharmacological Characteristics:
  • Primary Targets: DOI is a full or partial agonist for the serotonin 5-HT2 receptor subtypes.[1]

  • Stereoselectivity: The R-(-)-DOI enantiomer is the more active stereoisomer.[1]

  • Mechanism of Action: Like other classic psychedelics, DOI's primary effects are mediated through the activation of Gq/11 protein-coupled receptors, which stimulates the phospholipase C (PLC) pathway.[5][6]

  • Additional Targets: DOI is also a known agonist of the trace amine-associated receptor 1 (TAAR1).[1]

The following diagram illustrates the primary targets of DOI, which are essential to consider in experimental design.

DOI_Targets cluster_receptors Receptor Targets DOI DOI HT2A 5-HT2A (Primary Target) Ki ≈ 0.7 nM DOI->HT2A High Potency Agonist HT2C 5-HT2C (High Affinity) Ki ≈ 2.4 nM DOI->HT2C Potent Agonist HT2B 5-HT2B (Moderate Affinity) Ki ≈ 20 nM DOI->HT2B Agonist TAAR1 TAAR1 (Agonist Activity) DOI->TAAR1 Agonist

Caption: Receptor binding profile of DOI.

Binding Affinity Data Summary

The following table summarizes the binding affinities (Ki) of DOI for the human serotonin 5-HT2 receptor subtypes. Lower Ki values indicate higher binding affinity.

Receptor SubtypeBinding Affinity (Ki) in nMReference
5-HT2A 0.7[3]
5-HT2C 2.4[3]
5-HT2B 20[3]

Section 2: Troubleshooting Guide for Off-Target Effects

This section addresses common experimental issues that may arise from the off-target activity of DOI.

Question 1: My in vivo rodent model is exhibiting unexpected cardiovascular effects, such as vasoconstriction or changes in blood pressure, after DOI administration. Is this a known off-target effect?

Answer: Yes, this is a well-documented phenomenon that is likely not mediated by the 5-HT2A receptor alone. The cardiovascular system, particularly vascular smooth muscle, expresses multiple serotonin receptors that can influence vascular tone.[7][8]

Causality Explained:

  • 5-HT2B Receptor Activation: The 5-HT2B receptor is expressed in vascular smooth muscle cells and endothelial cells. Its activation is known to cause vasoconstriction.[9] Given DOI's activity at this receptor, it is a prime candidate for mediating these cardiovascular effects.

  • General Vasoconstriction Mechanism: Vasoconstrictors trigger an increase in intracellular calcium (Ca2+) within vascular smooth muscle cells, leading to contraction and narrowing of the blood vessels.[8][9] 5-HT2 receptor subtypes are Gq-coupled, and their activation directly leads to the release of intracellular calcium stores, providing a clear mechanism for this effect.[5][10]

Troubleshooting Workflow:

Cardio_Troubleshooting Start Unexpected Cardiovascular Effect Observed with DOI Hypothesis Hypothesis: Effect is mediated by 5-HT2B or 5-HT2C receptors. Start->Hypothesis Experiment Experiment: Pre-treat with a selective 5-HT2B or 5-HT2C antagonist (e.g., SB 204741 for 5-HT2B) Hypothesis->Experiment Result1 Result A: Cardiovascular effect is blocked or significantly attenuated. Experiment->Result1 If... Result2 Result B: Cardiovascular effect persists. Experiment->Result2 If... Conclusion1 Conclusion: The effect is mediated by the targeted off-target receptor. Result1->Conclusion1 Conclusion2 Conclusion: The effect may be mediated by another receptor (e.g., TAAR1) or a complex downstream interaction. Result2->Conclusion2

Caption: Workflow for dissecting cardiovascular off-target effects.

Recommended Action: To isolate the effect, perform an ex vivo aortic ring assay (see Protocol 2) or repeat the in vivo experiment with pre-treatment of a selective 5-HT2B antagonist. If the effect is blocked, you have confirmed the involvement of this off-target receptor.

Question 2: In my cell-based functional assays (e.g., calcium flux), the dose-response curve for DOI doesn't align with what I'd expect from a pure 5-HT2A agonist. What could be causing this discrepancy?

Answer: This issue often arises in cell lines that endogenously express multiple 5-HT2 receptor subtypes. Because DOI is a potent agonist at both 5-HT2A and 5-HT2C receptors, the resulting functional output (like calcium release) will be a composite signal from all activated receptors.[3][4]

Causality Explained:

  • Composite Signaling: The canonical signaling pathway for Gq-coupled 5-HT2 receptors involves the activation of Phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium.[6][10][11] If your cells express both 5-HT2A and 5-HT2C, DOI will activate this pathway through both receptors, creating a summative effect that can alter the potency (EC50) and efficacy (Emax) of the dose-response curve.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DOI DOI R_5HT2A 5-HT2A Receptor DOI->R_5HT2A R_5HT2C 5-HT2C Receptor DOI->R_5HT2C Gq Gq/11 protein R_5HT2A->Gq R_5HT2C->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release (Functional Readout) IP3->Ca PKC PKC Activation DAG->PKC

Caption: Composite 5-HT2A/2C Gq signaling pathway activated by DOI.

Recommended Action:

  • Characterize Your System: First, use RT-qPCR or Western blot to confirm which 5-HT2 receptor subtypes are expressed in your cell line.

  • Pharmacological Blockade: Run parallel experiments where you pre-incubate the cells with a highly selective 5-HT2C antagonist (e.g., RS-102221) or a selective 5-HT2A antagonist (e.g., M100907). This will pharmacologically isolate each receptor's contribution to the signal.

  • Use Engineered Cell Lines: For the cleanest data, use recombinant cell lines that are engineered to express only a single receptor subtype of interest.

Question 3: I am studying the anti-inflammatory effects of DOI, but I'm concerned that these effects may not be solely due to 5-HT2A activation. How can I verify the mechanism?

Answer: This is an astute concern. While DOI has been shown to produce potent anti-inflammatory effects via 5-HT2A receptors, particularly against TNF-α induced inflammation, it is wise to confirm this mechanism in your specific model.[5] The concept of "functional selectivity" or "biased agonism" suggests that different agonists at the same receptor can preferentially activate different downstream signaling pathways.[12] It is plausible that off-target activation of 5-HT2B, 5-HT2C, or TAAR1 could also contribute to immunomodulation.

Causality Explained:

  • 5-HT2A and Inflammation: Activation of 5-HT2A receptors can inhibit TNF-α, a key pro-inflammatory cytokine. This is a significant pathway for the anti-inflammatory effects of DOI and other agonists.[5]

  • Potential Off-Target Contribution: Serotonin receptors are widely expressed on immune cells and can modulate their function. Therefore, contributions from 5-HT2B or 5-HT2C activation cannot be summarily dismissed without direct testing.

Recommended Action:

  • Use Knockout Models: The gold standard is to use 5-HT2A receptor knockout (KO) mice. If the anti-inflammatory effect of DOI is absent in these animals compared to wild-type controls, you can definitively attribute the effect to the 5-HT2A receptor.

  • Pharmacological Antagonism: In the absence of KO models, a rigorous pharmacological approach is necessary. Use a highly selective 5-HT2A antagonist (like M100907) to see if it blocks the anti-inflammatory effect. Complement this by also testing selective 5-HT2B and 5-HT2C antagonists to rule out their involvement.

Section 3: Key Experimental Protocols

To empower researchers to address these issues directly, we provide the following validated, step-by-step protocols.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of DOI for a specific receptor of interest (e.g., 5-HT2B) in the presence of a known radioligand.

Materials:

  • Cell membranes prepared from a cell line expressing the target receptor.

  • Radioligand with known high affinity for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

  • DOI hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates, filter mats (GF/C), scintillation fluid, and a microplate scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of DOI (the "competitor") ranging from 10 µM to 0.1 nM.

  • Assay Setup: In each well of a 96-well plate, add:

    • 50 µL of assay buffer (for total binding) or a high concentration of a known non-labeled ligand (for non-specific binding).

    • 50 µL of your DOI dilution.

    • 50 µL of the radioligand at a concentration near its Kd.

    • 50 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a GF/C filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Allow the filters to dry, then place them in scintillation vials with scintillation fluid. Measure the radioactivity in a scintillation counter.

  • Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of DOI. Use a non-linear regression analysis (e.g., in Prism) to fit a sigmoidal curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Ex Vivo Aortic Ring Vasoconstriction Assay

Objective: To functionally assess the vasoconstrictive effects of DOI and determine the receptor(s) involved.

Materials:

  • Thoracic aorta from a euthanized rat or mouse.

  • Krebs-Henseleit buffer, aerated with 95% O2 / 5% CO2.

  • Organ bath system with force-displacement transducers.

  • DOI hydrochloride and selective antagonists (e.g., for 5-HT2A, 5-HT2B, 5-HT2C).

  • Potassium chloride (KCl) solution (for viability check).

  • Phenylephrine (PE) (as a positive control).

Methodology:

  • Tissue Preparation: Carefully dissect the thoracic aorta and place it in ice-cold Krebs buffer. Clean off adherent connective tissue and cut the aorta into 2-3 mm rings.

  • Mounting: Mount the aortic rings in the organ bath chambers, which are filled with Krebs buffer maintained at 37°C and aerated. Connect the rings to the force transducers.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5 g for rat aorta), replacing the buffer every 15-20 minutes.

  • Viability Test: Contract the rings with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability. Wash out the KCl and allow the tension to return to baseline.

  • Antagonist Pre-incubation (for mechanism studies): For some rings, add a selective antagonist 20-30 minutes before adding DOI.

  • Dose-Response Curve: Add cumulative concentrations of DOI to the organ baths, allowing the contraction to stabilize at each concentration before adding the next. Record the change in tension.

  • Analysis: Plot the contractile response (as a percentage of the maximum contraction induced by KCl or PE) against the log concentration of DOI. Compare the dose-response curves in the presence and absence of the various antagonists. A rightward shift in the curve in the presence of an antagonist indicates its involvement.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Is DOI a controlled substance?

    • A: In the United States, DOI is not a controlled substance, which has contributed to its widespread use in scientific research.[1] However, regulations can vary by country and researchers should always verify its legal status with their local authorities.

  • Q: Can DOI be used to study the high-affinity agonist state of 5-HT2 receptors?

    • A: Yes. Radiolabeled [125I]-R-(-)-DOI is specifically used as a tool to label the high-affinity, G-protein-coupled state of 5-HT2A and 5-HT2C receptors, in contrast to antagonist radioligands which label both high- and low-affinity states.[13][14]

  • Q: Does DOI have the same mechanism of action as amphetamine?

    • A: No. Despite its name (2,5-dimethoxy-4-iodoamphetamine), DOI's pharmacology is distinct from classical stimulants like amphetamine.[2] DOI is a direct receptor agonist and is not a monoamine releasing agent.[1]

  • Q: Are there any known effects of DOI on the dopaminergic system?

    • A: Studies suggest that unlike other psychedelics such as LSD, DOI does not bind directly to dopamine receptors.[15] However, complex downstream interactions between the serotonergic and dopaminergic systems cannot be entirely ruled out in in vivo models.

References

  • 5-HT2A receptor - Wikipedia. Wikipedia. [Link]

  • 2,5-Dimethoxy-4-iodoamphetamine - Wikipedia. Wikipedia. [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. National Center for Biotechnology Information. [Link]

  • Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. National Center for Biotechnology Information. [Link]

  • Serotonergic and dopaminergic distinctions in the behavioral pharmacology of (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) and lysergic acid diethylamide (LSD). PubMed Central. [Link]

  • Mechanisms of vasoconstriction. PubMed. [Link]

  • 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review. ACS Publications. [Link]

  • Serotonin 5-HT2A receptor agonist - Wikipedia. Wikipedia. [Link]

  • Serotonin 5HT 2A receptors and their major signaling pathways. ResearchGate. [Link]

  • 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. PubMed Central. [Link]

  • 2-aminopropane ([125I]DOI) binding to 5-HT2 and 5-HT1c receptors in rat brain. PubMed. [Link]

  • Vasoconstriction - Wikipedia. Wikipedia. [Link]

  • Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI. PubMed. [Link]

  • Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders. PubMed Central. [Link]

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Technical Support Center: Synthesis of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of synthesizing 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (2C-I), a significant compound in neuroscience and pharmacological research. This technical support center provides detailed troubleshooting for common experimental hurdles and answers frequently asked questions, ensuring researchers can approach this multi-step synthesis with confidence and precision.

As a Senior Application Scientist, this guide is designed to move beyond simple procedural lists. It delves into the causality behind experimental choices, offering field-proven insights to help you navigate the common and complex challenges associated with the synthesis of 2C-I. The protocols and advice herein are structured to be self-validating, empowering you to achieve consistent and high-purity results.

Synthetic Workflow Overview

The most common and reliable synthetic pathway to this compound begins with 2,5-dimethoxybenzaldehyde. The process involves three key transformations: electrophilic iodination, a Henry condensation to form a nitrostyrene intermediate, and finally, reduction to the target amine.

Synthesis_Workflow cluster_0 Step 1: Iodination cluster_1 Step 2: Henry Condensation cluster_2 Step 3: Reduction A 2,5-Dimethoxybenzaldehyde B 4-Iodo-2,5-dimethoxybenzaldehyde A->B I₂ / AgNO₃ Methanol C 1-(4-Iodo-2,5-dimethoxyphenyl) -2-nitropropene B->C Nitroethane Ammonium Acetate D 1-(4-Iodo-2,5-dimethoxyphenyl) propan-2-amine (2C-I) C->D LiAlH₄ Dry Ether

Caption: Synthetic pathway from 2,5-dimethoxybenzaldehyde to 2C-I.

Troubleshooting Guide

This section addresses specific, high-frequency problems encountered during the synthesis.

Question: My iodination of 2,5-dimethoxybenzaldehyde is resulting in a very low yield. What's going wrong?

Answer: Low yields in the iodination step are a common challenge, often stemming from an insufficiently powerful iodinating agent or improper reaction conditions. The two methoxy groups on the aromatic ring are strongly activating, but direct iodination with molecular iodine (I₂) alone is often inefficient.

  • Causality: The electrophilicity of I₂ is relatively low. For successful electrophilic aromatic substitution on an activated ring like 2,5-dimethoxybenzaldehyde, an iodine cation (I⁺) equivalent is required.

  • Solution 1: Use of a Lewis Acid or Oxidant: A highly effective method is to use molecular iodine in the presence of a silver salt, such as silver nitrate (AgNO₃), in methanol.[1][2] The silver ion coordinates with iodine, polarizing the I-I bond and generating a potent electrophilic species that readily attacks the electron-rich 4-position of the benzaldehyde. An 85% yield has been reported using this method.[1]

  • Solution 2: Iodine Monochloride (ICl): Another powerful reagent is iodine monochloride in a solvent like acetic acid.[3] ICl is polarized (δ⁺I-Clδ⁻), making the iodine atom highly electrophilic.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure your iodine is dry and your silver nitrate has been stored away from light.

    • Solvent Choice: Methanol is an effective solvent for the I₂/AgNO₃ method.[2] For ICl, glacial acetic acid is typically used.[3]

    • Temperature Control: These reactions are typically run at room temperature. Excessive heat is unnecessary and can lead to side products.

    • Work-up Procedure: After the reaction, unreacted iodine must be quenched. A wash with an aqueous solution of sodium bisulfite or sodium thiosulfate will effectively remove it.[1]

Question: I'm observing poor conversion during the reductive amination of 4-iodo-2,5-dimethoxyphenylacetone. What factors should I investigate?

Answer: This issue typically points to problems with imine formation or the activity of the reducing agent. Reductive amination is a two-part process: the formation of an imine (or enamine) intermediate, followed by its reduction.[4]

  • Causality: The equilibrium between the ketone/amine and the imine/water may not favor the imine, or the reducing agent may be incompatible with the reaction conditions.

  • Solution 1: Promote Imine Formation:

    • Water Removal: The formation of the imine releases water. Adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can drive the equilibrium toward the imine, increasing the concentration of the species to be reduced.[4]

    • pH Control: The reaction is often acid-catalyzed. A slightly acidic pH (around 4-6) is optimal for imine formation. Using a buffer system, like acetic acid/sodium acetate, can be beneficial. However, strongly acidic conditions can protonate the starting amine, rendering it non-nucleophilic.[4]

  • Solution 2: Choice of Reducing Agent:

    • Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice because it is mild enough not to reduce the ketone starting material but is effective at reducing the protonated imine. It is most effective in slightly acidic conditions.[4]

    • Sodium Triacetoxyborohydride (STAB): STAB is another excellent choice that is often more effective and less toxic than NaBH₃CN. It can be used in a one-pot reaction without the need for strict pH control.

  • Troubleshooting Steps:

    • Run a two-step process: First, stir the ketone and amine together (with an acid catalyst and dehydrating agent) for a few hours to form the imine. Monitor by TLC or NMR if possible. Once imine formation is confirmed, add the reducing agent.[5]

    • Check Reagent Stoichiometry: Ensure you are using a slight excess of the amine and at least one full equivalent of the reducing agent.

    • Solvent: Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred, especially with STAB. Methanol can be used with NaBH₃CN but may participate in side reactions.[4]

Question: My final product (2C-I) is an oil and won't crystallize, or it forms impure crystals. How can I improve purification?

Answer: The freebase of 2C-I is often an oil at room temperature, which can make purification difficult. Converting the amine to a salt is the most reliable method for obtaining a stable, crystalline solid that is easy to purify.[6]

  • Causality: The freebase amine has a lower melting point and may contain impurities that inhibit crystallization (an effect known as freezing-point depression). Salt formation dramatically increases the melting point and organizes the molecules into a crystal lattice, which tends to exclude impurities.

  • Solution: Salt Formation and Recrystallization:

    • Dissolve the Crude Product: Dissolve your crude 2C-I freebase oil in a suitable organic solvent. Isopropyl alcohol (IPA) or ethanol are good starting points.[6]

    • Acidification: While stirring, add a solution of hydrochloric acid (HCl) in a solvent like ether or IPA, or concentrated sulfuric acid (H₂SO₄) dropwise. The hydrochloride or sulfate salt will precipitate out of the solution.[6][7] Be cautious and add the acid slowly to avoid an uncontrolled precipitation that traps impurities.

    • Isolation: Collect the precipitated salt by vacuum filtration.

    • Recrystallization: This is the key purification step. Dissolve the crude salt in a minimal amount of a hot solvent (e.g., boiling ethanol or methanol).[2][6] Allow the solution to cool slowly to room temperature, then place it in an ice bath or freezer to maximize crystal formation. Impurities will tend to remain in the cold solvent (the "mother liquor").

    • Final Wash: After filtering the pure crystals, wash them with a small amount of a cold, non-polar solvent like acetone or cold ether to remove any residual mother liquor.[6]

Frequently Asked Questions (FAQs)

Question: What is the most critical safety precaution when performing the reduction of the nitrostyrene intermediate?

Answer: When using Lithium Aluminum Hydride (LiAlH₄) for the reduction, the most critical safety precaution is its rigorous exclusion from water and protic solvents. LiAlH₄ reacts violently and exothermically with water, releasing flammable hydrogen gas. The workup procedure must be performed with extreme care, typically by slowly and sequentially adding water and then a sodium hydroxide solution at 0°C (ice bath) to quench the excess reagent and precipitate aluminum salts.[8] Always work in a fume hood, wear appropriate PPE, and have a Class D fire extinguisher available for metal fires.

Question: Why is the iodination performed on the benzaldehyde rather than on the final phenethylamine (2C-H)?

Answer: While iodination of 2,5-dimethoxyphenethylamine (2C-H) is a viable route, performing the iodination on the benzaldehyde intermediate offers better control and often higher yields.[3][6] The aldehyde group is a meta-director and deactivating, but its effect is overcome by the two powerful activating methoxy groups, which direct the incoming electrophile (iodine) to the 4-position. The primary amine group in 2C-H is also activating but can react with the iodinating reagents, leading to potential side products and complicating the purification process. Synthesizing and purifying the neutral aldehyde intermediate is generally more straightforward than handling the basic amine during the iodination step.

Question: How can I reliably confirm the identity and purity of my final product?

Answer: A combination of analytical techniques is essential for unambiguous confirmation:

  • Melting Point (for the salt): A sharp melting point range for the recrystallized salt is a strong indicator of purity. Compare your value to the literature. For example, the hydrochloride salt of the related compound 2C-I has a reported melting point.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful tool. It will show the characteristic peaks for the aromatic protons, the methoxy groups, the aliphatic chain protons, and the amine protons. The integration of these peaks should match the expected number of protons in the structure.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. You should observe a molecular ion peak corresponding to the mass of 2C-I.

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound (2C-I) from 2,5-dimethoxybenzaldehyde.

Step 1: Synthesis of 4-Iodo-2,5-dimethoxybenzaldehyde[1][2]
  • In a round-bottom flask, dissolve 2,5-dimethoxybenzaldehyde in methanol.

  • In a separate flask, dissolve stoichiometric amounts of iodine (I₂) and silver nitrate (AgNO₃) in methanol.

  • Add the I₂/AgNO₃ solution to the benzaldehyde solution and stir at room temperature overnight, protected from light. A yellow precipitate of silver iodide (AgI) will form.

  • Filter off the AgI precipitate.

  • To the filtrate, add an aqueous solution of sodium bisulfite to quench any remaining iodine.

  • Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (DCM).

  • Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude product.

  • Recrystallize the solid from hot ethanol to obtain pure 4-Iodo-2,5-dimethoxybenzaldehyde.

Step 2: Synthesis of 1-(4-Iodo-2,5-dimethoxyphenyl)-2-nitropropene[8]
  • To a flask containing 4-Iodo-2,5-dimethoxybenzaldehyde, add nitroethane and a catalytic amount of anhydrous ammonium acetate.

  • Heat the mixture at reflux in glacial acetic acid for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into a large volume of cold water.

  • The yellow nitrostyrene product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water and then a small amount of cold ethanol.

  • The product can be further purified by recrystallization from methanol or ethanol if necessary.

Step 3: Synthesis of this compound (2C-I)[8]
  • Set up a dry, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Add a molar excess of Lithium Aluminum Hydride (LiAlH₄) to anhydrous diethyl ether or THF in the flask and cool to 0°C in an ice bath.

  • Dissolve the nitrostyrene from Step 2 in dry ether/THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, warm the mixture to room temperature and then heat at reflux for 4-6 hours.

  • Cool the reaction back to 0°C. Cautiously quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • A granular white precipitate of aluminum salts will form. Filter off the salts and wash them thoroughly with ether.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude 2C-I freebase as an oil.

  • Purify via salt formation and recrystallization as described in the troubleshooting section.

Parameter2,5-Dimethoxybenzaldehyde4-Iodo-2,5-dimethoxybenzaldehyde1-(4-Iodo-2,5-dimethoxyphenyl) -2-nitropropene1-(4-Iodo-2,5-dimethoxyphenyl) propan-2-amine (2C-I)
Molar Mass ( g/mol ) 166.17292.07349.14307.13
Typical Role Starting MaterialIntermediate 1Intermediate 2Final Product
Typical Yield N/A~85%[1]~80-90%~60-75%
Physical State SolidSolidYellow SolidOil (Freebase) / Solid (Salt)

References

  • Reddit User Discussion on 2C-I Synthesis and Purification. (2023). r/TheeHive.

  • Reddit User Discussion on 2C-I Synthesis. (2023). r/PsychLaboratory.

  • Rhodium.ws Archives. Selective Bromination/Iodination of 2,5-dimethoxybenzaldehyde. Erowid.

  • Shulgin, A. & Shulgin, A. (1991). PIHKAL: A Chemical Love Story - #33 2C-I. Erowid.

  • Sciencemadness Discussion Board. (2005). 2,5-dimethoxybenzaldehyde iodination.

  • PsychonautWiki. (n.d.). 2C-I.

  • Sciencemadness Discussion Board. (2006). 2,5-Dimethoxybenzaldehyde to 4-Alkyl-2,5-Dimethoxybenzaldehyde?

  • Wikipedia. (n.d.). 2C-I.

  • The Vespiary. (n.d.). 2c-x Synthesis Collection.

  • DEA Diversion Control Division. (n.d.). 4-Iodo-2,5-Dimethoxyphenethylamine (2C-I).

  • BenchChem. (2025). An In-depth Technical Guide to the Discovery and History of 2,5-dimethoxy-4-isopropylphenethylamine (2C-iP).

  • Reddit User Discussion on Reductive Amination. (2024). r/Chempros.

  • Coutts, R. T., & Malicky, J. L. (1973). The synthesis of some analogs of the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM). Canadian Journal of Chemistry, 51(9), 1402-1409.
  • Redalyc. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Vitae, 21(1), 45-52.

  • Nichols, D. E., et al. (2024). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review. ACS Pharmacology & Translational Science.

  • ResearchGate. (2009). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach.

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Navigating the Nuances of Neuropharmacology: A Technical Guide to Minimizing Variability in Animal Studies with DOI

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI) in animal studies. This guide is designed to provide you, our fellow scientists and drug development professionals, with a comprehensive resource to navigate the complexities of in vivo research with this potent serotonin 5-HT2A/2C receptor agonist. Our goal is to empower you to conduct robust, reproducible experiments by proactively addressing common sources of variability. This is not a rigid protocol, but a dynamic guide grounded in scientific principles and field-proven insights to enhance the integrity and translational potential of your research.

Section 1: Understanding the Compound - The Foundation of Consistency

This compound, or DOI, is a substituted phenethylamine widely used as a research tool to investigate the function of the serotonin 2A and 2C receptors.[1] Its hallucinogenic properties in humans are primarily mediated through its agonist activity at 5-HT2A receptors, leading to the characteristic head-twitch response (HTR) in rodents, a behavioral proxy for psychedelic effects.[2][3] Understanding the fundamental properties of DOI is the first step in controlling experimental variability.

Chemical Properties and Stereochemistry: A Tale of Two Enantiomers

DOI possesses a chiral center, meaning it exists as two stereoisomers: R-(-)-DOI and S-(+)-DOI. It is crucial to recognize that the R-(-)-enantiomer is the more pharmacologically active of the two.[1] Inconsistent or unspecified use of racemic mixtures versus single enantiomers is a significant source of inter-laboratory variability.

Recommendation: For maximal precision and reproducibility, use the R-(-)-DOI enantiomer. If using a racemic mixture, this must be explicitly stated in your methodology, and consistency in the source and batch of the compound is paramount.

Solubility and Stability: Ensuring Accurate Dosing

DOI is most commonly available as a hydrochloride (HCl) salt, which is soluble in aqueous solutions.[4] However, the stability of the prepared solution is a critical factor often overlooked.

Frequently Asked Questions (FAQs):

  • What is the recommended vehicle for DOI administration?

    • For most parenteral routes of administration (e.g., intraperitoneal, subcutaneous), sterile 0.9% saline is the recommended vehicle. It is isotonic and generally well-tolerated by laboratory animals.[5]

  • How should I prepare and store DOI solutions?

    • DOI HCl can be dissolved directly in 0.9% saline. To minimize the risk of contamination, especially for long-term studies, filter-sterilize the solution through a 0.22 µm filter.

    • For short-term use (within a day), solutions can be stored at 2-8°C, protected from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended to prevent degradation.[6] Repeated freeze-thaw cycles should be avoided.

  • How can I confirm the stability of my DOI solution?

    • While full analytical validation may not be feasible for all academic labs, visual inspection for precipitation or discoloration before each use is a minimum requirement. For pivotal studies, analytical techniques like HPLC can be used to confirm concentration and purity over time.

Section 2: The Biological System - Taming Animal-Related Variability

The physiological and psychological state of the animal is a major contributor to experimental noise. Standardization of animal-related factors is essential for obtaining consistent and reliable data.

Animal Strain, Sex, and Age: Intrinsic Biological Variables

Different strains of mice and rats can exhibit varying sensitivities to DOI. For instance, some studies suggest that C57BL/6J mice show a robust HTR, while other strains may have a different response profile.[7] Furthermore, sex is a critical biological variable, with studies indicating that female mice may exhibit a more pronounced HTR to DOI compared to males.[7] Age can also influence drug metabolism and receptor expression, leading to age-dependent effects.

Recommendation: Clearly report the strain, sex, and age of the animals used. For initial studies, consider using both male and female animals to assess for sex-dependent effects. Maintain consistency in these parameters throughout a study and across related experiments.

Acclimation and Housing: The Impact of Environment

The environment in which animals are housed and tested can profoundly impact their behavioral responses to psychoactive compounds. Stress from transport, novel environments, and social isolation can alter baseline neurochemistry and, consequently, the effects of DOI.

Troubleshooting Guide: Environmental Factors

Issue Potential Cause Recommended Solution
High baseline variability in behavioral responses Inadequate acclimation to the housing or testing room.Allow a minimum of one week of acclimation to the housing facility before any experimental procedures. Acclimate animals to the testing room for at least 60 minutes prior to drug administration.[8]
Inconsistent drug effects between cohorts Differences in housing density (single vs. group housed).Standardize housing conditions. Group housing is generally recommended for social species like mice and rats to reduce stress, though single housing may be necessary for specific experimental designs.[9] Clearly report housing density.
Blunted or exaggerated drug response Lack of or changes in environmental enrichment.Provide a consistent and enriched environment with items such as nesting material and chew toys. Environmental enrichment has been shown to modulate behavioral responses to psychotropic drugs.[10][11]
Unexpected behavioral phenotypes Stress from handling and injection procedures.Handle animals frequently and gently before the experiment to habituate them to the researcher. Use proper restraint techniques to minimize stress during injections.[12]

Section 3: The Experiment - Methodological Precision is Key

The design and execution of the experiment itself are critical for minimizing variability. This section will focus on best practices for drug administration and the head-twitch response (HTR) assay, a primary behavioral endpoint for DOI.

Route of Administration: Consistency in Delivery

The route of administration significantly impacts the pharmacokinetics of a drug, influencing its absorption rate and bioavailability. The most common routes for DOI in rodents are intraperitoneal (IP) and subcutaneous (SC) injections.

Recommendation: Choose a single route of administration and maintain consistency throughout the study. The IP route offers rapid absorption, while the SC route provides a more sustained release. The choice should be justified based on the experimental question. Ensure all personnel are proficient in the chosen technique to minimize variability in administration.[13]

The Head-Twitch Response (HTR) Assay: A Detailed Workflow

The HTR is a rapid, rotational head movement that is a reliable behavioral marker of 5-HT2A receptor activation by psychedelics.[3] However, its quantification can be subjective, leading to inter-observer variability.

Experimental Workflow for Minimizing HTR Variability

HTR_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment animal_prep Animal Preparation (Strain, Sex, Age Matched) acclimation Acclimation (Housing & Testing Room) animal_prep->acclimation Standardize injection Consistent Drug Administration (Route, Volume, Time of Day) acclimation->injection Habituate drug_prep DOI Solution Preparation (Fresh or Validated Storage) drug_prep->injection Ensure Accuracy recording Video Recording (Standardized Environment & Duration) injection->recording Immediate blinding Blinded Manual Scoring (Multiple Observers) recording->blinding Reduce Bias automation Automated Analysis (e.g., DeepLabCut) recording->automation Increase Objectivity analysis Statistical Analysis (Appropriate Models) blinding->analysis automation->analysis

Caption: A standardized workflow for the Head-Twitch Response (HTR) assay to minimize variability.

Troubleshooting the Head-Twitch Response (HTR) Assay

Issue Potential Cause Recommended Solution
No or very low HTR count Incorrect Dose: DOI exhibits a biphasic dose-response curve; too low or too high a dose can result in minimal HTR.[3]Perform a dose-response study to determine the optimal dose for your specific animal strain and conditions.
Inactive Compound: The DOI solution may have degraded.Prepare fresh solutions or validate storage conditions.
Incorrect Scoring: Inexperienced observers may miss the rapid head twitches.Train observers with validated videos. Use multiple blinded scorers and assess inter-rater reliability. Consider automated scoring systems.[2]
High variability in HTR counts within a group Stress: Inconsistent handling or a stressful testing environment.Ensure consistent and gentle handling. Acclimate animals thoroughly to the testing chamber.
Time of Day: Circadian rhythms can influence drug responses.Conduct all experiments at the same time of day.
Observer Bias: Unblinded scoring can lead to biased counts.Ensure all scoring is performed by observers who are blind to the experimental conditions.
"Wet dog shakes" vs. HTR In rats, the response can involve more of the body and is sometimes referred to as "wet dog shakes". This can be confused with grooming or other behaviors.Carefully define the behavioral endpoint. HTR is a rapid, rotational head movement. Video recording and slow-motion playback can aid in accurate identification.[3]

Section 4: Data Analysis - Drawing Valid Conclusions

Data Presentation: Example Dose-Response Data

DOI Dose (mg/kg) Mean HTR Count (± SEM) N
Vehicle2.5 ± 0.810
0.515.2 ± 2.110
1.035.8 ± 4.510
2.528.1 ± 5.210

Note: This is illustrative data.

Frequently Asked Questions (FAQs):

  • What statistical test should I use for HTR data?

    • Since HTR data are counts and often not normally distributed, non-parametric tests are generally more appropriate than parametric tests like the t-test or standard ANOVA. The Kruskal-Wallis test, followed by Dunn's post-hoc test for multiple comparisons, is a robust choice for comparing HTR counts across different dose groups.[14][15][16]

  • How should I handle outliers?

    • Outliers are common in behavioral research. It is important to have a pre-defined plan for handling them. Outliers should not be removed without a strong justification (e.g., experimental error). Statistical methods that are robust to outliers can be employed.

  • What about zero-inflated data?

    • In some instances, particularly at low doses or in non-responding animals, you may have an excess of zero counts. In such cases, zero-inflated statistical models may be more appropriate for analyzing the data.[17][18][19]

Section 5: Beyond the Head-Twitch - Other Behavioral Considerations

While the HTR is a primary endpoint, DOI can also affect other behaviors, such as locomotor activity and performance in drug discrimination paradigms.

  • Locomotor Activity: DOI can have complex effects on locomotor activity, with some studies reporting decreases at higher doses.[6] It is important to monitor locomotor activity as it can be a confounding factor in other behavioral tests.

  • Drug Discrimination: In this paradigm, animals are trained to recognize the subjective effects of a drug.[5][20][21][22][23][24] It is a powerful tool for assessing the psychoactive properties of novel compounds. Variability can arise from the training protocol, the choice of training dose, and the testing conditions.

Conclusion: A Commitment to Rigor

Minimizing variability in animal studies with DOI requires a multi-faceted approach that encompasses a thorough understanding of the compound, meticulous attention to animal welfare and husbandry, and rigorous experimental design and data analysis. By implementing the principles and practices outlined in this guide, researchers can enhance the quality and reliability of their data, ultimately contributing to more robust and translatable scientific discoveries.

References

  • 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. PubMed Central. Available at: [Link]

  • Effect of DOI on head-twitch response in rats. The figure presents the... ResearchGate. Available at: [Link]

  • 2,5-Dimethoxy-4-iodoamphetamine. Wikipedia. Available at: [Link]

  • Stability of doxorubicin solution (4mg/ml in normal saline)? ResearchGate. Available at: [Link]

  • Serotonin 5-HT2A Receptors Underlie Increased Motor Behaviors Induced in Dopamine-Depleted Rats by Intrastriatal 5-HT2A/2C Agonism. PubMed. Available at: [Link]

  • Behavioral and genetic analysis of the effects of the psychedelic 2,5-dimethoxy-4-iodoamphetamine (DOI) in C. elegans. bioRxiv. Available at: [Link]

  • 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review. ACS Publications. Available at: [Link]

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PubMed Central. Available at: [Link]

  • Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Pharmacology & Translational Science. Available at: [Link]

  • Head-twitch response. Wikipedia. Available at: [Link]

  • Drug discrimination. Wikipedia. Available at: [Link]

  • Discriminating evidence – use and misuse of the drug-discrimination test in abuse potential assessment of novel CNS drugs. PubMed Central. Available at: [Link]

  • Differences across sexes on head-twitch behavior and 5-HT2A receptor signaling in C57BL/6J mice. PubMed Central. Available at: [Link]

  • Insights into Psychoactive Drug Effects: The Role of Drug Discrimination Techniques. Qeios. Available at: [Link]

  • Human Drug Discrimination: A Primer and Methodological Review. PubMed Central. Available at: [Link]

  • Assessing the effects of 5-HT2A and 5-HT5A receptor antagonists on DOI-induced head-twitch response in male rats using marker-less deep learning algorithms. PubMed Central. Available at: [Link]

  • Drug discrimination test box. Maze Engineers. Available at: [Link]

  • Head Twitch Response a–j Number of head-twitch events during a 10-min... ResearchGate. Available at: [Link]

  • Zero-Inflated Generalized Linear Mixed Models: A Better Way to Understand Data Relationships. MDPI. Available at: [Link]

  • The conduct of in vitro and in vivo drug-drug interaction studies: a Pharmaceutical Research and Manufacturers of America (PhRMA) perspective. PubMed. Available at: [Link]

  • 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review. ACS Publications. Available at: [Link]

  • The effects of isolated and enriched housing conditions on baseline and drug-induced behavioural responses in the male rat. PubMed. Available at: [Link]

  • Neurobehavioral Effects of Environmental Enrichment and Drug Abuse Vulnerability: An Updated Review. PubMed Central. Available at: [Link]

  • Zero-inflated models for adjusting varying exposures: a cautionary note on the pitfalls of using offset. NIH. Available at: [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Academic OUP. Available at: [Link]

  • Environmental enrichment as a therapeutic strategy against methamphetamine induces depressive behaviors in mice. PLOS One. Available at: [Link]

  • How Housing Conditions Influence Rodent Behavior. Maze Engineers. Available at: [Link]

  • Zero-Inflated Data: A Comparison of Regression Models. Towards Data Science. Available at: [Link]

  • Environmental Enrichment Attenuates Nicotine Behavioral Sensitization in Male and Female Rats. APA PsycNet. Available at: [Link]

  • Acute psilocybin increased cortical activities in rats. PubMed Central. Available at: [Link]

  • Psychedelics research in rodents has a behavior problem. The Transmitter. Available at: [Link]

Sources

Troubleshooting 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine radioligand binding assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting radioligand binding assays using 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI), a critical tool for investigating the serotonin 5-HT2A receptor.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is [125I]DOI and why is it used in binding assays?

[125I]DOI is the radioiodinated form of DOI, a potent and well-characterized agonist for the serotonin 5-HT2 receptor family, with moderate selectivity for the 5-HT2A subtype.[1][2] Its use as a radioligand is widespread in scientific research for studying psychedelics and serotonin receptors.[1] The iodine-125 isotope allows for highly sensitive detection of the ligand bound to its receptor, making it ideal for quantifying receptor density (Bmax) and ligand affinity (Kd) in tissues and cell preparations.[3][4]

Q2: What are the fundamental types of binding assays I can perform with [125I]DOI?

Radioligand binding assays are powerful tools for studying G protein-coupled receptors like the 5-HT2A receptor.[5] The three primary experimental designs are:

  • Saturation Assays: These experiments involve incubating a fixed amount of receptor preparation with increasing concentrations of [125I]DOI.[3] The goal is to determine the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity, and the maximum number of binding sites (Bmax), which reflects the receptor density in your sample.[5][6]

  • Competition (or Inhibition) Assays: In this setup, a fixed concentration of [125I]DOI (typically at or below its Kd) is incubated with the receptor preparation along with varying concentrations of an unlabeled competitor compound.[3][5] This allows you to determine the affinity (Ki) of your unlabeled test compound for the receptor.[7]

  • Kinetic Assays: These experiments measure the rate of association (kon) and dissociation (koff) of the radioligand with the receptor over time.[3][5] This provides deeper insight into the binding dynamics.

Q3: What are the ideal characteristics of a radioligand like [125I]DOI for a successful assay?

For any radioligand binding assay, success hinges on the quality and properties of the radioligand.[8] Key characteristics include:

  • High Affinity (Low Kd): Ensures that the ligand binds tightly to the receptor, allowing for a strong signal even at low receptor densities.

  • High Specific Activity: This indicates how much radioactivity exists per molecule of ligand (Ci/mmol).[9] A high specific activity is crucial for detecting a small number of binding sites.[10]

  • Low Non-Specific Binding (NSB): The radioligand should have minimal binding to non-receptor components like filters, plasticware, and membrane lipids.[9][11]

  • High Purity and Stability: The radioligand must be chemically and radiochemically pure and stable under storage and assay conditions to ensure that the binding observed is from the intended molecule.[8][9][12] Iodinated ligands like [125I]DOI should generally be used within one to two months of their manufacture date.[9]

Experimental Workflow Overview

The following diagram illustrates the typical workflow for a filtration-based radioligand binding assay.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Incubation cluster_sep Phase 3: Separation & Counting cluster_analysis Phase 4: Data Analysis ReceptorPrep Receptor Preparation (Membranes/Cells) ReagentPrep Reagent Preparation (Radioligand, Buffers, Competitors) Incubate Incubate Receptor + Radioligand ± Competitor (Reach Equilibrium) ReagentPrep->Incubate Filter Rapid Filtration (Separate Bound from Free) Incubate->Filter Wash Wash Filters (Remove Unbound Ligand) Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Calc Calculate Specific Binding (Total - Non-Specific) Count->Calc Fit Non-linear Curve Fitting Calc->Fit Params Determine Parameters (Kd, Bmax, Ki) Fit->Params

Caption: Standard workflow for a radioligand binding assay.

Troubleshooting Guide

Problem Area 1: High Non-Specific Binding (NSB)

This is one of the most common issues, where the radioligand binds to components other than the target receptor.[13] High NSB can obscure the specific binding signal, making data interpretation impossible.[11] Ideally, NSB should be less than 20% of the total binding signal.[13]

Q: My non-specific binding is over 50% of my total binding. What are the likely causes and how can I fix it?

A: Causality and Solution Pathway

High NSB is often multifaceted. The primary culprits are typically related to the physicochemical properties of the radioligand and suboptimal assay conditions. DOI, as a phenethylamine, possesses some hydrophobicity which can contribute to this issue.[9][11]

Troubleshooting Protocol:

  • Filter Plate Pre-treatment (Causality: Reducing Filter Binding): Standard glass fiber filters (like GF/B or GF/C) can non-specifically adsorb hydrophobic molecules. Pre-treating the filters blocks these sites.

    • Action: Pre-soak filter plates for at least 2 hours with a solution of 0.3-0.5% polyethyleneimine (PEI).[7] This introduces a positive charge to the filter, repelling positively charged ligands and reducing binding to the filter material itself.[14]

    • Alternative: In some cases, adding 0.1% bovine serum albumin (BSA) to the wash buffer can also help reduce NSB.[9]

  • Optimize Radioligand Concentration (Causality: Saturating Non-Specific Sites): Non-specific binding is typically linear and non-saturable within the concentration range used in assays.[13] Using an unnecessarily high concentration of [125I]DOI will proportionally increase the NSB signal.

    • Action: For competition assays, use a concentration of [125I]DOI at or below its Kd value.[6] For saturation assays, ensure your highest concentration is not excessive; going up to 5-10 times the Kd is usually sufficient.[6]

  • Review the "Cold" Ligand for NSB Determination (Causality: Incomplete Displacement): To define NSB, you use a high concentration of an unlabeled ("cold") ligand to block all specific binding to the receptor.[13] If this ligand has poor affinity or is used at too low a concentration, it won't fully displace the radioligand, leading to an underestimation of specific binding and an overestimation of NSB.

    • Action: Use a structurally different, high-affinity antagonist for the 5-HT2A receptor (e.g., ketanserin or spiperone) at a concentration at least 100-fold higher than its Ki value.[13][15] This ensures complete occupation of the specific sites.

  • Optimize Wash Steps (Causality: Insufficient Removal of Trapped Ligand): The goal of washing is to rapidly remove unbound and non-specifically bound radioligand while leaving the specifically bound ligand attached to the receptor.

    • Action: Increase the number of washes (e.g., from 3 to 4) or the volume of ice-cold wash buffer.[13] Ensure the filtration and washing process is as rapid as possible to minimize dissociation of the specifically bound ligand.

Problem Area 2: Low or No Specific Binding

This issue manifests as a flat saturation curve or a failure to see displacement in a competition assay, suggesting the specific interaction between [125I]DOI and the 5-HT2A receptor is not being detected.

Q: I'm getting very low counts for specific binding, or my total and non-specific binding curves are overlapping. What should I investigate?

A: Diagnostic Decision Tree

Low specific binding is a critical failure that can stem from several sources, from reagent integrity to fundamental assay conditions. The following logic helps pinpoint the root cause.

Caption: Troubleshooting logic for low specific binding signal.

In-depth Protocol: Optimizing Receptor Concentration

  • Causality: The amount of receptor (protein) in the assay is critical. Too little, and the specific binding signal will be indistinguishable from background noise. Too much can lead to excessive radioligand depletion and filter clogging.[14][16]

  • Action: Perform a protein concentration titration.

    • Set up a series of tubes with increasing amounts of your membrane preparation (e.g., 5, 10, 20, 40, 80, 160 µg of protein per well).[14]

    • Add a single, fixed concentration of [125I]DOI (near its Kd).

    • Measure total and non-specific binding for each protein concentration.

    • Plot specific binding (Total - NSB) versus protein concentration.

    • Choose a protein concentration from the linear portion of the curve, which provides a robust signal without approaching saturation.[14]

Problem Area 3: High Assay Variability / Poor Reproducibility

This problem is characterized by large error bars and inconsistent results between replicate wells or separate experiments.

Q: My results are not reproducible. What are the common sources of variability?

A: Identifying and Mitigating Sources of Error

Variability often arises from technical inconsistencies in liquid handling, temperature control, and timing.

Potential Cause Scientific Rationale Recommended Solution
Pipetting Inaccuracy Small errors in dispensing the radioligand, receptor, or competitor solutions are magnified, especially with potent compounds or low-volume assays.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing of all stock solutions before aliquoting.
Inconsistent Incubation Time/Temp Binding is a time- and temperature-dependent process. If equilibrium has not been reached, or if plates are incubated at different temperatures, results will vary.Use a calibrated incubator or water bath. Ensure all plates incubate for the same duration. Stagger the addition of reagents and filtration to maintain consistent timing for each well.
Poorly Mixed Reagents If the radioligand or competitor is not fully dissolved or evenly distributed in the buffer, different wells will receive different effective concentrations.Vortex all stock solutions before making dilutions. Ensure complete dissolution, especially for compounds stored in DMSO.[17]
Inconsistent Filtration/Washing If some wells are washed more thoroughly or for longer than others, it can lead to differential loss of specifically bound radioligand.Use a multi-well harvester for consistency.[7] Ensure the vacuum is consistent and that all wells are washed with the same volume and pressure.
Reagent Instability Degradation of the radioligand or the receptor over time will lead to a decreasing signal in later experiments.Aliquot membrane preparations to avoid repeated freeze-thaw cycles.[18] Store [125I]DOI as recommended by the manufacturer, protected from light. Confirm the stability of unlabeled compounds in your chosen solvent and storage conditions.[17][19]

References

  • Roth, B. L. (2022). 5-HT2A receptors: Pharmacology and functional selectivity. PubMed. [Link]

  • Wikipedia. (n.d.). 5-HT2A receptor. [Link]

  • Roth, B. L. (2022). 5-HT2A Receptors: Pharmacology and Functional Selectivity. ResearchGate. [Link]

  • REPROCELL. (2022). Everything we know about the 5-HT2A (serotonin) receptor. [Link]

  • Wikipedia. (n.d.). Serotonin 5-HT2A receptor agonist. [Link]

  • Janssen, M. J., et al. (1999). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]

  • Wikipedia. (n.d.). Radioligand. [Link]

  • Bylund, D. B., & Toews, M. L. (2011). Radioligand binding methods for membrane preparations and intact cells. PubMed. [Link]

  • Wikipedia. (n.d.). Ligand binding assay. [Link]

  • Novartis. (n.d.). RLT design considerations. [Link]

  • Novartis. (n.d.). Safe handling of RLT. [Link]

  • Maguire, J. J., Kuc, R. E., & Davenport, A. P. (2012). Radioligand binding assays and their analysis. PubMed. [Link]

  • Funder, J. W. (2000). Radioligand Binding Studies. Springer Nature Experiments. [Link]

  • Dong, C., Liu, Z., & Wang, F. (2010). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. ResearchGate. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. PMC - PubMed Central. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]

  • GraphPad. (n.d.). Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide. [Link]

  • Gumpper, R. H., & Roth, B. L. (2024). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. PMC - PubMed Central. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Al-Ibraheem, A., et al. (2022). Radiochemical Stability of Therapeutic Radiopharmaceutical 177Lu-PSMA I&T. Journal of Nuclear Medicine Technology. [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. [Link]

  • Karinen, R., et al. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. PubMed Central. [Link]

  • Farré, M., et al. (2020). Saturation analysis of antagonist radioligand binding to 5HT 2A, 5-HT 2B and 5-HT 2C receptors. ResearchGate. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. ResearchGate. [Link]

  • Sittampalam, G. S., et al. (2002). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [https://www.researchgate.net/publication/228359762_Configuring_Radioligand_Receptor_Binding_Assays_for_HTS_Using_Scintillation_Proximity_Assay_Technology]([Link]_ Assay_Technology)

  • Knight, A. R., et al. (2003). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. PubMed. [Link]

  • Canal, C. E., et al. (2015). Molecular Pharmacology and Ligand Docking Studies Reveal a Single Amino Acid Difference between Mouse and Human Serotonin 5-HT2A Receptors That Impacts Behavioral Translation of Novel 4-Phenyl-2-dimethylaminotetralin Ligands. PMC - PubMed Central. [Link]

  • Audenaert, K., et al. (2003). Decreased 5-HT 2a Receptor Binding in Patients with Anorexia Nervosa. The Journal of Nuclear Medicine. [Link]

  • van Berckel, B. N., et al. (2008). Reduced 5-HT2A receptor binding in patients with mild cognitive impairment. PubMed. [Link]

  • Karinen, R., et al. (2014). Comparison of the Stability of Stock Solutions of Drugs of Abuse and Other Drugs Stored in a Freezer, Refrigerator, and at Ambient Temperature for Up to One Year. ResearchGate. [Link]

  • Halberstadt, A. L., et al. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC - PubMed Central. [Link]

  • Fantegrossi, W. E., et al. (2008). Serotonergic and dopaminergic distinctions in the behavioral pharmacology of (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) and lysergic acid diethylamide (LSD). PubMed Central. [Link]

  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-iodoamphetamine. [Link]

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Overcoming receptor desensitization with 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating the 5-HT2A receptor using the potent agonist 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI). This guide is designed to provide in-depth, practical solutions to common experimental challenges, particularly the phenomenon of receptor desensitization. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are both robust and insightful.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DOI) and why is it a valuable tool for 5-HT2A receptor research?

This compound, commonly known as DOI, is a substituted amphetamine and a potent agonist for the serotonin 5-HT2A and 5-HT2C receptors.[1][2] Its high affinity and selectivity for the 5-HT2 receptor subfamily make it an invaluable pharmacological tool for studying the roles of these receptors in various physiological and pathological processes.[2] In the context of this guide, DOI's robust agonism is instrumental in inducing and studying the mechanisms of 5-HT2A receptor desensitization.

Q2: What is 5-HT2A receptor desensitization, and why is it a critical consideration in my experiments?

5-HT2A receptor desensitization is a process where the receptor's response to an agonist diminishes over time, despite the continued presence of the agonist.[3][4] This is a crucial cellular protective mechanism to prevent overstimulation. For researchers, understanding and accounting for desensitization is vital as it can significantly impact the interpretation of experimental results, leading to underestimation of agonist efficacy or misinterpretation of downstream signaling events. Chronic treatment with agonists like DOI is known to induce 5-HT2A receptor desensitization.[4][5]

Q3: What are the primary molecular mechanisms driving DOI-induced 5-HT2A receptor desensitization?

Upon activation by DOI, the 5-HT2A receptor, a G-protein coupled receptor (GPCR), initiates a cascade of events leading to its desensitization. The 5-HT2A receptor primarily couples to the Gq/11 signaling pathway, which activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[6][7] This in turn triggers an increase in intracellular calcium and activation of Protein Kinase C (PKC).[8]

The key steps in desensitization include:

  • Phosphorylation: Activated PKC and G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the 5-HT2A receptor.

  • β-Arrestin Recruitment: This phosphorylation promotes the binding of β-arrestin proteins to the receptor.

  • Uncoupling: β-arrestin binding sterically hinders the receptor's ability to couple with G-proteins, thus terminating the primary signal.

  • Internalization: β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery to internalize the receptor from the cell surface into endosomes.[9]

Notably, 5-HT2A receptor desensitization and internalization can also occur through β-arrestin-independent mechanisms, highlighting the complexity of its regulation.[6]

5-HT2A Receptor Desensitization Pathway DOI DOI Receptor 5-HT2A Receptor (Active) DOI->Receptor Binds & Activates Gq Gq Protein Activation Receptor->Gq PLC PLC Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i & PKC Activation IP3_DAG->Ca_PKC Phosphorylation Receptor Phosphorylation Ca_PKC->Phosphorylation GRKs & PKC Arrestin β-Arrestin Recruitment Phosphorylation->Arrestin Uncoupling G-Protein Uncoupling (Signal Termination) Arrestin->Uncoupling Internalization Receptor Internalization (Endocytosis) Arrestin->Internalization Recycling Receptor Recycling (Resensitization) Internalization->Recycling Degradation Lysosomal Degradation Internalization->Degradation

Caption: DOI-induced 5-HT2A receptor desensitization workflow.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your research.

Issue 1: Diminished or Absent Response to DOI in Functional Assays

Question: I'm not seeing the expected increase in intracellular calcium or IP1 accumulation after applying DOI to my cells. What could be wrong?

This is a common issue that can stem from several factors, from cell health to the desensitized state of your receptors.

Potential Cause Troubleshooting Steps & Explanation
Receptor Desensitization - Cause: Prolonged or repeated exposure to agonists, even at low concentrations present in serum-containing media, can lead to desensitization. - Solution: Before the experiment, serum-starve your cells for a defined period (e.g., 4-24 hours) to allow for receptor resensitization.[10]
Low Receptor Expression - Cause: The cell line may not express a sufficient number of 5-HT2A receptors to generate a detectable signal. - Solution: Validate receptor expression using techniques like Western blot, qPCR, or radioligand binding assays. If expression is low, consider using a cell line with higher or inducible expression. Several commercially available cell lines (e.g., in CHO-K1 or HEK293 backgrounds) are validated for 5-HT2A expression.[11][12][13]
Suboptimal Agonist Concentration - Cause: The DOI concentration may be too low to elicit a maximal response or too high, causing rapid and profound desensitization. - Solution: Perform a dose-response curve for DOI to determine the optimal EC50 and EC80 concentrations for your specific cell line and assay.[1]
Cell Health and Passage Number - Cause: Cells that are unhealthy, overly confluent, or have a high passage number can exhibit altered receptor expression and signaling capacity. - Solution: Maintain a consistent cell culture practice. Use cells at a low passage number and ensure they are in the logarithmic growth phase. Always perform a cell viability check before starting an experiment.
Assay-Specific Issues - Cause: Problems with assay reagents (e.g., expired fluorescent dyes, improperly prepared buffers) can lead to a lack of signal. - Solution: Carefully check the expiration dates and preparation of all reagents. Run positive controls (e.g., another known agonist or a calcium ionophore like ionomycin for calcium assays) to ensure the assay itself is working correctly.[14]
Issue 2: High Variability in Desensitization Measurements

Question: My desensitization data is inconsistent between experiments. How can I improve reproducibility?

High variability can obscure real biological effects. Consistency in your experimental workflow is key to minimizing it.

Potential Cause Troubleshooting Steps & Explanation
Inconsistent Desensitization Protocol - Cause: Variations in the duration of DOI pre-incubation or washout steps will lead to different levels of desensitization and resensitization. - Solution: Standardize your desensitization protocol. Use a precise timing for DOI pre-incubation and subsequent washout steps. Ensure the washout is thorough to completely remove the agonist before re-stimulation.
Cell Plating Density - Cause: Cell density can affect receptor expression levels and cell-to-cell signaling, influencing the overall response. - Solution: Optimize and maintain a consistent cell seeding density for all experiments. Avoid plating cells too sparsely or allowing them to become over-confluent.
Incomplete Agonist Washout - Cause: Residual DOI after the washout step will continue to occupy receptors, preventing full resensitization and leading to an overestimation of desensitization. - Solution: Increase the number and volume of washes with pre-warmed, serum-free media. A typical washout protocol involves at least three washes.
Fluctuations in Temperature - Cause: GPCR signaling and trafficking are temperature-sensitive processes. - Solution: Ensure all incubation steps are performed at a consistent and appropriate temperature (typically 37°C). Pre-warm all buffers and media to the correct temperature before adding them to the cells.

Experimental Protocols: A Practical Guide

Here we provide step-by-step methodologies for key experiments to study DOI-induced 5-HT2A receptor desensitization and resensitization.

Protocol 1: Quantifying Desensitization with a Calcium Flux Assay

This protocol measures the Gq-mediated signaling of the 5-HT2A receptor by monitoring changes in intracellular calcium.

Materials:

  • 5-HT2A expressing cells (e.g., CHO-K1, HEK293)

  • Black-walled, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

  • Pluronic® F-127

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)

  • DOI and a reference agonist (e.g., serotonin)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's instructions, typically by dissolving the fluorescent dye in DMSO and then diluting it in HHBS containing Pluronic® F-127.

    • Remove the growth medium from the cells and add the dye-loading solution.

    • Incubate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature, protected from light.[15]

  • Desensitization:

    • To induce desensitization, pre-incubate a subset of wells with a high concentration of DOI (e.g., 1-10 µM) for a defined period (e.g., 30 minutes to 2 hours) at 37°C.[1]

    • Control wells should be incubated with vehicle (HHBS).

  • Washout (for Resensitization Studies - see Protocol 3): For desensitization measurement, this step is omitted.

  • Re-stimulation and Measurement:

    • Place the plate in the fluorescence reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Inject a challenge dose of DOI (e.g., EC80 concentration) into both control and desensitized wells.

    • Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.

  • Data Analysis:

    • Calculate the peak fluorescence response over baseline for each well.

    • Express the response in the desensitized wells as a percentage of the response in the control wells to quantify the degree of desensitization.

Calcium Flux Assay Workflow Start Plate 5-HT2A Cells Dye Load with Calcium Dye (e.g., Fluo-8 AM) Start->Dye Incubate Incubate at 37°C Dye->Incubate Split Incubate->Split Control Control Wells: Add Vehicle Split->Control Desensitize Desensitization Wells: Pre-incubate with DOI Split->Desensitize Reader Place Plate in Reader Establish Baseline Control->Reader Desensitize->Reader Stimulate Inject Challenge Dose of DOI (to all wells) Reader->Stimulate Measure Measure Kinetic Fluorescence Response Stimulate->Measure Analyze Analyze Data: % Desensitization Measure->Analyze

Caption: Workflow for quantifying 5-HT2A receptor desensitization.

Protocol 2: Measuring Receptor Internalization

This protocol uses a fluorescence-based method to quantify the movement of 5-HT2A receptors from the cell surface to intracellular compartments.

Materials:

  • Cells expressing a fluorescently-tagged 5-HT2A receptor (e.g., 5-HT2A-GFP) or a cell-surface ELISA-based approach for untagged receptors.

  • DOI

  • Confocal microscope or high-content imaging system

  • Image analysis software

Procedure:

  • Cell Culture: Plate cells expressing tagged 5-HT2A receptors on glass-bottom dishes suitable for imaging.

  • Treatment:

    • Treat cells with DOI (e.g., 10 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C. A time course is crucial as internalization is a dynamic process.[8]

    • Include a vehicle-treated control for the 0-minute time point.

  • Fixation and Imaging:

    • At each time point, wash the cells with cold PBS and fix them with 4% paraformaldehyde.

    • Acquire images using a confocal microscope. Ensure consistent imaging parameters (laser power, gain, etc.) across all samples.

  • Data Analysis:

    • Quantify the degree of internalization by measuring the fluorescence intensity at the plasma membrane versus the intracellular compartments.

    • Image analysis software can be used to define regions of interest (membrane vs. cytoplasm) and calculate the ratio of intracellular to membrane fluorescence. An increase in this ratio indicates receptor internalization.

Protocol 3: Assessing Receptor Resensitization via Agonist Washout

This protocol determines the rate at which 5-HT2A receptors recover their function after DOI-induced desensitization.

Procedure:

  • Induce Desensitization: Follow steps 1-3 of the Calcium Flux Assay Protocol to induce desensitization with DOI.

  • Agonist Washout:

    • After the desensitization period, thoroughly wash the cells to remove all traces of DOI. This is a critical step. A common procedure is to wash the cells three times with pre-warmed, serum-free medium.[8]

  • Recovery Period:

    • After washing, incubate the cells in fresh, serum-free medium for various recovery time points (e.g., 0, 30, 60, 120, 240 minutes) at 37°C. The kinetics of resensitization can vary depending on the ligand; for DOI, recycling can take several hours.[16][17]

  • Measure Recovered Response:

    • At the end of each recovery period, perform a functional assay (e.g., calcium flux as described in Protocol 1) by re-stimulating the cells with a challenge dose of DOI.

  • Data Analysis:

    • For each recovery time point, express the functional response as a percentage of the response in control cells that were not desensitized.

    • Plot the percentage of response recovery against the recovery time to determine the kinetics of resensitization. A return to 100% indicates full recovery of receptor function.

Expected Resensitization Kinetics: Studies have shown that the recycling and resensitization of 5-HT2A receptors are ligand-dependent. After internalization induced by serotonin, receptors may recycle back to the surface within approximately 2.5 hours.[8][16] However, following DOI-induced internalization, the recycling process is significantly slower, potentially taking up to 7.5 hours.[16][17] This highlights the importance of allowing for extended recovery times in your resensitization experiments with DOI.

References

  • Bhattacharyya, S., Raote, I., & Panicker, M. M. (2006). Internalization and recycling of 5-HT2A receptors activated by serotonin and protein kinase C-mediated mechanisms. Proceedings of the National Academy of Sciences, 103(41), 15248–15253. [Link]

  • Raote, I., Bhattacharyya, S., & Panicker, M. M. (2013). Functional selectivity in serotonin receptor 2A (5-HT2A) endocytosis, recycling, and phosphorylation. Molecular Pharmacology, 83(1), 42–50. [Link]

  • Wikipedia contributors. (2024). 5-HT2A receptor. In Wikipedia, The Free Encyclopedia. [Link]

  • Shi, J., Damjanoska, K. J., He, L., Garcia, F., & Muma, N. A. (2008). Sustained Treatment with a 5-HT2A Receptor Agonist Causes Functional Desensitization and Reductions in Agonist-labeled 5-HT2A Receptors Despite Increases in Receptor Protein Levels in Rats. Neuropharmacology, 55(5), 687–692. [Link]

  • Yamauchi, M., Miyara, T., Matsushima, T., & Imanishi, T. (2006). Desensitization of 5-HT2A receptor function by chronic administration of selective serotonin reuptake inhibitors. Brain Research, 1067(1), 164–169. [Link]

  • Markossian, S., Grossman, A., & Baskir, H. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Raote, I., Bhattacharyya, S., & Panicker, M. M. (2013). Functional Selectivity in Serotonin Receptor 2A (5-HT2A) Endocytosis, Recycling, and Phosphorylation. ResearchGate. [Link]

  • Revvity. (n.d.). HTRF IP-One Gq Detection Kit. Revvity. [Link]

  • Muma, N. (n.d.). Mechanisms of 5HT2A Receptor Desensitization. Grantome. [Link]

  • Damjanoska, K. J., Van de Kar, L. D., & Muma, N. A. (2004). Desensitization of 5-HT1A receptors by 5-HT2A receptors in neuroendocrine neurons in vivo. The Journal of Pharmacology and Experimental Therapeutics, 310(1), 59–66. [Link]

  • BMG Labtech. (n.d.). HTRF IP-One assay performed on the PHERAstar FS microplate reader. BMG Labtech. [Link]

  • Liu, C. H., et al. (2020). Assessing Gα q/15 -signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. STAR Protocols, 1(2), 100067. [Link]

  • Shi, J., et al. (2008). Sustained treatment with a 5-HT(2A) receptor agonist causes functional desensitization and reductions in agonist-labeled 5-HT(2A) receptors despite increases in receptor protein levels in rats. Neuropharmacology, 55(5), 687–692. [Link]

  • University of Chicago. (n.d.). Calcium Flux Protocol. University of Chicago. [Link]

  • Bhattacharyya, S., et al. (2006). Activation, Internalization, and Recycling of the Serotonin 2A Receptor by Dopamine. Proceedings of the National Academy of Sciences of the United States of America, 103(41), 15248–15253. [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Eurofins Discovery. [Link]

  • Gray, J. A., & Roth, B. L. (2001). 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation. Brain Research Bulletin, 56(5), 441–451. [Link]

  • Shi, J., et al. (2008). Sustained Treatment with a 5-HT2A Receptor Agonist Causes Functional Desensitization and Reductions in Agonist-labeled 5-HT2A Receptors Despite Increases in Receptor Protein Levels in Rats. ResearchGate. [Link]

  • Porter, R. H., et al. (2001). Agonist-induced functional desensitization of recombinant human 5-HT2 receptors expressed in CHO-K1 cells. Biochemical Pharmacology, 62(3), 321–328. [Link]

  • University College London. (n.d.). Calcium Flux. University College London. [Link]

  • Bhattacharyya, S., et al. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Handbook of the Behavioral Neurobiology of Serotonin, 235–252. [Link]

  • Corin, K., et al. (2011). Characterization and Validation of Fluorescent Receptor Ligands: A Case Study of the Ionotropic Serotonin Receptor. Methods in Molecular Biology, 746, 333–353. [Link]

  • Porter, R. H., et al. (1999). Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. British Journal of Pharmacology, 128(1), 13–20. [Link]

  • Herian, M., et al. (2024). The selective 5-HT2A receptor agonist LPH-5 induces persistent and robust antidepressant-like effects in rodents. bioRxiv. [Link]

  • Porter, R. H., et al. (1999). Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. British Journal of Pharmacology, 128(1), 13–20. [Link]

  • Cytion. (n.d.). Comparative Yield: HEK Cells vs. CHO Cells in Bioproduction. Cytion. [Link]

  • O'Callaghan, P. M., et al. (2019). Harnessing secretory pathway differences between HEK293 and CHO to rescue production of difficult to express proteins. Scientific Reports, 9(1), 1–13. [Link]

  • Galiano, S., et al. (2011). Development of Fluorescent Ligands for the Human 5-HT1A Receptor. Docta Complutense. [Link]

  • Wesołowska, A., et al. (2024). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacological Research, 199, 107011. [Link]

Sources

Technical Support Center: Purity Analysis of Synthesized 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (2C-I)

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine, commonly known as 2C-I. Ensuring the purity of synthesized active compounds is a cornerstone of reliable and reproducible scientific research. This document provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purity assessment of 2C-I.

The Criticality of Purity in 2C-I Synthesis

This compound (2C-I) is a psychedelic phenethylamine.[1][2] Its synthesis involves multi-step chemical transformations that can introduce a variety of impurities, including unreacted starting materials, intermediates, and by-products.[3] The presence of these impurities can significantly alter the compound's pharmacological and toxicological profile, leading to erroneous experimental outcomes and potential safety hazards.[4] Therefore, rigorous purity analysis is not merely a quality control step but a fundamental requirement for scientific integrity.

A multi-pronged analytical approach, employing orthogonal techniques, is essential for a comprehensive purity assessment.[4] This typically includes chromatographic methods for separation and quantification of impurities, and spectroscopic techniques for structural confirmation.

General Purity Analysis Workflow

The following diagram outlines a typical workflow for the purity analysis of synthesized 2C-I.

Purity Analysis Workflow Figure 1. General Workflow for 2C-I Purity Analysis cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Purity Analysis cluster_results Results & Decision synthesis 2C-I Synthesis crude_product Crude 2C-I Product synthesis->crude_product purification Purification (e.g., Recrystallization, Chromatography) crude_product->purification hplc HPLC Analysis (Quantitative Purity) purification->hplc gcms GC-MS Analysis (Impurity Identification) purification->gcms nmr NMR Spectroscopy (Structural Confirmation) purification->nmr decision Purity Acceptable? hplc->decision gcms->decision nmr->decision final_product High-Purity 2C-I decision->final_product Yes repurify Further Purification decision->repurify No repurify->purification

Caption: A generalized workflow for the synthesis, purification, and purity analysis of 2C-I.

Troubleshooting Guide

This section addresses common issues encountered during the purity analysis of 2C-I in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC) Analysis

Question 1: My HPLC chromatogram shows multiple unexpected peaks in addition to the main 2C-I peak. What are the possible causes and how can I identify them?

Answer:

The presence of extraneous peaks in your HPLC chromatogram indicates the presence of impurities. These can originate from several sources:

  • Unreacted Starting Materials: The synthesis of 2C-I typically starts from precursors like 2,5-dimethoxybenzaldehyde.[3] Incomplete reaction can lead to the presence of these starting materials in the final product.

  • Reaction Intermediates: Multi-step syntheses can result in the carryover of intermediate compounds if the reactions do not go to completion.

  • By-products: Side reactions can generate structurally related by-products.

  • Degradation Products: 2C-I may degrade if exposed to light, high temperatures, or reactive reagents.

Troubleshooting Steps:

  • Review the Synthesis: Carefully examine your synthetic route and reaction conditions. Consider potential side reactions that could lead to the observed impurities.

  • Inject Standards: If available, inject analytical standards of the starting materials and key intermediates to see if their retention times match any of the impurity peaks.

  • LC-MS Analysis: The most effective method for identifying unknown impurities is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The mass-to-charge ratio (m/z) of each impurity peak can provide its molecular weight, which is crucial for structural elucidation.

  • Forced Degradation Study: To identify potential degradation products, subject a small sample of your purified 2C-I to stress conditions (e.g., acid, base, heat, light, oxidation) and analyze the resulting mixture by HPLC. This can help to identify peaks corresponding to degradation products.

Question 2: The peak shape of my 2C-I in the HPLC chromatogram is poor (e.g., tailing, fronting, or broad). What can I do to improve it?

Answer:

Poor peak shape in HPLC can compromise resolution and the accuracy of quantification. Common causes and solutions include:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute your sample and re-inject.

  • Secondary Interactions: The basic amine group in 2C-I can interact with residual acidic silanol groups on the surface of the silica-based stationary phase, causing peak tailing.

    • Solution 1: Use a base-deactivated column.

    • Solution 2: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active sites on the stationary phase.

    • Solution 3: Operate at a lower pH (e.g., pH 2.5-3.5) to ensure the amine is fully protonated.

  • Inappropriate Mobile Phase: The choice of mobile phase and its pH can significantly impact peak shape.

    • Solution: Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with a suitable buffer or acid modifier like formic acid or trifluoroacetic acid). A gradient elution may be necessary to achieve good separation and peak shape for all components.[5]

Parameter Recommended Condition Rationale
Column C18 or C8, base-deactivatedMinimizes secondary interactions with the amine group.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase HPLC.
Detection UV at ~210 nm and ~280-290 nmFor detection of the phenyl ring chromophore.
Gradient Optimized based on impurity profileTo ensure separation of early and late-eluting impurities.[5]
Table 1: Recommended Starting HPLC Conditions for 2C-I Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Question 3: I am not getting a sharp peak for 2C-I in my GC-MS analysis, or the peak is tailing significantly. Why is this happening?

Answer:

The primary amine in 2C-I can interact with active sites in the GC inlet and column, leading to poor peak shape and even sample loss.

Troubleshooting Steps:

  • Derivatization: This is a common and highly effective solution. Derivatizing the amine group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trifluoroacetic anhydride (TFAA) will make the molecule more volatile and less polar, resulting in improved peak shape and sensitivity.[4]

  • Inlet and Column Maintenance: Ensure your GC inlet liner is clean and consider using a deactivated liner. The column itself may also need to be conditioned or replaced if it has become active.

Question 4: The mass spectrum of my main peak does not match the expected fragmentation pattern for 2C-I. What could be the issue?

Answer:

This can be a concerning result, suggesting either the wrong compound has been synthesized or there is a co-eluting impurity.

Troubleshooting Steps:

  • Verify the Molecular Ion: Check for the presence of the molecular ion ([M]+) at m/z 307.13. Its absence is not uncommon in electron ionization (EI) GC-MS, but its presence is a strong indicator.

  • Check for Co-elution: A co-eluting impurity can significantly alter the mass spectrum.

    • Solution: Improve the chromatographic separation by adjusting the GC oven temperature program (e.g., use a slower ramp rate).

  • Library Search: Compare the obtained mass spectrum against a reliable mass spectral library (e.g., NIST, Wiley) to see if it matches any known compounds. Be aware that library matches for novel compounds may not be available.

  • Confirm with a Reference Standard: The most definitive way to confirm the identity of your peak is to analyze a certified reference material of 2C-I under the same GC-MS conditions and compare the retention time and mass spectrum.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Question 5: My ¹H NMR spectrum of 2C-I shows unexpected signals or the integration values are incorrect. How do I interpret this?

Answer:

NMR spectroscopy is a powerful tool for structural elucidation and can provide valuable information about the purity of your sample.[7]

  • Unexpected Signals: The presence of extra peaks in the ¹H NMR spectrum indicates impurities.

    • Solution: Try to identify the impurities by comparing the chemical shifts of the unknown signals with those of potential starting materials, intermediates, or by-products. 2D NMR techniques like COSY and HSQC can help in assigning the signals and identifying the structures of the impurities.[8][9]

  • Incorrect Integration: If the relative integration of the signals corresponding to the 2C-I protons is not correct, it can indicate the presence of an impurity with overlapping signals.

    • Solution: Ensure proper phasing and baseline correction of the spectrum. If the issue persists, it confirms the presence of an impurity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my synthesized 2C-I?

A1: Common impurities can include unreacted 2,5-dimethoxybenzaldehyde, the corresponding nitropropene intermediate, and potentially under- or over-iodinated species. The exact impurity profile will depend on the specific synthetic route employed.[3]

Q2: Is it necessary to use a certified reference material (CRM) for 2C-I analysis?

A2: While not always mandatory for early-stage research, using a CRM is highly recommended for quantitative analysis and for definitive identification.[6] A CRM of known purity allows for accurate calibration and verification of your analytical methods.

Q3: Can I use HPLC with UV detection alone to confirm the purity of my 2C-I?

A3: While HPLC-UV is excellent for quantifying the purity of the main component relative to other UV-active impurities, it has limitations. It cannot identify impurities that do not have a chromophore or that co-elute with the main peak. Therefore, it is best used in conjunction with a mass-selective detector (like MS) and a structural confirmation technique like NMR for a comprehensive purity assessment.[10]

Q4: What is the best way to purify my crude 2C-I product?

A4: The crude product is typically purified by recrystallization or column chromatography to achieve the high purity required for biological testing.[3] The choice of method will depend on the nature and quantity of the impurities present.

Q5: How should I store my purified 2C-I to prevent degradation?

A5: As with many phenethylamines, it is advisable to store 2C-I in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

Experimental Protocols

Protocol 1: HPLC-UV Purity Analysis of 2C-I
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized 2C-I and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 0.1 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Column Temperature: 30 °C.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • UV Detection: 210 nm and 288 nm.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-10 min: Linear gradient from 5% to 95% B

      • 10-12 min: Hold at 95% B

      • 12-12.1 min: Linear gradient from 95% to 5% B

      • 12.1-15 min: Hold at 5% B for re-equilibration.

  • Data Analysis:

    • Calculate the purity of 2C-I using the area percent method, where the area of the 2C-I peak is divided by the total area of all peaks in the chromatogram.

Protocol 2: GC-MS Analysis of 2C-I with Derivatization
  • Sample Preparation:

    • Prepare a 1 mg/mL solution of 2C-I in a suitable solvent like methanol or ethyl acetate.

  • Derivatization:

    • Transfer 100 µL of the 2C-I solution to a GC vial insert.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.[4]

  • GC-MS Conditions:

    • GC Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized 2C-I based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra to a commercial library and known fragmentation patterns of related compounds.

Logical Troubleshooting Workflow

Troubleshooting Workflow Figure 2. Troubleshooting Decision Tree for Purity Analysis cluster_hplc HPLC Issues cluster_gcms GC-MS Issues cluster_nmr NMR Issues start Purity Analysis Results extra_peaks Extra Peaks? start->extra_peaks bad_peak_shape Poor Peak Shape? start->bad_peak_shape no_peak No/Poor Peak? start->no_peak wrong_ms Incorrect Mass Spectrum? start->wrong_ms extra_signals Extra Signals? start->extra_signals action_lcms Run LC-MS to Identify extra_peaks->action_lcms Yes action_optimize_hplc Optimize Mobile Phase/Column bad_peak_shape->action_optimize_hplc Yes action_derivatize Derivatize Sample no_peak->action_derivatize Yes action_check_coelution Check for Co-elution wrong_ms->action_check_coelution Yes action_2d_nmr Run 2D NMR extra_signals->action_2d_nmr Yes end Problem Resolved action_lcms->end action_optimize_hplc->end action_derivatize->end action_check_coelution->end action_2d_nmr->end

Caption: A decision tree outlining troubleshooting steps for common issues in 2C-I purity analysis.

References

  • Clinical Lab Products. (n.d.). Certified Reference Materials for 2C Amine Internal Standards. Available at: [Link]

  • Ewald, A. H., et al. (2006). New designer drug 4-iodo-2,5-dimethoxy-beta-phenethylamine (2C-I): studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric and capillary electrophoretic/mass spectrometric techniques. Journal of Mass Spectrometry, 41(7), 872-86. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR (in D 2 O) spectra of sample HN144 containing 2C-I, 2C-B, and MDMA. Available at: [Link]

  • Ferreira, B., et al. (2025). Sublethal Concentrations of 2C-I and 25I-NBOMe Designer Drugs Impact Caenorhabditis elegans Development and Reproductive Behavior. Toxics, 13(3), 222. Available at: [Link]

  • Ketha, H., & Johnson-Davis, K. L. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current protocols in toxicology, 74, 4.43.1-4.43.10. Available at: [Link]

  • Wikipedia. (n.d.). 2C-I. Available at: [Link]

  • PsychonautWiki. (n.d.). 2C-I. Available at: [Link]

  • Ademaj, F., et al. (2018). DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZATION. Journal of Natural Sciences and Mathematics of UT, 3(5-6), 114-121. Available at: [Link]

  • de Boer, D., et al. (2003). A new trend in drugs-of-abuse; the 2C-series of phenethylamine designer drugs. Pharmacy world & science : PWS, 25(4), 187–190. Available at: [Link]

  • Reddit. (2023, February 19). 2C-I Synthesis Success (Procedure in Comments). Available at: [Link]

  • Ketha, H., & Johnson-Davis, K. L. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology, 74, 4.43.1-4.43.10. Available at: [Link]

  • Hill, D. W., & Kind, A. J. (1995). A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic Acid. Journal of Liquid Chromatography, 18(1), 127-141. Available at: [Link]

  • Ketha, H., & Johnson-Davis, K. L. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology, 74(1), e33. Available at: [Link]

  • precisionFDA. (n.d.). 2C-I. Available at: [Link]

  • ResearchGate. (n.d.). Structures of 2C-I and 25-I. Available at: [Link]

  • American Addiction Centers. (2024, October 11). 2c-i, 2c-e, 2C-b Abuse: Understanding Research Chemicals. Available at: [Link]

  • DEA Diversion Control Division. (n.d.). 4-Iodo-2,5-Dimethoxyphenethylamine (2C-I). Available at: [Link]

  • Reddit. (2023, February 19). 2C-I Synthesis (Procedure in Comments). Available at: [Link]

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  • Nichols, D. E. (2018). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review. ACS Chemical Neuroscience, 9(10), 2331-2345. Available at: [Link]

  • Black, J. (2021). Drug Analysis: Using HPLC to Identify Two Common Cutting Agents Often Found Illegal within Drugs. Liberty University. Available at: [Link]

  • Sargent, T., et al. (1976). Synthesis of 123I-labelled 4-iodo-2, 5-dimethoxyphenylisopropylamine. Journal of Labelled Compounds and Radiopharmaceuticals, 12(2), 271-275. Available at: [Link]

  • Dean, B., et al. (2013). 2C or Not 2C: Phenethylamine Designer Drug Review. Journal of Medical Toxicology, 9(2), 172-178. Available at: [Link]

  • Nichols, D. E. (2018). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. ACS chemical neuroscience, 9(10), 2331–2345. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI) and Lysergic Acid Diethlyamide (LSD) in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern neuropharmacology, the precise characterization of a compound's interaction with its molecular targets is paramount for understanding its physiological effects and therapeutic potential. Among the vast array of psychoactive compounds, the substituted phenethylamine 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI) and the ergoline derivative Lysergic acid diethylamide (LSD) have served as invaluable tools for dissecting the complexities of the serotonergic system. Both compounds are potent agonists at the serotonin 2A (5-HT2A) receptor, a key mediator of their profound effects on perception, cognition, and mood.[1][2] However, despite this shared primary target, the nuanced differences in their receptor binding profiles and functional activities give rise to distinct pharmacological and behavioral outcomes.

This guide provides an in-depth, objective comparison of DOI and LSD based on receptor binding studies. We will explore their chemical structures, delve into their binding affinities across a range of relevant G-protein coupled receptors (GPCRs), and analyze their functional efficacies in downstream signaling pathways. This comparative analysis is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular pharmacology of these two pivotal research compounds.

Chemical Structures: A Tale of Two Scaffolds

The distinct pharmacological profiles of DOI and LSD are rooted in their fundamentally different chemical architectures.

This compound (DOI) is a member of the phenethylamine class of compounds, structurally related to mescaline.[3] Its core is a phenylpropylamine skeleton with key substitutions on the phenyl ring: two methoxy groups at positions 2 and 5, and an iodine atom at position 4. The R-(-)-enantiomer of DOI is the more active stereoisomer.[4]

Lysergic Acid Diethylamide (LSD) , in contrast, is a complex ergoline derivative, synthesized from lysergic acid, a compound derived from the ergot fungus.[5] Its structure features a tetracyclic ergoline ring system with a diethylamide moiety attached to the carboxyl group at position 8.

Receptor Binding Affinity: A Quantitative Comparison

The interaction of a ligand with a receptor is quantified by its binding affinity, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for DOI and LSD at various serotonin, dopamine, and adrenergic receptors, compiled from multiple in vitro radioligand binding studies.

Receptor SubtypeDOI Ki (nM)LSD Ki (nM)References
Serotonin Receptors
5-HT2A12.50.46[1]
5-HT2C73.57.5[1]
5-HT1A2,8691.02[6]
Dopamine Receptors
D116,980161.2[1]
D2>10,0002[1][7]
Adrenergic Receptors
Alpha-2A7437[7][8]

Analysis of Binding Affinities:

From the data presented, several key distinctions emerge:

  • 5-HT2A Receptor: Both compounds exhibit high affinity for the 5-HT2A receptor, their primary target. However, LSD's affinity is approximately 27-fold higher than that of DOI.

  • 5-HT2C Receptor: Both ligands also bind to the 5-HT2C receptor, with LSD again showing a higher affinity (approximately 10-fold) than DOI.[1]

  • 5-HT1A Receptor: A significant difference is observed at the 5-HT1A receptor, where LSD displays a very high affinity, comparable to its affinity for the 5-HT2A receptor. In contrast, DOI has a much lower affinity for the 5-HT1A receptor.[6]

  • Dopamine Receptors: LSD demonstrates a notable affinity for the D2 receptor and a moderate affinity for the D1 receptor. DOI, on the other hand, has negligible affinity for these dopamine receptors.[1]

  • Adrenergic Receptors: Both compounds show some affinity for the alpha-2A adrenergic receptor, with LSD having a slightly higher affinity.[7][8]

A crucial difference in their interaction with the 5-HT2A receptor lies in their binding kinetics. Studies have shown that LSD binds to the 5-HT2A receptor in a pseudo-irreversible manner, meaning it dissociates from the receptor very slowly.[1][5] In contrast, DOI binds to the 5-HT2A receptor in a reversible manner.[1] This prolonged receptor occupancy by LSD is thought to contribute to its longer duration of action compared to DOI.

Functional Activity and Biased Agonism

Beyond simple binding affinity, the functional consequences of receptor activation are critical. This is often characterized by the half-maximal effective concentration (EC50) and the maximum efficacy (Emax). A lower EC50 value indicates greater potency in eliciting a functional response.

The 5-HT2A receptor is known to signal through multiple downstream pathways, primarily the Gq/11 pathway, which leads to calcium mobilization, and the β-arrestin pathway, which is involved in receptor desensitization and can also initiate distinct signaling cascades.[9] The ability of a ligand to preferentially activate one pathway over another is termed "biased agonism" or "functional selectivity."[9]

AssayParameterDOILSDReferences
Gq Signaling (Calcium Flux) EC50 (nM)~8.6~6.7[10]
Emax (% of 5-HT)~123%~159%[10]
β-Arrestin Recruitment EC50 (nM)~2.8~1.9[10]
Emax (% of 5-HT)~150%~161%[10]

Analysis of Functional Activity:

  • Potency and Efficacy: Both DOI and LSD are potent and highly efficacious agonists at the 5-HT2A receptor for both Gq signaling and β-arrestin recruitment.[10] Recent studies suggest that the psychedelic effects of these compounds are primarily linked to their efficacy at the Gq pathway.[11][12]

  • Functional Selectivity: While both compounds activate both pathways, subtle differences in their efficacy and potency at each can lead to distinct downstream effects. The data suggests both are relatively balanced agonists, with some studies indicating a slight bias for β-arrestin recruitment.[10] The prolonged signaling of LSD due to its slow dissociation from the receptor likely amplifies both Gq and β-arrestin pathway activation over time.

Experimental Methodologies

To provide a practical context for the data presented, we outline the step-by-step methodologies for key in vitro assays used to characterize the receptor binding and functional activity of compounds like DOI and LSD.

Radioligand Binding Competition Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radioactively labeled ligand of known affinity for a specific receptor.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing the target receptor incubation Incubate membranes, radioligand, and test compound at a specific temperature and for a defined time to reach equilibrium prep_membranes->incubation prep_radioligand Prepare radioligand solution (e.g., [3H]ketanserin for 5-HT2A) prep_radioligand->incubation prep_compound Prepare serial dilutions of test compound (DOI or LSD) prep_compound->incubation filtration Rapidly filter the mixture to separate bound from free radioligand incubation->filtration washing Wash the filters to remove non-specifically bound radioligand filtration->washing scintillation Measure radioactivity on the filters using a scintillation counter washing->scintillation ic50 Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) scintillation->ic50 ki Calculate the Ki value using the Cheng-Prusoff equation ic50->ki G ligand DOI or LSD receptor 5-HT2A Receptor ligand->receptor Agonist Binding g_protein Gq/11 Protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r Binds to pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ca2_release Ca2+ Release er->ca2_release Releases ip3r->er cellular_response Cellular Response ca2_release->cellular_response pkc->cellular_response

Caption: 5-HT2A receptor Gq signaling pathway.

Step-by-Step Protocol:

  • Cell Culture: Plate cells expressing the 5-HT2A receptor (e.g., CHO or HEK293 cells) in a multi-well plate and grow to a suitable confluency.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer. These dyes increase their fluorescence intensity upon binding to calcium.

  • Compound Addition: Add varying concentrations of the test compound (DOI or LSD) to the wells.

  • Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC50 and Emax values.

Conclusion

The comparative analysis of this compound (DOI) and Lysergic acid diethylamide (LSD) reveals a fascinating interplay of structural diversity, receptor affinity, and functional activity. While both are potent 5-HT2A receptor agonists, LSD exhibits a broader receptor interaction profile, with high affinity for other serotonin and dopamine receptors. Furthermore, its pseudo-irreversible binding to the 5-HT2A receptor likely contributes to its prolonged and complex pharmacological effects.

DOI, with its more selective profile for 5-HT2A/2C receptors and reversible binding, serves as a valuable tool for specifically probing the roles of these receptors in various physiological and pathological processes. Understanding these nuanced differences at the molecular level is crucial for interpreting experimental data and for the rational design of novel therapeutics targeting the serotonergic system. This guide provides a foundational framework for researchers to appreciate the distinct molecular signatures of these two important pharmacological agents.

References

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A Comparative Guide to Validating Behavioral Responses Induced by 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of methodologies for validating the behavioral effects of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI), a potent and widely used serotonin 5-HT2A/2C receptor agonist in preclinical research.[1][2] We will explore the key behavioral assays, provide a detailed experimental protocol, and discuss the importance of pharmacological validation for ensuring scientific rigor.

Introduction: The Need for Rigorous Behavioral Validation

DOI is a substituted phenethylamine that serves as a critical tool in neuroscience research to probe the function of the serotonin system, particularly the 5-HT2A receptor.[1][3] Its psychedelic properties in humans are primarily mediated through this receptor, making it a valuable compound for studying the neurobiology of perception, cognition, and mood.[4] However, the translation of findings from animal models to human conditions hinges on the meticulous validation of the behavioral responses observed. This guide will provide the necessary framework for designing and interpreting such validation studies.

Comparative Analysis of Behavioral Assays for DOI

Several behavioral paradigms are employed to characterize the effects of DOI in rodents. The choice of assay depends on the specific research question, with each providing a unique window into the compound's psychoactive profile.

Behavioral AssayPrimary EndpointStrengthsLimitations
Head-Twitch Response (HTR) Frequency of rapid, side-to-side head movements.[5]Highly specific behavioral proxy for 5-HT2A receptor activation by psychedelics.[5][6] Cost-effective and high-throughput.Can be induced by some non-psychedelic compounds.[5] Dose-response can be biphasic.[5]
Drug Discrimination Animal's ability to distinguish DOI from vehicle.Provides insight into the subjective, interoceptive effects of the drug.[7] Strong correlation with human psychedelic effects.[8]Labor-intensive and requires extensive animal training.[1]
Prepulse Inhibition (PPI) of Startle Sensorimotor gating, measured by the reduction of the startle response.[9]Models sensory filtering deficits observed in psychiatric disorders.[10][11]Less specific to 5-HT2A activation; other neurotransmitter systems are involved.
Locomotor Activity Changes in horizontal and vertical movement.Simple to measure and can indicate stimulant or sedative effects.Not specific to psychedelic action; DOI can decrease locomotor activity.[3]

Expert Insight: While all these assays provide valuable data, the Head-Twitch Response (HTR) is the most widely accepted and direct in vivo measure of 5-HT2A receptor agonism by psychedelic compounds like DOI.[5][12] Therefore, a detailed protocol for this assay is provided below. For a comprehensive understanding of a novel compound's profile, a combination of these assays is often most powerful.

Experimental Protocol: The Head-Twitch Response (HTR) Assay

This protocol outlines a robust method for quantifying the HTR in mice, incorporating pharmacological validation to ensure the observed response is specifically mediated by the 5-HT2A receptor.

Rationale

The HTR is a rapid, rotational head movement that is a characteristic behavioral response to serotonergic psychedelics in rodents.[13] Its frequency is directly correlated with the potency of 5-HT2A receptor activation.[6] By pretreating with a selective 5-HT2A antagonist, we can confirm that the DOI-induced HTR is indeed mediated by this target receptor.

Experimental Workflow

HTR_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_observation Observation & Data Collection cluster_analysis Data Analysis Acclimation Animal Acclimation (1 week) Habituation Habituation to Arena (30-60 min) Acclimation->Habituation Antagonist Antagonist/Vehicle Pretreatment (i.p.) Habituation->Antagonist DOI DOI/Vehicle Administration (i.p.) Antagonist->DOI 30 min post Observation Place in Observation Arena Record HTRs for 20-30 min DOI->Observation Data Quantify Head Twitches Observation->Data Stats Statistical Analysis (e.g., ANOVA) Data->Stats Conclusion Draw Conclusions Stats->Conclusion

Caption: Experimental workflow for the Head-Twitch Response (HTR) assay.

Step-by-Step Methodology
  • Animal Acclimation: House male C57BL/6J mice in the facility for at least one week before the experiment to minimize stress.

  • Habituation: On the day of the experiment, allow mice to habituate to the testing room and the individual observation chambers (e.g., clear cylindrical arenas) for 30-60 minutes.

  • Antagonist Pretreatment: Administer the selective 5-HT2A antagonist (e.g., ketanserin, 0.625 mg/kg, i.p. or M100907, 0.1 mg/kg, i.p.) or vehicle (e.g., saline) to the respective groups of mice.[14]

    • Causality: This step is crucial for pharmacological validation. If the antagonist blocks the DOI-induced HTR, it provides strong evidence that the effect is mediated by the 5-HT2A receptor.

  • DOI Administration: After a 30-minute pretreatment interval, administer DOI (e.g., 0.25 - 2.5 mg/kg, i.p.) or vehicle. The R-(-)-DOI enantiomer is the more active stereoisomer.[2]

  • Observation and Scoring: Immediately after DOI administration, place the mice back into the observation chambers. Record the number of head twitches for a period of 20-30 minutes. This can be done by a trained observer blind to the treatment conditions or using an automated system with a head-mounted magnet.[13][15]

  • Data Analysis: Analyze the data using appropriate statistical methods, such as a two-way ANOVA (with antagonist pretreatment and DOI dose as factors), followed by post-hoc tests to compare individual groups.

Alternative Compounds for Validation and Comparison

To further strengthen the validation of DOI's behavioral effects, the inclusion of other reference compounds is highly recommended.

  • Other 5-HT2A Agonists: Comparing the dose-response of DOI with other known psychedelics like psilocybin or LSD can help to contextualize its potency and efficacy.[5]

  • 5-HT2A Antagonists:

    • Ketanserin: A classic, albeit non-selective, 5-HT2A antagonist that also has affinity for α1-adrenergic receptors.[16][17]

    • M100907 (Volinanserin): A highly potent and selective 5-HT2A antagonist, making it an excellent tool for confirming the specific involvement of this receptor.[18][19][20][21]

Data Interpretation and Presentation

The results of a DOI HTR study with antagonist validation can be effectively presented in a table and a dose-response curve.

Table 1: Effect of Ketanserin Pretreatment on DOI-Induced Head-Twitch Response in Mice

Pretreatment (i.p.)Treatment (i.p.)Mean HTRs ± SEM
VehicleVehicle1.5 ± 0.5
VehicleDOI (1.25 mg/kg)25.8 ± 3.2
Ketanserin (0.625 mg/kg)DOI (1.25 mg/kg)4.2 ± 1.1*

*p < 0.001 compared to Vehicle + DOI group.

This data clearly demonstrates that ketanserin significantly attenuates the DOI-induced HTR, supporting a 5-HT2A-mediated mechanism.[14]

5-HT2A Receptor Signaling Pathway

Understanding the molecular cascade initiated by DOI binding to the 5-HT2A receptor provides a mechanistic basis for the observed behavioral responses. The primary pathway involves the activation of the Gq/11 protein.[16][22]

Gq_Pathway DOI DOI HTR2A 5-HT2A Receptor DOI->HTR2A Gq11 Gq/11 protein HTR2A->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Behavior Head-Twitch Response Ca_release->Behavior leads to PKC->Behavior leads to

Caption: Simplified 5-HT2A receptor Gq/11 signaling pathway.

Activation of the 5-HT2A receptor by DOI leads to Gq/11 protein engagement, which in turn activates phospholipase C (PLC).[22] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[22] These second messengers lead to intracellular calcium release and protein kinase C activation, respectively, culminating in the downstream cellular events that produce the head-twitch response.[22] Studies have shown that the Gq-PLC signaling pathway is critical for the psychedelic-like effects, and disrupting this pathway attenuates the HTR.[6][23][24][25]

Conclusion

Validating the behavioral responses induced by DOI requires a systematic and multi-faceted approach. The head-twitch response assay, when combined with pharmacological blockade by selective 5-HT2A antagonists like M100907, provides a robust and reliable method for confirming the on-target effects of DOI.[14][20] By employing the rigorous methodologies outlined in this guide, researchers can ensure the scientific integrity of their findings and contribute to a deeper understanding of the serotonergic system in health and disease.

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  • Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential – mushroomreferences.com. (2024, January 30). mushroomreferences.com. Retrieved January 16, 2026, from [Link]

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  • Increased prepulse inhibition of the acoustic startle response is associated with better strategy formation and execution times in healthy males. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • 5-HT2A receptor- and M1 muscarinic acetylcholine receptor-mediated activation of Gαq/11 in postmortem dorsolateral prefrontal cortex of opiate addicts. (2021, April 9). PubMed. Retrieved January 16, 2026, from [Link]

  • Distinct forms of prepulse inhibition disruption distinguishable by the associated changes in prepulse-elicited reaction. (2009, December 7). PubMed. Retrieved January 16, 2026, from [Link]

  • Assessing the effects of 5-HT2A and 5-HT5A receptor antagonists on DOI-induced head-twitch response in male rats using marker-less deep learning algorithms - PMC. (2024, November 27). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved January 16, 2026, from [Link]

  • Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats. (n.d.). Springer Nature Experiments. Retrieved January 16, 2026, from [Link]

  • The 5-HT2 antagonist ketanserin is an open channel blocker of human cardiac ether-à-go-go-related gene (hERG) potassium channels - PMC. (n.d.). NIH. Retrieved January 16, 2026, from [Link]

  • The 5-HT2 antagonist ketanserin is an open channel blocker of human cardiac ether-à-go-go-related gene (hERG) potassium channels. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • The effect of a 5-HT antagonist, ketanserin, on blood pressure, the renin-angiotensin system and sympathoadrenal function in normal man. (1983, September). PubMed. Retrieved January 16, 2026, from [Link]

  • The selective 5-HT2A receptor antagonist M100907 enhances antidepressant-like behavioral effects of the SSRI fluoxetine. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • M100907, a selective 5-HT(2A) receptor antagonist, attenuates phencyclidine-induced Fos expression in discrete regions of rat brain. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • What is the mechanism of Ketanserin? (2024, July 17). Patsnap Synapse. Retrieved January 16, 2026, from [Link]

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A Researcher's Guide to the Reproducibility of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI) Effects

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Reproducibility in Psychedelic Science

1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine, commonly known as DOI, is a potent and selective serotonin 5-HT2A/2C receptor agonist belonging to the phenethylamine class of psychedelic compounds.[1] For decades, DOI has served as a pivotal research tool in neuropharmacology to probe the function of the serotonergic system, particularly the 5-HT2A receptor, which is the primary target for classic psychedelics like LSD and psilocybin.[2][3] Its utility extends from investigating molecular signaling cascades to modeling psychedelic effects in preclinical animal studies.[1][4]

However, as with many psychoactive compounds, the reproducibility of its effects across different studies can present a significant challenge. The preclinical research landscape is fraught with potential variability, and failure to reproduce findings can waste significant resources, delay therapeutic progress, and undermine scientific confidence.[5][6] Factors ranging from subtle differences in experimental protocols and reagents to biological variables in animal subjects can lead to inconsistent outcomes.[5][7]

This guide provides an in-depth comparison of key preclinical behavioral effects of DOI reported across various studies. By critically examining the methodologies and identifying sources of variance, we aim to equip researchers with the insights needed to design more robust and reproducible experiments, ultimately enhancing the translational value of their work.[8][9]

Comparative Analysis of Preclinical Behavioral Studies

The behavioral effects of DOI in rodents are primarily characterized by two well-established assays: the head-twitch response (HTR) and drug discrimination paradigms. These models serve as proxies for 5-HT2A receptor engagement and the subjective effects of psychedelics in humans, respectively.[3][4][10]

The Head-Twitch Response (HTR)

The HTR is a rapid, rotational head movement in rodents that is a characteristic behavioral marker of 5-HT2A receptor activation.[11][12] There is a strong correlation between a compound's ability to induce HTR in rodents and its hallucinogenic potency in humans.[3]

While HTR is a widely accepted model, its quantification can vary. Studies may differ in the dose of DOI administered, the method of observation (manual scoring vs. automated systems), and the specific strain of mouse or rat used.[11][13][14]

Table 1: Comparison of DOI-Induced Head-Twitch Response (HTR) Across Studies

Study / FindingAnimal ModelDOI Dose Range (mg/kg)RouteKey Findings & Notes
Halberstadt et al.C57BL/6J Mice0.25 - 1.0i.p.Dose-dependent increase in HTR, detectable with a head-mounted magnetometer system for high specificity.[12]
Canal et al.C57BL/6J Mice1.0s.c.DOI induced a high number of HTRs (mean > 100 in 30 min) that persisted throughout the session, contrasting with the shorter duration of LSD and psilocybin effects.[14]
Oppong-Damoah et al.Male Mice1, 3, 10---Showed a clear dose-response curve for HTR counts.[15]
General ObservationRodents0.1 - 20---An inverted U-shaped dose-response curve is commonly observed; maximal HTR is often seen at 1-10 mg/kg, with higher doses sometimes producing fewer twitches.[11]

Causality Behind Experimental Choices:

  • Why C57BL/6J Mice? This inbred strain is commonly used in behavioral neuroscience due to its genetic homogeneity, reducing inter-individual variability and making results more comparable across labs.

  • Why HTR? The HTR is a highly specific behavioral proxy for 5-HT2A receptor agonism.[11][14] Its pharmacology is well-characterized, and the response is readily blocked by 5-HT2A antagonists like ketanserin, providing a self-validating system to confirm the mechanism of action.[4]

Drug Discrimination

In drug discrimination studies, animals are trained to recognize the subjective interoceptive effects of a drug and distinguish them from a saline injection by performing a specific action, such as pressing one of two levers for a reward.[10][16][17] This assay has high predictive validity for a compound's subjective effects in humans.[10]

Table 2: Comparison of DOI Effects in Drug Discrimination Paradigms

Study / FindingAnimal ModelTraining Drug & DoseKey Findings & Notes
Hampson et al.RatsN/A (DOI was test drug)DOI (0.0625-0.25 mg/kg) disrupted temporal discrimination, an effect suggested to reflect impaired sustained attention.[18][19] This effect was antagonized by 5-HT2A antagonists.[18]
General FindingRatsLSD or DOMDOI fully substitutes for other serotonergic psychedelics, indicating shared subjective effects. The potency of substitution correlates well with human hallucinogenic potency.[4][10]
Schreiber et al.RatsDOIThe discriminative cue produced by DOI is prevented by 5-HT2A selective antagonists.[10]

Causality Behind Experimental Choices:

  • Why Drug Discrimination? This paradigm provides a functional measure of a drug's subjective effects. When a novel compound fully substitutes for a known psychedelic like DOI or LSD, it strongly implies that they produce a similar conscious experience in the animal.

  • Why Lever Pressing? This operant conditioning task is a well-established method for assessing stimulus control. The choice of lever provides a clear, quantifiable, and objective measure of the animal's internal state.

Methodological Variables Influencing Reproducibility

Discrepancies in findings between laboratories can often be traced to specific methodological variables.[5]

  • Compound Purity and Formulation: The purity of the DOI salt (e.g., HCl vs. tartrate) and the vehicle used for injection can affect solubility, stability, and bioavailability.

  • Animal Factors: The species, strain, sex, and age of the animals can significantly impact drug metabolism and behavioral responses.

  • Dosing and Administration: The route of administration (e.g., intraperitoneal, subcutaneous, oral) alters the pharmacokinetics (absorption, distribution, metabolism, and excretion) of DOI, leading to different peak concentrations and durations of effect.[20]

  • Experimental Environment: Factors such as housing conditions, light/dark cycle, ambient noise, and handling procedures can act as stressors that influence behavioral outcomes.

  • Data Quantification: As noted with HTR, manual versus automated scoring can introduce variability. For any behavioral test, clear and consistently applied scoring criteria are essential for reproducibility.[13][14]

Proposed Standardized Protocol for Assessing DOI-Induced HTR

To enhance reproducibility, we propose the following detailed protocol, which incorporates best practices for rigor and transparency.[8]

Objective: To quantify the dose-dependent effect of DOI on the head-twitch response (HTR) in C57BL/6J mice using an automated detection system.

Materials:

  • This compound HCl (DOI)

  • Sterile 0.9% Saline

  • Male C57BL/6J mice (8-10 weeks old)

  • Video recording arena (e.g., clear plexiglass cylinder)

  • Video camera (top-down view)

  • Automated behavioral analysis software (e.g., DeepLabCut)

Protocol Steps:

  • Acclimation: Acclimate mice to the housing facility for at least one week before testing. Handle mice for 2-3 minutes daily for three days prior to the experiment to reduce handling stress.

  • Habituation: On the day of testing, place each mouse individually into the testing arena for a 30-minute habituation period to allow exploration and reduce novelty-induced activity.

  • Drug Preparation: Prepare fresh solutions of DOI in sterile saline on the day of the experiment. Doses to test: Saline (vehicle), 0.5, 1.0, and 2.5 mg/kg DOI. The R-(-)-enantiomer is more potent and should be used if available.[1][4]

  • Administration: Administer the assigned dose via subcutaneous (s.c.) injection in a volume of 10 mL/kg.

  • Recording: Immediately after injection, return the mouse to the testing arena and record its behavior for 60 minutes.

  • Data Analysis:

    • Use a machine-learning-based tool like DeepLabCut to train a model to accurately identify HTR events from the video recordings.[14]

    • Quantify the total number of HTRs for each mouse over the 60-minute session.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare each DOI dose group to the vehicle control.

  • Validation: The specificity of the response should be confirmed in a separate cohort of animals by demonstrating that pretreatment with a 5-HT2A antagonist (e.g., ketanserin, 1 mg/kg) significantly attenuates the HTR induced by 2.5 mg/kg DOI.

Visualizing Experimental and Mechanistic Pathways

Diagrams are essential for clarifying complex workflows and biological processes.

Experimental Workflow

The following diagram outlines the logical flow of a robust preclinical behavioral study designed to assess the effects of DOI.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis & Validation P1 Animal Acclimation & Habituation P2 Drug Solution Preparation E1 Randomized Dosing (Vehicle, DOI doses) P2->E1 E2 Behavioral Recording (e.g., 60 min video) E1->E2 Immediate A1 Automated HTR Quantification E2->A1 A2 Statistical Analysis (ANOVA) A1->A2 V1 Validation Study: Antagonist + DOI A2->V1 Confirm Mechanism Conclusion Conclusion A2->Conclusion

Caption: Workflow for a reproducible DOI head-twitch response study.

Molecular Mechanism of Action

DOI exerts its primary effects by binding to and activating the 5-HT2A receptor, a G-protein coupled receptor (GPCR).[2] This activation initiates a downstream signaling cascade mediated primarily through the Gq/11 protein pathway.[21][22]

DOI DOI HTR2A 5-HT2A Receptor DOI->HTR2A Binds & Activates Gq Gq/11 Protein HTR2A->Gq Recruits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Activate PKC DAG->PKC Response Neuronal Excitation & Psychedelic Effects (e.g., HTR) Ca->Response PKC->Response

Caption: Simplified signaling pathway of DOI at the 5-HT2A receptor.

Conclusion and Future Directions

This compound (DOI) remains an invaluable tool in psychopharmacology. While variability in its reported effects exists, this is often attributable to identifiable differences in experimental methodology. The head-twitch response and drug discrimination paradigms are robust and reliable assays when conducted under standardized conditions.

To move the field forward, researchers should prioritize transparent reporting, including detailed descriptions of animal characteristics, compound sourcing, and precise experimental procedures, as outlined in guidelines like ARRIVE.[9] The adoption of automated, objective quantification methods will further reduce inter-observer variability and enhance the reproducibility of findings.[14] By embracing these principles of rigor and transparency, the scientific community can ensure that preclinical research on DOI and other psychedelics builds upon a solid and reproducible foundation.[8]

References

  • Hampson, R. E., et al. (2010). Comparison of the effects of 2,5-dimethoxy-4-iodoamphetamine and D-amphetamine on the ability of rats to discriminate the durations and intensities of light stimuli. Journal of Psychopharmacology. Available from: [Link]

  • PubMed. (n.d.). Comparison of the effects of 2,5-dimethoxy-4-iodoamphetamine and D-amphetamine on the ability of rats to discriminate the durations and intensities of light stimuli. Available from: [Link]

  • Wallach, J., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. eScholarship, University of California. Available from: [Link]

  • Wikipedia. (n.d.). 5-HT2A receptor. Available from: [Link]

  • bioRxiv. (2024, September 12). The serotonergic psychedelic DOI impairs deviance detection in the auditory cortex. Available from: [Link]

  • Wallach, J., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications. Available from: [Link]

  • Wallach, J., et al. (2023). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. bioRxiv. Available from: [Link]

  • mushroomreferences.com. (2024, January 30). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Available from: [Link]

  • SciSpace. (n.d.). Head‐twitch response in rodents induced by the hallucinogen 2,5‐dimethoxy‐4‐iodoamphetamine. Available from: [Link]

  • PubMed Central. (n.d.). Serotonergic and dopaminergic distinctions in the behavioral pharmacology of (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) and lysergic acid diethylamide (LSD). Available from: [Link]

  • PubMed Central. (n.d.). Discriminating evidence – use and misuse of the drug-discrimination test in abuse potential assessment of novel CNS drugs. Available from: [Link]

  • Wikipedia. (n.d.). Head-twitch response. Available from: [Link]

  • National Institutes of Health. (n.d.). A Guide to Reproducibility in Preclinical Research. Available from: [Link]

  • BenchSci. (2025, April 2). Irreproducibility in Preclinical Research: Impact, Causes, and Solutions. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats. Available from: [Link]

  • PubMed Central. (n.d.). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. Available from: [Link]

  • ACS Publications. (2025, July 31). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. Available from: [Link]

  • National Institutes of Health. (2010, September 15). Drug Discrimination in Methamphetamine-Trained Rats: Effects of Cholinergic Nicotinic Compounds. Available from: [Link]

  • ResearchGate. (n.d.). Improving Translational Relevance in Preclinical Psychopharmacology (iTRIPP). Available from: [Link]

  • National Institutes of Health. (n.d.). Reproducibility and replicability of rodent phenotyping in preclinical studies. Available from: [Link]

  • DoNotEdit. (2022, September 14). 5 Main Factors Affecting Reproducibility in Research. Available from: [Link]

  • ResearchGate. (n.d.). The head-twitch response dose-response curve for racemic DOI. Available from: [Link]

  • ResearchGate. (n.d.). The impact of the serotonergic psychedelic DOI on active vision in freely moving mice. Available from: [Link]

  • PubMed Central. (n.d.). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Available from: [Link]

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A Comparative Guide to the Receptor Selectivity of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI) for 5-HT2A over 5-HT2C Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of 5-HT2 Receptor Selectivity

The serotonin 5-HT2 receptor family, a class of G protein-coupled receptors (GPCRs), comprises three subtypes: 5-HT2A, 5-HT2B, and 5-HT2C.[1] These receptors are integral to a vast array of physiological and neuropsychological processes, including mood, perception, appetite, and cognition.[2] Given their structural similarities, particularly within the transmembrane domains, designing ligands with high selectivity for a single subtype presents a significant challenge in drug discovery.[2][3]

This guide focuses on 1-(4-iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI), a classic psychedelic phenethylamine and a widely used research tool. DOI is a potent agonist at all three 5-HT2 receptor subtypes.[4] Understanding its selectivity profile, specifically between the 5-HT2A and 5-HT2C receptors, is crucial for interpreting experimental results and for the development of more refined therapeutic agents. Activation of 5-HT2A receptors is primarily associated with the psychedelic and anti-inflammatory effects of compounds like DOI, while 5-HT2C receptor agonism is linked to the regulation of appetite and mood.[1][4] In some systems, these two receptors can even exert opposing effects.[1]

This technical guide provides a detailed comparison of DOI's binding affinity and functional potency at 5-HT2A versus 5-HT2C receptors. We will present quantitative data from in vitro assays, compare its profile to selective agonists for each receptor, and provide detailed, field-proven protocols for the key experiments used to determine these parameters.

Quantitative Comparison of Receptor Affinity and Functional Potency

The selectivity of a compound can be assessed in two primary ways: its binding affinity (how tightly it binds to the receptor) and its functional potency (the concentration required to elicit a biological response).

Binding Affinity (Ki)

Binding affinity is typically determined through competitive radioligand binding assays, where the test compound's ability to displace a known radiolabeled ligand is measured. The resulting inhibition constant (Ki) is an inverse measure of affinity; a lower Ki value indicates a higher binding affinity.

While DOI is often used as a tool to study 5-HT2A receptor function, it is considered relatively non-selective, with reports suggesting a 5- to 12-fold higher affinity for the 5-HT2A receptor over the 5-HT2C receptor.[4]

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)Selectivity (Fold, 2A vs 2C)Reference Compound
(R)-DOI ~14.5Not reported in the same study~5-12 fold (reported range)[4][125I]-(R)-DOI
25CN-NBOH ~1High~100[3H]Ketanserin
WAY-161503 183.30.18 (5.5-fold for 2C)[125I]DOI

Table 1: Comparative Binding Affinities at Human 5-HT2A and 5-HT2C Receptors.

Functional Potency (EC50)

Functional potency measures the concentration of an agonist required to produce 50% of its maximal effect (EC50). This is a critical measure as it reflects the compound's ability to not only bind to the receptor but also to activate it and trigger downstream signaling. The primary signaling pathway for both 5-HT2A and 5-HT2C receptors is coupling to Gq/11 proteins, which activates phospholipase C (PLC) and leads to an increase in intracellular calcium ([Ca2+]i).[1]

Compound5-HT2A EC50 (nM)5-HT2C EC50 (nM)Selectivity (Fold, 2A vs 2C)Assay Type
(R)-DOI 31190.61 (1.6-fold for 2C)pERK Activation
(R)-DOI 0.190.824.3Ca2+ Mobilization
25CN-NBOH Subnanomolar to low nanomolarSignificantly higherHigh (5-HT2A selective)IP-1 Accumulation
WAY-161503 802 (partial agonist)8.50.01 (94-fold for 2C)Inositol Phosphate
WAY-161503 70.80.11 (8.8-fold for 2C)Ca2+ Mobilization

Table 2: Comparative Functional Potencies at Human 5-HT2A and 5-HT2C Receptors.

Analysis of Selectivity: The functional data indicates that DOI's reputation as a 5-HT2A-preferential agonist is context-dependent and may not hold true across all signaling pathways. In a pERK activation assay, DOI was slightly more potent at the 5-HT2C receptor. Conversely, in a direct calcium mobilization assay, it showed a modest ~4-fold selectivity for the 5-HT2A receptor. This highlights the importance of using multiple functional assays to fully characterize a compound's profile.

In contrast, the comparator compounds demonstrate clear selectivity. 25CN-NBOH is a highly potent and selective 5-HT2A agonist, making it a valuable tool for isolating 5-HT2A-mediated effects.[5][6] WAY-161503 is a potent and selective 5-HT2C agonist, particularly in functional assays, and is useful for probing 5-HT2C receptor function.

Signaling Pathways and Experimental Workflows

Canonical 5-HT2A/2C Receptor Signaling Pathway

Both 5-HT2A and 5-HT2C receptors primarily couple to the Gαq subunit of the heterotrimeric G protein. Agonist binding induces a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a hallmark of 5-HT2A/2C receptor activation and is the basis for the widely used calcium flux functional assay.

Gq_Signaling_Pathway 5HT2_Receptor 5-HT2A/2C Receptor G_Protein Gαq/11 Gβγ 5HT2_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist Agonist (DOI) Agonist->5HT2_Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca²⁺ Store IP3->Ca_Store Triggers Release ER Endoplasmic Reticulum Ca_Cytosol ↑ [Ca²⁺]i (Calcium Flux) Ca_Store->Ca_Cytosol

Caption: Canonical Gq-coupled signaling pathway for 5-HT2A/2C receptors.

Experimental Protocols

The following protocols provide a framework for conducting the key in vitro assays discussed in this guide. These are self-validating systems when appropriate controls (e.g., reference agonists/antagonists, untransfected cells) are included.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from the receptor.

Binding_Assay_Workflow start Start prep_membranes Prepare Membranes (Cells expressing 5-HT2A or 5-HT2C) start->prep_membranes add_components Incubate Components: 1. Membranes 2. Radioligand ([125I]DOI) 3. Test Compound (DOI) prep_membranes->add_components incubate Incubate to Equilibrium (e.g., 60 min at RT) add_components->incubate filter Rapid Filtration (Separate bound from free radioligand) incubate->filter wash Wash Filters (Remove non-specific binding) filter->wash count Scintillation Counting (Quantify bound radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Receptor Preparation: Prepare cell membrane homogenates from a stable cell line expressing the human 5-HT2A or 5-HT2C receptor. Determine the total protein concentration using a standard method (e.g., BCA assay).

  • Assay Buffer: Use a suitable binding buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Reaction Setup: In a 96-well plate, combine:

    • Cell membranes (typically 10-20 µg protein per well).

    • A fixed concentration of a suitable radioligand (e.g., [125I]DOI for agonist binding studies).

    • Varying concentrations of the unlabeled test compound (e.g., a 10-point serial dilution of DOI).

    • For determining non-specific binding, use a high concentration of a known 5-HT2 antagonist (e.g., 10 µM Ketanserin).

  • Incubation: Incubate the plates for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to minimize non-specific binding.

  • Quantification: Place the filter mats in scintillation vials with scintillation fluid and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Flux Functional Assay

This cell-based functional assay measures the increase in intracellular calcium concentration following receptor activation, providing a direct readout of Gq-coupled signaling.

Calcium_Flux_Workflow start Start plate_cells Plate Cells (Expressing 5-HT2A or 5-HT2C) in 96-well plates start->plate_cells load_dye Load Cells with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) plate_cells->load_dye incubate_dye Incubate for Dye Uptake load_dye->incubate_dye read_baseline Measure Baseline Fluorescence incubate_dye->read_baseline add_agonist Add Agonist (DOI) at varying concentrations read_baseline->add_agonist read_response Measure Kinetic Fluorescence Response add_agonist->read_response analyze Data Analysis (Calculate EC50 and Emax) read_response->analyze end End analyze->end

Caption: Workflow for a cell-based calcium flux assay.

Methodology:

  • Cell Culture: Seed cells stably expressing the human 5-HT2A or 5-HT2C receptor into black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate the cells (e.g., for 1 hour at 37°C) to allow the dye to enter the cells and be de-esterified.

  • Baseline Measurement: Place the plate in a fluorescence microplate reader (e.g., a FLIPR or FlexStation). Measure the baseline fluorescence intensity before adding the agonist.

  • Agonist Addition: Use the instrument's integrated fluidics to add varying concentrations of the test agonist (e.g., DOI) to the wells.

  • Kinetic Reading: Immediately after agonist addition, measure the fluorescence intensity kinetically over a period of time (e.g., every 1-2 seconds for 90-120 seconds) to capture the transient calcium peak.

  • Data Analysis: The response is typically calculated as the maximum peak fluorescence minus the baseline fluorescence. Plot the response against the log concentration of the agonist. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.

Conclusion

This compound (DOI) is a potent agonist at both 5-HT2A and 5-HT2C receptors. While historical and binding data suggest a modest preference for the 5-HT2A subtype, functional assay data reveals a more nuanced profile, with selectivity being dependent on the specific downstream signaling pathway being measured. In some functional readouts, DOI can be equipotent or even slightly more potent at the 5-HT2C receptor.

For researchers aiming to dissect the distinct roles of these two receptor subtypes, the use of more selective tool compounds is highly recommended. 25CN-NBOH serves as an excellent 5-HT2A-selective agonist, while WAY-161503 provides a reliable option for selectively activating 5-HT2C receptors. The choice of compound should be guided by the specific experimental question, and its selectivity profile should be carefully considered when interpreting the results. The detailed protocols provided herein offer a robust framework for researchers to independently verify and compare the selectivity of novel or existing ligands at these critical CNS targets.

References

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A Comparative Analysis of the In Vitro and In Vivo Potency of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Psychedelic Drug Discovery and Development

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI) in Serotonergic Research

This compound, commonly known as DOI, is a substituted phenethylamine that has become an invaluable tool in the field of neuroscience and pharmacology.[1] As a potent agonist at serotonin 2A and 2C receptors (5-HT2A and 5-HT2C), DOI is extensively utilized to probe the physiological and behavioral effects associated with the activation of these critical G protein-coupled receptors (GPCRs).[1] Its psychedelic properties, mediated primarily through the 5-HT2A receptor, have established it as a reference compound in studies aiming to understand the mechanisms of hallucinogenesis and to develop novel therapeutics for a range of neuropsychiatric disorders.

This guide provides a comprehensive comparison of the in vitro and in vivo potency of DOI. By examining its receptor binding affinity and functional activity in controlled cellular systems alongside its behavioral effects in animal models, we aim to provide researchers with a detailed understanding of how its molecular interactions translate to complex physiological responses. This analysis is crucial for the rational design of novel psychoactive compounds and for accurately interpreting preclinical data in the context of human psychedelic effects.

In Vitro Potency: A High-Affinity Agonist at Serotonin 2A and 2C Receptors

The in vitro potency of DOI is characterized by its high affinity for both 5-HT2A and 5-HT2C receptors. This is typically quantified through radioligand binding assays and functional assays that measure the downstream signaling events following receptor activation.

Receptor Binding Affinity

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by the unlabeled test compound (in this case, DOI). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50, which can then be converted to the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

Studies have consistently shown that DOI possesses nanomolar affinity for both 5-HT2A and 5-HT2C receptors. Notably, the R-(-)-enantiomer of DOI is the more active stereoisomer.[1]

ReceptorRadioligandPreparationKi (nM)Reference
Human 5-HT2A [125I]DOIHEK-293 cells~3.62[2]
Human 5-HT2C [125I]DOIHEK-293 cells~4.18[2]

This table summarizes representative binding affinity data for DOI. Values can vary depending on the specific experimental conditions and tissue/cell preparation used.

Functional Activity

Functional assays measure the biological response elicited by a compound upon binding to its receptor. For 5-HT2A and 5-HT2C receptors, which are Gq/11-coupled, activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol phosphates and a subsequent increase in intracellular calcium levels. Calcium flux assays are therefore a common method to quantify the functional potency of agonists. The potency is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. The maximal effect produced by the compound is referred to as the Emax.

DOI acts as a potent agonist at both 5-HT2A and 5-HT2C receptors, with EC50 values in the nanomolar range. It often behaves as a partial agonist at the 5-HT2A receptor, meaning it does not produce the same maximal effect as the endogenous ligand serotonin.

ReceptorAssay TypeParameterValue (nM)Emax (% of 5-HT)Reference
Human 5-HT2A IP-1 Functional AssayEC500.51-1.5~85-95%[2]
Rat 5-HT2A Electrophysiology (Oocytes)EC50~1.5Partial Agonist
Rat 5-HT2C Electrophysiology (Oocytes)EC50~2.5Full Agonist

This table presents representative functional potency data for DOI. EC50 and Emax values are highly dependent on the specific assay and cell system used.

In Vivo Potency: Eliciting Psychedelic-like Behaviors in Rodents

The in vivo potency of DOI is most commonly assessed through behavioral assays in rodents that are predictive of hallucinogenic effects in humans. The two most established models are the head-twitch response (HTR) in mice and drug discrimination studies in rats.

The Head-Twitch Response (HTR)

The head-twitch response is a rapid, side-to-side rotational head movement that is a characteristic and quantifiable behavioral response to 5-HT2A receptor activation in rodents.[3] There is a strong correlation between the potency of a compound to induce the HTR and its hallucinogenic potency in humans, making it a valuable preclinical screening tool.[3]

DOI reliably induces a dose-dependent increase in the number of head twitches. Interestingly, the dose-response curve for DOI-induced HTR often follows an inverted U-shape, where higher doses lead to a decrease in the response. This is thought to be due to the concurrent activation of 5-HT2C receptors, which have an opposing effect on this behavior.

Animal ModelAdministrationED50 (mg/kg)Peak ResponseReference
C57BL/6J Mice i.p.~0.25 - 1.01.0 mg/kg[4]
Rats i.p.~1.161.25 - 2.5 mg/kg

ED50 values for the HTR can vary depending on the rodent strain, route of administration, and specific experimental protocol.

Drug Discrimination

In drug discrimination studies, animals are trained to recognize the subjective effects of a specific drug and to signal its presence by performing a specific action, such as pressing a particular lever in an operant chamber to receive a reward.[5][6][7] Once trained, the animals can be tested with other compounds to see if they produce similar subjective effects, a phenomenon known as generalization. The potency of a test compound is determined by its ED50, the dose that produces 50% drug-appropriate responding.

Rats trained to discriminate DOI from saline will generalize to other serotonergic psychedelics. This model provides a measure of the in vivo potency of a compound to produce a specific subjective state.

Animal ModelTraining DrugED50 (mg/kg, i.p.)Reference
Rats DOI~0.25 - 0.6

Drug discrimination ED50 values are influenced by the training dose, the specific schedule of reinforcement, and the animal strain.

Bridging the Gap: Correlating In Vitro and In Vivo Potency

A direct comparison of the in vitro and in vivo potency of DOI reveals a generally good correlation, underscoring the primary role of 5-HT2A receptor agonism in its behavioral effects. The nanomolar affinity and functional potency observed in cellular assays translate to potent, dose-dependent effects in behavioral models at milligram per kilogram doses.

However, several factors can influence this relationship and lead to apparent discrepancies:

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical determinants of its in vivo potency. For a CNS-active drug like DOI, the ability to cross the blood-brain barrier (BBB) is paramount.[8][9][10] A compound with high in vitro potency may exhibit low in vivo potency if it has poor brain penetration. While specific pharmacokinetic data for DOI is not extensively published, the lipophilicity of phenethylamines generally allows for good BBB penetration.[11]

  • Receptor Occupancy: The in vivo effects of a drug are dependent on the concentration of the drug that reaches the target receptors in the brain and the duration of receptor occupancy.

  • Metabolism: DOI is metabolized in the body, and its metabolites may have different pharmacological profiles, potentially contributing to the overall in vivo effect.

  • Interactions with Other Neurotransmitter Systems: While DOI's primary targets are 5-HT2A and 5-HT2C receptors, its downstream effects can involve other neurotransmitter systems, such as the glutamatergic and dopaminergic systems, which can modulate its behavioral output. The inverted U-shaped dose-response curve of the HTR is a prime example of the interplay between different receptor subtypes (5-HT2A and 5-HT2C) influencing the final behavioral outcome.

Experimental Protocols

In Vitro Assays
  • Preparation of Membranes: Homogenize brain tissue (e.g., frontal cortex) or cultured cells expressing the target receptor (e.g., HEK-293 cells with recombinant human 5-HT2A receptors) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [125I]DOI or [3H]ketanserin), and varying concentrations of the unlabeled competitor (DOI).

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

  • Cell Culture: Plate cells expressing the target receptor (e.g., CHO or HEK cells stably expressing the human 5-HT2A receptor) in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specific time at 37°C.

  • Compound Addition: Add varying concentrations of the agonist (DOI) to the wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. Record the kinetic response over a set period.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

In Vivo Assays
  • Animal Acclimation: Acclimate male C57BL/6J mice to the testing room and individual observation chambers for at least 30 minutes before the experiment.

  • Drug Administration: Administer DOI or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.

  • Observation Period: Immediately after injection, place the mouse back into its observation chamber and begin recording the number of head twitches for a predetermined period (e.g., 30-60 minutes). A head twitch is defined as a rapid, spasmodic rotational movement of the head that is not part of a grooming behavior.

  • Data Collection: A trained observer, blind to the treatment conditions, should manually count the head twitches. Alternatively, automated systems using video tracking or magnet-based detection can be used for more objective quantification.

  • Data Analysis: Calculate the total number of head twitches for each animal. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-response relationship and calculate the ED50.

  • Apparatus: Use standard operant conditioning chambers equipped with two levers and a food dispenser.

  • Training:

    • Lever Press Training: Train food-deprived rats to press a lever for a food reward (e.g., sucrose pellets) on a fixed-ratio schedule.

    • Discrimination Training: Once lever pressing is established, begin discrimination training. On drug days, administer a specific training dose of DOI (e.g., 0.6 mg/kg, i.p.) and reinforce presses on the "drug-appropriate" lever. On vehicle days, administer saline and reinforce presses on the "vehicle-appropriate" lever. Sessions are typically conducted daily, alternating between drug and vehicle.

  • Testing: Once the rats have reached a criterion of performance (e.g., >80% of responses on the correct lever before the first reinforcer for several consecutive sessions), test sessions can be conducted. In a test session, administer a novel dose of DOI or a different compound and allow the rat to respond on either lever. No reinforcement is provided during the test session.

  • Data Analysis: Calculate the percentage of responses on the drug-appropriate lever. A dose-response curve is generated by plotting the percentage of drug-appropriate responding against the dose of the test compound. The ED50 is the dose that produces 50% drug-appropriate responding.

Visualizing the Mechanisms

5-HT2A Receptor Signaling Pathway

G DOI DOI HTR2A 5-HT2A Receptor DOI->HTR2A Binds Gq Gq/11 Protein HTR2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Behavior Psychedelic Effects (e.g., HTR) Ca->Behavior PKC->Behavior

Caption: Simplified signaling cascade of the 5-HT2A receptor activated by DOI.

Experimental Workflow: From In Vitro to In Vivo

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Analysis & Correlation Binding Radioligand Binding (Ki determination) PK Pharmacokinetics (BBB Penetration) Binding->PK Functional Functional Assay (EC50, Emax) Functional->PK HTR Head-Twitch Response (ED50 in mice) Correlation In Vitro-In Vivo Correlation HTR->Correlation DD Drug Discrimination (ED50 in rats) DD->Correlation PK->HTR PK->DD

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.